Cobaltic acetate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
917-69-1 |
|---|---|
Molecular Formula |
Co(C2H3O2)3 C6H9CoO6 |
Molecular Weight |
236.06 g/mol |
IUPAC Name |
cobalt(3+);triacetate |
InChI |
InChI=1S/3C2H4O2.Co/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3 |
InChI Key |
ZUKDFIXDKRLHRB-UHFFFAOYSA-K |
SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Co+3] |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Co+3] |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Cobaltic Acetate from Cobaltous Acetate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of cobaltic acetate (B1210297) [Co(III)(OAc)₃] from its cobaltous precursor [Co(II)(OAc)₂]. This document details various synthetic methodologies, including oxidation by oxygen, ozone, and peracetic acid, as well as an electrochemical approach. It is designed to be a valuable resource for chemists and researchers in academic and industrial settings, particularly those involved in catalysis, organic synthesis, and drug development where cobalt(III) compounds are utilized as powerful oxidizing agents.
Introduction
Cobalt(III) acetate is a potent oxidizing agent employed in a variety of chemical transformations. Its synthesis involves the oxidation of the more stable cobalt(II) acetate. This guide outlines and compares several methods for this conversion, providing detailed experimental protocols, quantitative data, and mechanistic insights to aid in the selection and execution of the most suitable synthetic route for a given application.
Synthetic Methodologies
The conversion of cobaltous acetate to cobaltic acetate can be achieved through several oxidative methods. The choice of method often depends on the available equipment, desired scale, and safety considerations. The primary methods discussed herein are:
-
Oxygen (Air) Oxidation: A cost-effective and straightforward method.
-
Ozonolysis: A powerful oxidation method utilizing ozone gas.
-
Peracetic Acid Oxidation: An alternative chemical oxidation route.
-
Electrochemical Synthesis: A method offering controlled oxidation potential.
A summary of the quantitative data associated with these methods is presented in Table 1 for easy comparison.
Table 1: Comparison of Synthesis Methods for this compound
| Parameter | Oxygen (Air) Oxidation | Ozonolysis | Peracetic Acid Oxidation | Electrochemical Synthesis |
| Starting Material | Cobalt(II) acetate tetrahydrate | Cobalt(II) acetate | Cobalt(II) acetate | Cobalt(II) acetate |
| Oxidizing Agent | Oxygen (Air) | Ozone (O₃) | Peracetic Acid (CH₃CO₃H) | Electric Current |
| Solvent | Glacial Acetic Acid | Glacial Acetic Acid | Acetic Acid | Acetic Acid |
| Reaction Temperature | Not specified, but likely elevated | Ambient to elevated | 95-110 °C[1] | 20 °C[2] |
| Reaction Time | Not specified | Not specified | Not specified | ~6-24 hours[2] |
| Yield/Conversion | ~55% conversion[3] | Not specified | Not specified | 84% conversion[2] |
| Key Reagents | Co(OAc)₂·4H₂O, Acetic Acid, Water, Oxygen | Co(OAc)₂, Acetic Acid, Ozone | Co(OAc)₂, Acetic Acid, Peracetic Acid | Co(OAc)₂, Acetic Acid, Sodium Acetate, (Optional: Bu₄NBF₄) |
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of this compound via the aforementioned methods.
Synthesis by Oxygen (Air) Oxidation
This method, adapted from literature, utilizes the direct oxidation of cobalt(II) acetate with oxygen.[3]
Experimental Procedure:
-
Apparatus Setup: A four-necked flask is equipped with a gas bubbler, a condenser, a thermometer, and a mechanical stirrer.
-
Charging the Flask: The flask is charged with 150 g of cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O), 1 L of glacial acetic acid, and 25 mL of water.[3]
-
Reaction: Oxygen gas is bubbled through the solution at a rate of 0.5 L/min while stirring. The reaction progress can be monitored by the color change of the solution from pink to the characteristic dark green of cobalt(III) acetate.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed by rotary evaporation at 35-40 °C under reduced pressure (approximately 4 mm Hg).[3]
-
Product Isolation: The resulting solid is dried in a vacuum desiccator over phosphorus pentoxide (P₂O₅) to yield the this compound product.[3] The conversion to cobalt(III) can be determined by iodometric titration.[3]
Synthesis by Ozonolysis
Ozone is a powerful oxidant that can effectively convert cobalt(II) to cobalt(III).[4]
Experimental Procedure:
-
Solution Preparation: Prepare a solution of cobalt(II) acetate in glacial acetic acid.
-
Ozonolysis: Pass a stream of ozone gas through the cobalt(II) acetate solution. The reaction is typically carried out at or below room temperature to control the exothermic reaction and prevent unwanted side reactions. The progress of the reaction is indicated by a color change to dark green.
-
Work-up: Once the reaction is complete (as indicated by the cessation of color change or by spectroscopic analysis), the ozone flow is stopped, and the solution is purged with an inert gas (e.g., nitrogen or argon) to remove any dissolved ozone.
-
Product Isolation: The resulting solution of cobalt(III) acetate can be used directly for subsequent reactions, or the solvent can be removed under reduced pressure to isolate the solid product.
Synthesis by Peracetic Acid Oxidation
Peracetic acid is another effective oxidizing agent for the synthesis of this compound.
Experimental Procedure:
-
Reaction Setup: In a well-ventilated fume hood, dissolve cobalt(II) acetate in glacial acetic acid in a reaction vessel equipped with a stirrer and a thermometer.
-
Addition of Oxidant: Slowly add a solution of peracetic acid to the cobalt(II) acetate solution with vigorous stirring. The reaction is exothermic and the temperature should be carefully monitored and controlled, typically maintained between 95-110 °C.[1]
-
Reaction Monitoring: The reaction is monitored by the characteristic color change of the solution.
-
Work-up and Isolation: After the reaction is complete, the mixture is cooled. The product can be used in solution or isolated by careful removal of the acetic acid under reduced pressure.
Electrochemical Synthesis
Electrochemical oxidation offers a high degree of control over the synthesis.[2]
Experimental Procedure:
-
Cell Assembly: A two-compartment electrochemical cell separated by a porous pot is used. The anode is a carbon cloth, and the cathode is a carbon rod.[2]
-
Electrolyte Composition:
-
Anode Compartment: Acetic acid (160 mL), sodium acetate (14 g), and cobalt(II) acetate (5.4 g).[2]
-
Cathode Compartment: Acetic acid (20 mL) and sodium acetate (1.0 g).[2] An alternative supporting electrolyte such as tetrabutylammonium (B224687) tetrafluoroborate (B81430) (Bu₄NBF₄) can be used to achieve higher currents and shorter reaction times.[2]
-
-
Electrolysis: The electrolysis is carried out at a controlled potential of 1.45V (versus a standard calomel (B162337) electrode) while maintaining the anolyte temperature at 20 °C using external cooling.[2] The initial current is typically around 400 mA and decreases as the reaction progresses.[2]
-
Completion and Analysis: The electrolysis is considered complete when the current drops to a low, steady value (e.g., 20 mA). The conversion of cobalt(II) to cobalt(III) can be determined by potentiometric titration of the anolyte.[2] The resulting anolyte solution containing cobalt(III) acetate can be used directly in subsequent applications.
Reaction Mechanisms and Pathways
The oxidation of cobalt(II) to cobalt(III) proceeds through different mechanisms depending on the oxidizing agent employed. These pathways often involve radical intermediates.
Oxidation by Oxygen (Air)
The aerobic oxidation of cobalt(II) in the presence of acetic acid is a complex process that can be promoted by the formation of radical species. The presence of water can also play a role in the coordination sphere of the cobalt ion.
Caption: Generalized pathway for the aerobic oxidation of Co(II) acetate.
Oxidation by Ozone
Ozone is a powerful oxidizing agent that can directly oxidize cobalt(II) to cobalt(III). The reaction likely proceeds through an electron transfer mechanism.
Caption: Proposed mechanism for the oxidation of Co(II) acetate by ozone.
Oxidation by Peracetic Acid
The activation of peracetic acid by cobalt(II) generates highly reactive acetylperoxyl (CH₃CO₃•) and acetoxyl (CH₃CO₂•) radicals, which then drive the oxidation of Co(II) to Co(III) in a catalytic cycle.[2]
Caption: Catalytic cycle for the oxidation of Co(II) by peracetic acid.
Safety Precautions
Working with cobalt compounds and strong oxidizing agents requires strict adherence to safety protocols.
-
Cobalt Compounds: Cobalt salts are toxic and should be handled with care.[4] Avoid inhalation of dust and contact with skin and eyes. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Ozone: Ozone is a toxic gas with a pungent odor. All manipulations involving ozone must be conducted in a well-ventilated fume hood. Ensure that any off-gas is properly vented or passed through an ozone destructor.
-
Peracetic Acid: Peracetic acid is corrosive and a strong oxidizing agent. It can cause severe skin and eye burns.[5] It is also reactive and can potentially lead to explosions if not handled correctly.[6] Always wear appropriate PPE, including chemical-resistant gloves and eye protection.[2][5] Store peracetic acid in a cool, well-ventilated area away from incompatible materials.[6]
-
General Precautions: All reactions should be performed in a well-ventilated fume hood. Exothermic reactions should be carefully monitored and controlled.
Conclusion
The synthesis of this compound from cobaltous acetate can be accomplished through various methods, each with its own set of advantages and challenges. The choice of the synthetic route will depend on the specific requirements of the application, including scale, purity, and available resources. This guide provides the necessary technical details to enable researchers to make an informed decision and to safely and effectively synthesize this important oxidizing agent. The provided diagrams offer a visual representation of the underlying chemical processes, further aiding in the understanding of these transformations.
References
- 1. 10 Tips for Handling and Storing Peracetic Acid - EHSLeaders [ehsleaders.org]
- 2. Peracetic Acid (C2H4O3) Safety: Risks and Precautions [gasdetection.com]
- 3. internationalozone.com [internationalozone.com]
- 4. Cobalt(II) acetate - Wikipedia [en.wikipedia.org]
- 5. Peracetic Acid | Safety and Handling - Evonik Industries [active-oxygens.evonik.com]
- 6. drweigert.com [drweigert.com]
"Cobaltic acetate" chemical and physical properties
An In-depth Technical Guide to Cobaltic Acetate (B1210297)
Introduction
Cobalt(III) acetate, also known as cobaltic acetate, is an inorganic compound with the chemical formula C₆H₉CoO₆. It is the salt of cobalt in its +3 oxidation state and acetic acid. Unlike the more common cobalt(II) acetate, cobalt(III) acetate is a powerful oxidizing agent and its compounds are not as readily available, as the Co(III) oxidation state is less stable in aqueous solutions. This guide provides a comprehensive overview of the chemical and physical properties, synthesis protocols, and applications of cobalt(III) acetate, with a focus on its relevance to researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
The properties of cobalt(III) acetate are summarized below. It is important to distinguish these from the properties of the more common pink/red cobalt(II) acetate. Cobalt(III) acetate is typically described as a dark green solid.
Identifiers and Molecular Characteristics
| Property | Value | Reference |
| IUPAC Name | cobalt(3+) triacetate | |
| CAS Number | 917-69-1 | |
| Molecular Formula | C₆H₉CoO₆ | |
| Molecular Weight | 236.06 g/mol | |
| Canonical SMILES | CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Co+3] | |
| InChI Key | ZUKDFIXDKRLHRB-UHFFFAOYSA-K |
Physical Properties
Quantitative physical data for cobalt(III) acetate is scarce in literature, often being confused with cobalt(II) acetate. The available information is presented below.
| Property | Value | Reference |
| Appearance | Dark green solid | |
| Odor | Vinegar-like | |
| Solubility | Soluble in water and polar solvents | |
| Stability | Co(III) is an unusual oxidation state in water and tends to reduce to Co(II). It can be stabilized by strong field ligands. |
Experimental Protocols: Synthesis of Cobalt(III) Acetate
Cobalt(III) acetate is not widely available commercially and is often synthesized in-situ or prepared as needed for research. Two common methods are detailed below.
Method 1: Oxidation of Cobalt(II) Acetate
This is a widely cited method for preparing cobalt(III) acetate by oxidizing the more common cobalt(II) acetate tetrahydrate.
Materials:
-
Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O)
-
Glacial acetic acid
-
Deionized water
-
Oxygen gas
Procedure:
-
A four-necked flask is equipped with a gas bubbler, condenser, thermometer, addition funnel, and a mechanical stirrer.
-
Charge the flask with 150 g of Co(OAc)₂·4H₂O, 1 L of glacial acetic acid, and 25 ml of water.
-
Bubble oxygen gas through the solution at a rate of 0.5 L/min while stirring.
-
Heat the mixture to initiate the reaction, which is characterized by a color change to dark green.
-
After the reaction is complete, cool the mixture to room temperature.
-
Evaporate the solution at 35-40°C using a rotary evaporator under reduced pressure (approx. 4 mm).
-
Dry the resulting solid in a vacuum desiccator over P₂O₅ to yield the final product.
The conversion to cobalt(III) can be confirmed by iodometric titration.
Caption: Experimental workflow for the synthesis of Cobalt(III) acetate.
Method 2: Reaction with Cobaltic Oxide
An alternative method involves the direct reaction of cobalt(III) oxide with acetic acid.
Materials:
-
Cobalt(III) oxide (Co₂O₃)
-
Glacial acetic acid
-
Deionized water
Procedure:
-
Weigh 10 grams of cobaltic oxide (Co₂O₃) and add it to 500 ml of distilled water in a suitable reaction vessel.
-
Add 11.5 ml of glacial acetic acid to the suspension.
-
Stir the mixture. The cobaltic oxide will react with the acetic acid to yield a solution of cobalt(III) acetate.
-
The resulting solution can be used directly or further processed to isolate the solid product, for example, by evaporation of the solvent as described in Method 1.
Applications in Research and Drug Development
Cobalt(III) acetate and related Co(III) complexes are of significant interest in catalysis and medicine due to the unique properties of the Co(III) ion.
Catalysis
Cobalt acetate is a well-known catalyst for autoxidation reactions of hydrocarbons. The Co(III)/Co(II) redox couple plays a crucial role in these processes. Cobalt(III) acetate can act as a potent initiator, generating radicals that drive oxidation reactions. For instance, it is used in the oxidation of p-xylene (B151628) to terephthalic acid, a key monomer for polyester (B1180765) production. The catalytic cycle involves the oxidation of the substrate by Co(III), which is reduced to Co(II). The Co(II) is then re-oxidized to Co(III) by peroxy intermediates formed during the reaction, continuing the cycle.[1]
Caption: Conceptual catalytic cycle of Cobalt(III) acetate in autoxidation.
Drug Development: Hypoxia-Activated Prodrugs
A significant area of research is the use of Co(III) complexes as hypoxia-activated prodrugs (HAPs) for cancer therapy. Solid tumors often contain regions of low oxygen (hypoxia). This unique microenvironment can be exploited for targeted drug delivery.
The strategy involves creating an inert Co(III) complex where a potent cytotoxic ligand (the drug) is coordinated to the cobalt center. This coordination deactivates the drug. The Co(III) complex is stable and non-toxic under normal oxygen conditions (normoxia). However, upon reaching a hypoxic tumor environment, the Co(III) is reduced by cellular enzymes to the more labile Co(II). This reduction leads to the release of the active cytotoxic ligand, which can then exert its therapeutic effect specifically on the tumor cells, minimizing damage to healthy tissues. This approach leverages the different electronic and coordination properties of Co(III) and Co(II) for selective drug activation.
Caption: Activation of a Co(III)-based prodrug in a hypoxic tumor environment.
Safety and Handling
Cobalt compounds should be handled with care. Cobalt(III) acetate is a strong oxidizing agent. Chronic exposure to cobalt may affect the thyroid, lungs, heart, and kidneys. It is classified as a substance that may cause an allergic skin or respiratory reaction. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, should be used when handling this compound. It should be stored in a cool, dry, well-ventilated area away from incompatible substances like strong reducing agents.
References
An In-depth Technical Guide to Cobaltic Acetate for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of cobaltic acetate (B1210297), also known as cobalt(III) acetate, with a focus on its chemical identifiers, properties, synthesis, and applications relevant to the fields of chemical research and drug development. For comparative purposes, information on the more common cobalt(II) acetate is also included.
Chemical Identifiers and Nomenclature
Cobalt can exist in multiple oxidation states, with +2 and +3 being the most common in acetate compounds. It is crucial to distinguish between them as their properties and reactivity differ significantly.
Table 1: Key Identifiers for Cobalt Acetates
| Identifier | Cobaltic Acetate (Cobalt(III) Acetate) | Cobaltous Acetate (Cobalt(II) Acetate) |
| CAS Number | 917-69-1[1] | 71-48-7 (anhydrous)[2], 6147-53-1 (tetrahydrate)[2] |
| IUPAC Name | cobalt(3+) triacetate[1] | Cobalt(II) acetate[2] |
| Molecular Formula | C₆H₉CoO₆[1] | C₄H₆CoO₄ (anhydrous)[3], C₄H₁₄CoO₈ (tetrahydrate) |
| Synonyms | Cobalt triacetate, Cobalt(III) acetic acid salt | Cobalt diacetate, Cobaltous acetate[4] |
| InChIKey | ZUKDFIXDKRLHRB-UHFFFAOYSA-K[1] | QAHREYKOYSIQPH-UHFFFAOYSA-L (anhydrous) |
| PubChem CID | 61231[1] | 6277 |
Physicochemical Properties
The physical and chemical properties of cobalt acetates are largely dictated by the oxidation state of the cobalt ion. Cobalt(III) acetate is a strong oxidizing agent, while cobalt(II) acetate is more stable.
Table 2: Physicochemical Data of Cobalt Acetates
| Property | This compound (Cobalt(III) Acetate) | Cobaltous Acetate (Cobalt(II) Acetate) |
| Molecular Weight | 236.06 g/mol [1] | 177.02 g/mol (anhydrous)[3], 249.08 g/mol (tetrahydrate)[5] |
| Appearance | Dark green, hygroscopic powder or crystals[6] | Pink to red crystalline solid[3][7] |
| Melting Point | Decomposes | 140 °C (tetrahydrate, decomposes)[4] |
| Density | Data not readily available | 1.71 g/cm³ (tetrahydrate)[4] |
| Solubility | Soluble in water and acetic acid | Soluble in water (380 g/L at 25°C) and ethanol[5][8] |
| Oxidizing Potential | Strong oxidant | Relatively stable |
Experimental Protocols: Synthesis of this compound
This compound is not as commercially available as its cobaltous counterpart and is typically synthesized in situ or prepared and used immediately. The primary route to cobalt(III) acetate is the oxidation of cobalt(II) acetate.
Synthesis via Ozonolysis
This method utilizes ozone as a powerful oxidizing agent to convert cobalt(II) to cobalt(III).
-
Apparatus: A four-necked flask equipped with a gas bubbler, condenser, thermometer, and magnetic stirrer. An ozone generator is required.
-
Reagents:
-
Cobalt(II) acetate tetrahydrate (Co(CH₃COO)₂·4H₂O)
-
Glacial acetic acid
-
-
Procedure:
-
Charge the flask with cobalt(II) acetate tetrahydrate and glacial acetic acid.
-
Bubble ozone gas through the solution while stirring vigorously. The reaction is typically exothermic and may require cooling to maintain the desired temperature.
-
Monitor the reaction progress by observing the color change of the solution from pink/red to a deep green, which is characteristic of cobalt(III) acetate.
-
Once the reaction is complete, the resulting solution of cobalt(III) acetate in acetic acid can be used directly for subsequent reactions.
-
To isolate the solid, the solvent can be removed under reduced pressure at a low temperature (e.g., 35-40°C) to prevent decomposition. The resulting green solid should be dried in a vacuum desiccator.
-
Electrochemical Synthesis
This method provides a clean way to generate cobalt(III) acetate without the need for chemical oxidants.
-
Apparatus: A two-compartment electrochemical cell separated by a porous diaphragm (e.g., a porous pot). A carbon cloth anode and a carbon rod cathode are recommended. A potentiostat or a DC power supply is also necessary.
-
Reagents:
-
Cobalt(II) acetate
-
Glacial acetic acid
-
Sodium acetate (as a supporting electrolyte)
-
-
Procedure:
-
Prepare the anolyte by dissolving cobalt(II) acetate and sodium acetate in glacial acetic acid.
-
Prepare the catholyte by dissolving sodium acetate in glacial acetic acid.
-
Fill the anode and cathode compartments of the cell with their respective solutions.
-
Apply a constant potential (e.g., 1.45V vs. SCE) to the cell. The anolyte should be stirred and maintained at a controlled temperature (e.g., 20°C) using external cooling.
-
Electrolysis is continued until the current drops to a low, steady value, indicating the consumption of the cobalt(II) species.
-
The resulting dark green anolyte solution contains a high concentration of cobalt(III) acetate and can be used directly in subsequent synthetic steps.
-
Applications in Research and Drug Development
Catalyst in Organic Synthesis
Cobalt(III) acetate is a potent one-electron oxidizing agent and finds significant use as a catalyst in various organic transformations.
-
C-H Activation and Functionalization: Cobalt(III) catalysts are employed in the directed activation of C-H bonds, a highly sought-after transformation in modern synthetic chemistry. This allows for the direct conversion of C-H bonds into C-C or C-heteroatom bonds, offering more efficient synthetic routes to complex molecules.
-
Synthesis of Heterocycles: Cobalt-catalyzed cycloisomerization of unactivated olefins provides a powerful method for constructing a variety of N- and O-containing heterocycles, which are common scaffolds in pharmaceuticals.[9][10]
Caption: General workflow for Cobalt(III)-catalyzed synthesis of heterocycles.
Hypoxia-Activated Prodrugs in Drug Development
A promising application of cobalt(III) chemistry is in the design of hypoxia-activated prodrugs (HAPs) for cancer therapy. Solid tumors often contain regions of low oxygen (hypoxia), a microenvironment that can be exploited for targeted drug delivery.
The core principle lies in the differing kinetic lability of cobalt in its +3 and +2 oxidation states. A bioactive ligand (a drug molecule) is chelated to a cobalt(III) center, rendering it inactive. The resulting cobalt(III) complex is kinetically inert and stable under normal oxygen conditions (normoxia). However, in the reductive environment of a hypoxic tumor, the cobalt(III) is reduced to cobalt(II). Cobalt(II) complexes are kinetically labile, leading to the rapid release of the active drug molecule, which can then exert its therapeutic effect specifically at the tumor site. This approach aims to increase the therapeutic window of potent drugs by minimizing their side effects on healthy tissues.
Caption: Signaling pathway for hypoxia-activated Cobalt(III) prodrugs.
Spectroscopic Characterization
-
UV-Vis Spectroscopy: Solutions of cobalt(III) acetate in acetic acid exhibit a characteristic dark green color, with absorption maxima reported around 600 nm. The exact position of the peak can be sensitive to the solvent environment.
-
Infrared (IR) Spectroscopy: For cobalt acetates, the key diagnostic peaks are the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻). In solid-state IR spectra of cobalt(II) acetate tetrahydrate, these bands are typically observed around 1550 cm⁻¹ and 1420 cm⁻¹, respectively.[11] While specific high-resolution spectra for pure cobalt(III) acetate are not widely published, similar characteristic absorbances are expected.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Cobalt-59 NMR is a powerful tool for characterizing diamagnetic Co(III) complexes.[12] ⁵⁹Co is a 100% naturally abundant, spin I = 7/2 nucleus with a very wide chemical shift range, making it highly sensitive to the coordination environment.[13] The chemical shifts of Co(III) complexes are known to be extremely sensitive to temperature, which must be carefully controlled during data acquisition.[13]
Safety and Handling
Cobalt compounds should be handled with care due to potential toxicity.
-
Hazards: this compound is a strong oxidizing agent and may cause fire on contact with combustible materials. Like other cobalt compounds, it is suspected of causing cancer and may cause allergic skin or respiratory reactions.[1] Inhalation can cause respiratory irritation, and ingestion is harmful.[1]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area or a chemical fume hood to avoid inhaling dust.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as reducing agents and combustible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
- 1. This compound | C6H9CoO6 | CID 61231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cobalt(II) acetate - Wikipedia [en.wikipedia.org]
- 3. americanelements.com [americanelements.com]
- 4. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 5. Cobalt Acetate [ghtech.com]
- 6. COBALT(III)ACETATE [chemicalbook.com]
- 7. cobalt-nickel.net [cobalt-nickel.net]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Photo- and cobalt-catalyzed synthesis of heterocycles via cycloisomerization of unactivated olefins - American Chemical Society [acs.digitellinc.com]
- 10. Research Collection | ETH Library [research-collection.ethz.ch]
- 11. researchgate.net [researchgate.net]
- 12. (59Co) Cobalt NMR [chem.ch.huji.ac.il]
- 13. University of Ottawa NMR Facility Blog: 59Co : Temperature Dependent Chemical Shifts [u-of-o-nmr-facility.blogspot.com]
An In-depth Technical Guide to Cobaltic Acetate: Molecular Structure, Formula, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cobaltic acetate (B1210297), also known as cobalt(III) acetate, is a coordination compound with the chemical formula Co(C₂H₃O₂)₃. As a strong oxidizing agent, it serves as a valuable catalyst and reagent in various chemical transformations, particularly in the oxidation of organic compounds. This guide provides a comprehensive overview of its molecular structure, chemical properties, synthesis protocols, and key applications in research and industry. Detailed experimental procedures and quantitative data are presented to facilitate its practical use in a laboratory setting.
Molecular Structure and Formula
Cobaltic acetate is an inorganic compound consisting of a central cobalt atom in the +3 oxidation state coordinated to three acetate ligands.
Molecular Formula: C₆H₉CoO₆
The structure of this compound can be complex and may exist in various forms in solution, including monomeric, dimeric, and trimeric species. The predominant form can be influenced by the solvent and the presence of other coordinating ligands. In acetic acid, it can exist as an oxo-centered trimer, [Co₃O(OAc)₆(HOAc)₃]⁺.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Weight | 236.06 g/mol | [1] |
| Appearance | Green solid | [2] |
| CAS Number | 917-69-1 | [1] |
| Solubility | Soluble in acetic acid | [3] |
Synthesis of this compound
The synthesis of this compound typically involves the oxidation of cobalt(II) acetate. Two common methods are detailed below.
Synthesis via Ozonolysis of Cobalt(II) Acetate
This method involves the oxidation of cobalt(II) acetate tetrahydrate with ozone in a solution of glacial acetic acid.
Experimental Protocol:
-
A solution of cobalt(II) acetate tetrahydrate in glacial acetic acid is prepared in a reaction vessel equipped with a gas inlet tube and a stirrer.
-
A stream of ozone is bubbled through the solution with vigorous stirring.
-
The reaction progress is monitored by the color change of the solution from pink to a deep green, indicating the formation of cobalt(III) acetate.
-
Upon completion, the solvent can be removed under reduced pressure to yield the this compound product. The product is often used in situ for subsequent reactions.[4]
Synthesis via Electrolytic Oxidation of Cobalt(II) Acetate
An alternative method for the preparation of this compound is the electrolytic oxidation of cobalt(II) acetate in glacial acetic acid.
Experimental Protocol:
-
A solution of cobalt(II) acetate in glacial acetic acid containing a small amount of water (e.g., 2%) is placed in an electrolytic cell.[2]
-
Platinum electrodes are typically used for the electrolysis.
-
A constant current is applied to the cell, leading to the oxidation of Co(II) to Co(III) at the anode.
-
The formation of the apple-green this compound can be observed during the electrolysis.[2]
-
After the reaction is complete, the resulting solution containing this compound can be used directly or the product can be isolated.
References
- 1. Cobalt(II) acetate tetrahydrate(6147-53-1) IR Spectrum [chemicalbook.com]
- 2. Synthesis process of cobalt acetate - Eureka | Patsnap [eureka.patsnap.com]
- 3. US3459677A - Preparation of cobaltous acetate solutions - Google Patents [patents.google.com]
- 4. Cobalt(II) acetate - Wikipedia [en.wikipedia.org]
Cobalt(III) Acetate: A Technical Guide to Its Stability and Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the stability and reactivity of cobalt(III) acetate (B1210297), a powerful oxidizing agent and catalyst with significant applications in organic synthesis and industrial processes. Due to its high reactivity, cobalt(III) acetate is often generated in situ from its more stable cobalt(II) precursor. This document outlines its core physicochemical properties, stability challenges, reactivity with various substrates, and the experimental protocols for its synthesis and characterization.
Physicochemical and Electrochemical Properties
Cobalt(III) acetate, or cobaltic acetate, is a potent one-electron oxidizing agent. Its properties are intrinsically linked to its +3 oxidation state, which is significantly more oxidizing than the more common cobalt(II) state. Unlike the pink, crystalline cobalt(II) acetate tetrahydrate, solid cobalt(III) acetate is a dark green material that is not typically isolated due to its instability.[1] In solution, particularly in acetic acid, it exists not as a simple salt but as a complex equilibrium of various species, including oxo-centered trimers and hydroxy-bridged dimers.[1][2]
The oxidizing power of the Co(III) ion is quantified by its reduction potential. While the potential can vary based on the specific complex and medium, the standard potential provides a clear indication of its thermodynamic driving force for oxidation.
Table 1: Comparative Physicochemical and Electrochemical Properties of Cobalt Acetates
| Property | Cobalt(II) Acetate Tetrahydrate | Cobalt(III) Acetate |
| Formula | Co(CH₃COO)₂·4H₂O | Co(CH₃COO)₃ (empirical) |
| Molar Mass | 249.08 g/mol | 236.06 g/mol [3] |
| Appearance | Pink to red crystalline solid[4] | Dark green solid (rarely isolated)[1] |
| Solubility | Soluble in water, alcohol, and dilute acids.[5] | Soluble in acetic acid (as complex species). |
| Melting Point | ~140 °C (decomposes, loses water)[4] | Decomposes upon heating (data not available). |
| Key Characteristic | Stable precursor | Strong oxidizing agent, reactive intermediate.[5] |
| Redox Potential | - | ~+1.8 V (Co³⁺/Co²⁺ vs. SHE in acidic media)[6] |
Stability Profile
The primary challenge in working with cobalt(III) acetate is its limited stability. Its high reduction potential indicates a strong thermodynamic tendency to be reduced to the more stable Co(II) state.
Thermal Stability
There is a lack of thermal analysis data (TGA/DSC) for isolated cobalt(III) acetate due to its inherent instability; it readily decomposes upon heating. In contrast, the thermal decomposition of its precursor, cobalt(II) acetate tetrahydrate, is well-documented. The process involves a multi-step dehydration beginning around 140 °C, followed by the decomposition of the anhydrous acetate to form cobalt oxides at higher temperatures.[4]
Solution Stability
Cobalt(III) acetate is most relevant as a species in solution, typically in glacial acetic acid where it is generated for immediate use. Even in solution, it is not indefinitely stable and will be reduced by the solvent or trace impurities over time. The presence of water can lead to the formation of less reactive hydroxy-bridged species.[1] Its stability is highly dependent on the specific ligands present and the composition of the solution. For instance, electrochemical studies of oxo-centered cobalt(III) acetate trimers show that while they can be reversibly oxidized, their reduction to Co(II) is irreversible, indicating the instability of the reduced form of the complex.[2][7]
Sensitivity to Light and Environment
While specific data on the photosensitivity of cobalt(III) acetate is scarce, strong oxidizing agents are often sensitive to light, which can promote reduction. The precursor, cobalt(II) acetate, is known to be hygroscopic, and any moisture introduced during the synthesis or handling of cobalt(III) acetate can affect its stability and reactivity.[4]
Reactivity Profile
Cobalt(III) acetate functions primarily as a one-electron oxidant. It is a key component in several industrially important catalytic oxidation processes, most notably the Mid-Century/AMOCO process for the oxidation of p-xylene (B151628) to terephthalic acid.[8]
Oxidation of Organic Compounds
Cobalt(III) acetate is capable of oxidizing a wide range of organic substrates. The general mechanism involves an outer-sphere electron transfer from the substrate to the Co(III) center, generating a radical cation and Co(II).
-
Alkyl-Aromatic Hydrocarbons: It readily oxidizes the side chains of compounds like toluene (B28343) and xylenes. This is the crucial initiation step in catalytic air-oxidation processes, where Co(III) is regenerated by peroxy radicals.[8][9]
-
Phenols: Substituted phenols are oxidized to products such as diphenoquinones.
-
Conjugated Dienes: Open-chain dienes can be oxidized to form vic-diol derivatives.
Table 2: Summary of Cobalt(III) Acetate Reactivity with Organic Substrates
| Substrate Class | Typical Products | Notes |
| Alkylbenzenes (e.g., p-xylene) | Carboxylic Acids (e.g., Terephthalic Acid) | Key step in the AMOCO process; Co(III) is the active oxidant for the alkyl group.[8] |
| Substituted Phenols | Diphenoquinones | Reaction proceeds in acetic acid under inert atmosphere. |
| Conjugated Dienes | Vic-diol Derivatives (from open-chain dienes) | Mechanism is proposed to involve a Co-coordinated radical cation. |
| Benzene (B151609) | Phenol Precursors | Can be used as a catalyst for benzene oxidation.[3] |
Catalytic Cycles
In catalytic processes, Co(II) acetate is oxidized in situ to Co(III) acetate, which then acts on the organic substrate. The resulting Co(II) is then re-oxidized to complete the cycle. In the AMOCO process, a bromide promoter facilitates the regeneration of the active Co(III) species from Co(II) and peroxy intermediates.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | C6H9CoO6 | CID 61231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scienceasia.org [scienceasia.org]
- 5. mdpi.com [mdpi.com]
- 6. csun.edu [csun.edu]
- 7. Chemistry of cobalt acetate. 7. Electrochemical oxidation of mu3-oxo-centered cobalt(III) acetate trimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Solubility of Cobalt Acetate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of cobalt acetate (B1210297) in various organic solvents. A critical distinction is made between the common cobalt(II) acetate and the less prevalent cobalt(III) acetate, for which solubility data is scarce. This document aims to be an essential resource for laboratory work involving cobalt acetate, offering compiled solubility data, detailed experimental protocols for solubility determination, and a logical workflow for the application of this data in research settings.
Introduction: Cobalt(II) vs. Cobalt(III) Acetate
It is crucial to distinguish between the two common oxidation states of cobalt in acetate salts:
-
Cobalt(II) Acetate (Cobaltous Acetate): This is the most common and stable form, typically appearing as pink or red crystals in its hydrated form (Co(CH₃COO)₂·4H₂O).[1][2] The vast majority of available solubility data pertains to this compound.
-
Cobalt(III) Acetate (Cobaltic Acetate): This form is a less common, potent oxidizing agent. It is described as a green material of uncertain composition, which can be synthesized by the ozone oxidation of cobalt(II) acetate in acetic acid.[3] Specific solubility data for cobalt(III) acetate in a range of organic solvents is not widely available in the literature, with the notable exception that it is known to be extremely soluble in acetic acid.[4]
Given the limited information on cobalt(III) acetate, this guide will focus primarily on the solubility of the more commonly used cobalt(II) acetate . Researchers working with what is referred to as "this compound" should first verify the oxidation state of their material.
Quantitative Solubility Data of Cobalt(II) Acetate in Organic Solvents
The following table summarizes the available quantitative and qualitative solubility data for cobalt(II) acetate in various organic solvents. It is important to note that quantitative data is limited, and solubility can be influenced by factors such as temperature, the presence of water, and the specific isomer of an alcohol.
| Solvent | Chemical Formula | Solubility | Temperature (°C) | Notes |
| Methanol (B129727) | CH₃OH | 25 g/100 mL | 15 | [5] A clear solution may form initially, but precipitation can occur after a couple of days, potentially due to the formation of cobalt hydroxide (B78521) or oxide. The use of scrupulously dry methanol is recommended to prevent precipitation.[6] |
| Ethanol | C₂H₅OH | Soluble | Not Specified | [1][2] |
| Acetic Acid | CH₃COOH | Very limited solubility (tetrahydrate form) | Ambient | [4] The anhydrous form is more insoluble than the tetrahydrate.[4] However, this compound is extremely soluble in acetic acid.[4] |
| Acetone | C₃H₆O | Soluble | Not Specified | |
| Dimethylformamide (DMF) | C₃H₇NO | Soluble | Not Specified | Cobalt(II) acetate can be dissolved in DMF to prepare solutions for the synthesis of cobalt nanoparticles.[7] |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | No data available | Not Specified | |
| Pentyl Acetate | C₇H₁₄O₂ | Soluble (tetrahydrate form) | Not Specified | [1] |
Experimental Protocol for Determining Cobalt(II) Acetate Solubility in an Organic Solvent
The following protocol provides a standardized method for determining the solubility of cobalt(II) acetate in a specific organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of dissolved cobalt.
3.1. Materials and Equipment
-
Cobalt(II) acetate (anhydrous or a specific hydrate)
-
Organic solvent of interest (high purity)
-
Analytical balance
-
Volumetric flasks
-
Magnetic stirrer and stir bars
-
Constant temperature bath or hot plate with temperature control
-
Syringe and syringe filters (0.22 µm, solvent-compatible)
-
Spectrophotometer (e.g., UV-Vis, AAS, or ICP-OES)
-
Beakers and other standard laboratory glassware
3.2. Procedure
-
Preparation of a Saturated Solution:
-
Add a measured volume of the organic solvent to a beaker or flask equipped with a magnetic stir bar.
-
Place the container in a constant temperature bath set to the desired experimental temperature.
-
Gradually add an excess of cobalt(II) acetate to the solvent while stirring continuously. The presence of undissolved solid is necessary to ensure the solution is saturated.
-
Allow the mixture to equilibrate for a sufficient period (typically 12-24 hours) with continuous stirring to ensure that the maximum amount of solute has dissolved.
-
-
Sample Collection and Filtration:
-
Once equilibrium is reached, stop stirring and allow the undissolved solid to settle.
-
Carefully draw a sample of the supernatant (the clear liquid above the solid) using a syringe.
-
Immediately attach a 0.22 µm syringe filter to the syringe and dispense the filtered, saturated solution into a clean, pre-weighed volumetric flask. This step is critical to remove any suspended solid particles that would lead to an overestimation of solubility.
-
-
Quantification of Dissolved Cobalt(II) Acetate:
-
Determine the mass of the collected filtered solution.
-
Depending on the expected concentration and the analytical technique to be used, it may be necessary to accurately dilute the saturated solution with the same organic solvent.
-
Analyze the concentration of cobalt in the solution using a suitable analytical method:
-
UV-Vis Spectrophotometry: Prepare a series of standard solutions of known cobalt(II) acetate concentration in the same solvent. Measure the absorbance of the standards and the unknown sample at the wavelength of maximum absorbance (λmax) for the cobalt(II) acetate-solvent system. Create a calibration curve to determine the concentration of the unknown sample.
-
Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): These techniques are highly sensitive for metal quantification. Prepare a set of cobalt standards in the appropriate matrix. Aspirate the standards and the diluted sample into the instrument to determine the cobalt concentration.
-
-
3.3. Calculation of Solubility
-
From the determined concentration of cobalt in the filtered saturated solution, calculate the mass of cobalt(II) acetate dissolved in a given mass or volume of the solvent.
-
Express the solubility in standard units, such as grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solution (mol/L).
Logical Workflow for Utilizing Cobalt Acetate Solubility Data
The following diagram illustrates a typical workflow for a researcher utilizing cobalt acetate solubility data in the context of a research project, such as catalyst development or materials synthesis.
Caption: Logical workflow for the application of cobalt acetate solubility data.
References
- 1. Cobalt(II) acetate - Wikipedia [en.wikipedia.org]
- 2. heegermaterials.com [heegermaterials.com]
- 3. homes.nano.aau.dk [homes.nano.aau.dk]
- 4. US3459677A - Preparation of cobaltous acetate solutions - Google Patents [patents.google.com]
- 5. Cobalt diacetate | C4H6CoO4 | CID 6277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
The Oxidative Power of Cobaltic Acetate: A Deep Dive into its Mechanism of Action
Abstract
Cobaltic acetate (B1210297), a potent one-electron oxidant, plays a pivotal role in the selective oxidation of a wide array of organic substrates. This technical guide provides an in-depth exploration of the mechanism of action of cobaltic acetate in oxidation reactions. It is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of the catalytic cycles, the interplay of cobalt(II) and cobalt(III) species, and the nature of the reactive intermediates involved. This document synthesizes key kinetic data, details relevant experimental protocols, and employs visualizations to elucidate the complex signaling pathways and logical relationships that govern these transformations.
Introduction
The catalytic oxidation of hydrocarbons is a cornerstone of modern industrial chemistry, with applications ranging from the synthesis of commodity chemicals to the functionalization of complex pharmaceutical intermediates. Among the various transition metal catalysts employed, cobalt salts, and in particular this compound [Co(OAc)₃], have garnered significant attention due to their efficacy and selectivity. This guide will delve into the fundamental mechanisms by which this compound mediates oxidation reactions, with a focus on the underlying principles that dictate its reactivity.
The Core Mechanism: A Single-Electron Transfer Paradigm
The predominant mechanism for the oxidation of organic substrates by this compound is a single-electron transfer (SET) process.[1][2] In this paradigm, the cobalt(III) center acts as the primary oxidant, accepting an electron from the substrate to generate a radical cation intermediate. This initial step is often reversible and is a key determinant of the overall reaction rate.
The general scheme for this process can be represented as follows:
Substrate + Co(III) ⇌ [Substrate]•+ + Co(II)
The generated radical cation is a highly reactive species that can undergo a variety of subsequent transformations, including proton loss, nucleophilic attack by the solvent (typically acetic acid), or further oxidation. The specific pathway followed is highly dependent on the nature of the substrate and the reaction conditions.
The Interplay of Cobalt(III) and Cobalt(II)
In stoichiometric oxidations, this compound is consumed as the reaction proceeds. However, in catalytic processes, particularly autoxidations where molecular oxygen is the terminal oxidant, a catalytic cycle is established wherein the active Co(III) species is regenerated from the Co(II) state. This regeneration is typically mediated by peroxidic intermediates formed during the reaction.
The kinetics of many this compound-mediated oxidations exhibit a second-order dependence on the concentration of the cobaltic ion and an inverse first-order dependence on the cobaltous ion concentration.[3] This suggests that the initial electron transfer is a reversible process and that the accumulation of Co(II) can inhibit the reaction rate.
Catalytic Cycles in Cobalt-Mediated Oxidation
The catalytic cycle of cobalt acetate in oxidation reactions is a multifaceted process involving the continuous cycling of the cobalt species between its +2 and +3 oxidation states.
General Catalytic Cycle for Hydrocarbon Oxidation
The following diagram illustrates a generalized catalytic cycle for the cobalt-acetate-catalyzed oxidation of a hydrocarbon (RH):
Figure 1: Generalized catalytic cycle for cobalt-acetate-mediated hydrocarbon oxidation.
In this cycle, Co(III) initiates the reaction by abstracting an electron or a hydrogen atom from the substrate (RH) to form a radical intermediate (R•) and Co(II). The alkyl radical then reacts with molecular oxygen to form a peroxyl radical (ROO•), which can abstract a hydrogen atom from another substrate molecule to form a hydroperoxide (ROOH) and propagate the radical chain. The Co(II) is reoxidized to Co(III) by reacting with the hydroperoxide, thus completing the catalytic cycle. The radical intermediates can also be further oxidized by Co(III) to form carbocations, which can then lead to the final oxidized products.
The Role of Bromide Co-catalysts
The addition of bromide sources, such as cobalt(II) bromide or ammonium (B1175870) bromide, can dramatically accelerate the rate of cobalt-catalyzed autoxidations.[4] The cobalt acetate bromide system is an extraordinarily active catalyst for the oxidation of methyl and methylene (B1212753) groups adjacent to aromatic rings.
The enhanced reactivity is attributed to the formation of a more potent oxidizing species and an alternative catalytic cycle, which is depicted below:
Figure 2: Simplified catalytic cycle for cobalt-bromide-catalyzed oxidation.
In this cycle, a key step is the generation of bromine radicals (Br•) from the oxidation of bromide by Co(III). These bromine radicals are highly effective hydrogen atom abstractors, leading to a more efficient generation of substrate radicals and accelerating the overall oxidation rate.
Quantitative Data on this compound Oxidation
The reactivity of this compound has been quantified for a variety of substrates. The following tables summarize key kinetic parameters and product distributions for the oxidation of selected alkylaromatic hydrocarbons.
Table 1: Kinetic Data for the Oxidation of Alkylaromatic Hydrocarbons by this compound in Acetic Acid
| Substrate | Relative Reactivity (Toluene = 1) | Apparent Activation Energy (kcal/mol) | Reaction Order in [Substrate] | Reaction Order in [Co(III)] | Reaction Order in [Co(II)] | Reference |
| Toluene | 1.0 | 25.3 | 1 | 2 | -1 | [3] |
| Ethylbenzene | 1.1 | 25.3 | 1 | 2 | -1 | [3] |
| Cumene | 0.3 | 25.3 | 1 | 2 | -1 | [3] |
| Diphenylmethane | 0.6 | 25.3 | 1 | 2 | -1 | [3] |
| Triphenylmethane | 0.2 | 25.3 | 1 | 2 | -1 | [3] |
Table 2: Product Distribution in the Cobalt-Catalyzed Oxidation of Ethylbenzene
| Catalyst System | Oxidant | Conversion (%) | Selectivity to Acetophenone (%) | Selectivity to Benzoic Acid (%) | Reference |
| Co(OAc)₂/TBHP | TBHP | 62.0 | 84.7 | - | [5] |
| CoOₓ/mpg-C₃N₄ | TBHP | 62.0 | 84.7 | - | [5] |
Key Experimental Protocols
Preparation of this compound
This compound is typically prepared in situ or immediately prior to use due to its limited stability. A common method involves the oxidation of cobalt(II) acetate.
-
Protocol using Ozone: A solution of cobalt(II) acetate tetrahydrate in glacial acetic acid is treated with a stream of ozone-enriched oxygen at room temperature until the characteristic green color of Co(III) acetate is observed.[6] The concentration of the resulting this compound solution can be determined by titration.
-
Anodic Oxidation: this compound can also be prepared by the anodic oxidation of a cobalt(II) acetate solution in acetic acid.[3] This method allows for the preparation of a solution of this compound free from other oxidizing agents.
General Procedure for a Kinetic Run
The kinetics of this compound oxidations are often followed spectrophotometrically by monitoring the disappearance of the Co(III) absorption peak (around 610 nm).
Figure 3: Workflow for a typical kinetic experiment.
Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
The products of the oxidation reactions are typically identified and quantified using GC-MS.
-
Sample Preparation: An aliquot of the reaction mixture is withdrawn at a specific time and quenched (e.g., by cooling or addition of a reducing agent). An internal standard is added for quantitative analysis.
-
Derivatization (if necessary): For non-volatile products like carboxylic acids, derivatization to more volatile esters (e.g., by reaction with a silylating agent) may be required.
-
GC-MS Analysis: The prepared sample is injected into the GC-MS system. The components are separated on a suitable capillary column and detected by the mass spectrometer. Identification is achieved by comparing the mass spectra and retention times with those of authentic standards. Quantification is performed by comparing the peak areas of the analytes to that of the internal standard.
Conclusion
The mechanism of action of this compound in oxidation reactions is a well-established example of a single-electron transfer process. The interplay between the Co(III) and Co(II) oxidation states is central to both stoichiometric and catalytic transformations. The formation of radical cation intermediates governs the subsequent reaction pathways, leading to a variety of oxidized products. The reactivity of the this compound system can be significantly enhanced through the use of co-catalysts, such as bromide salts, which introduce new and more efficient catalytic cycles. A thorough understanding of these fundamental principles is crucial for the rational design of selective and efficient oxidation processes in both academic and industrial settings. This guide has provided a comprehensive overview of the current understanding of this important oxidant, supported by quantitative data and detailed experimental considerations.
References
- 1. Oxidation by cobalt(III) acetate. Part 8. Effects of substituents on product distributions in oxidation of aromatic olefins by cobalt(III) acetate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Cobalt(II) acetate - Wikipedia [en.wikipedia.org]
- 4. Formation of a cobalt(III)-phenoxyl radical complex by acetic acid promoted aerobic oxidation of a Co(II)salen complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Kinetics of the autoxidation of toluenes catalysed by this compound. Part II. Effects of benzaldehyde, cobalt, and substituent - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
In-Depth Technical Guide: Cobalt(II) Acetate Health and Safety
A Note on Nomenclature: The user's request specified "Cobaltic acetate (B1210297)," which refers to cobalt in its +3 oxidation state. However, the widely available and studied compound is Cobalt(II) acetate, often encountered as its tetrahydrate. This guide will focus on the health and safety data for Cobalt(II) acetate tetrahydrate, as it is the substance for which comprehensive safety information is readily accessible.
This technical guide provides a detailed overview of the health and safety aspects of Cobalt(II) acetate, intended for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and toxicological resources.
Health and Safety Data
Physical and Chemical Properties
| Property | Value | Source(s) |
| Chemical Formula | Co(C₂H₃O₂)₂·4H₂O | [1] |
| Molecular Weight | 249.08 g/mol | [2] |
| Appearance | Light red/pink or red solid crystals | [1][2] |
| Odor | Vinegar-like | [1] |
| pH | 6.8 (0.2 M aqueous solution) | [1] |
| Melting Point | 140 °C / 284 °F | [1][2] |
| Boiling Point | Not available | [2] |
| Solubility | 380 g/L in water at 20°C | [1] |
| Specific Gravity | 1.710 | [2] |
| Vapor Pressure | Not available | [1] |
| Vapor Density | Not applicable | [1] |
Toxicological Data
| Endpoint | Value | Species | Source(s) |
| Acute Oral Toxicity (LD50) | 503 mg/kg | Rat | [1][3] |
| Skin Corrosion/Irritation | May cause irritation | Rabbit | [3] |
| Serious Eye Damage/Irritation | May cause irritation | Rabbit | [3] |
| Respiratory Sensitization | Category 1; May cause allergy or asthma symptoms or breathing difficulties if inhaled. | [1] | |
| Skin Sensitization | Category 1; May cause an allergic skin reaction. | [1] | |
| Germ Cell Mutagenicity | Category 2; Suspected of causing genetic defects. | [1] | |
| Carcinogenicity | Category 1B; May cause cancer by inhalation. | [1] | |
| Reproductive Toxicity | Category 1B; May damage fertility. | [1] | |
| Specific Target Organ Toxicity (Single Exposure) | Category 3; May cause respiratory irritation. | [1] |
Exposure Limits
| Organization | Limit | Notes |
| OSHA (PEL) | 0.1 mg/m³ (TWA) | As Cobalt metal dust and fume |
| ACGIH (TLV) | 0.02 mg/m³ (TWA) | As inorganic cobalt compounds |
| NIOSH (REL) | 0.05 mg/m³ (TWA) |
Fire and Explosion Hazards
| Property | Value | Source(s) |
| Flammability | Not flammable | [2] |
| Flash Point | Not available | [1][2] |
| Autoignition Temperature | Not available | [1][2] |
| Explosion Limits | Not available | [2] |
| Hazardous Combustion Products | Cobalt oxides, Carbon monoxide (CO), Carbon dioxide (CO₂) | [1][2] |
| Suitable Extinguishing Media | Use extinguishing measures that are appropriate to local circumstances and the surrounding environment. Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide are generally suitable. | [1] |
Experimental Protocols
Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)
This method is designed to assess the acute oral toxicity of a substance.
1. Principle: A stepwise procedure is used with a limited number of animals per step. The outcome of each step determines the next step, allowing for classification of the substance into a GHS category with a minimal number of animals.
2. Animal Model: Typically, young adult female rats are used.
3. Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. They have access to standard laboratory diet and drinking water ad libitum.
4. Dose Preparation and Administration: The test substance is typically administered in a constant volume by gavage using a stomach tube. The vehicle is chosen based on the substance's solubility and should be non-toxic.
5. Procedure:
- Sighting Study: A single animal is dosed at a starting dose. If the animal survives, the dose for the next step is increased. If it dies, the dose is decreased.
- Main Study: Groups of animals are dosed in a stepwise manner. The starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight).
- Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
6. Data Analysis: The number of animals that die within each dose group is recorded. The LD50 is estimated based on the mortality data, and the substance is classified according to the GHS criteria.
Skin Sensitization - OECD Test Guideline 429 (Local Lymph Node Assay - LLNA)
The LLNA is an in vivo method to assess the skin sensitization potential of a substance.[4]
1. Principle: The assay measures the proliferation of lymphocytes in the auricular lymph nodes draining the site of application of the test substance.[4] A stimulation index (SI) is calculated to determine the sensitization potential.[4]
2. Animal Model: Mice are used for this assay.[4]
3. Dose Preparation and Application: The test substance is dissolved or suspended in a suitable vehicle and applied to the dorsal surface of the mouse's ears for three consecutive days.[5]
4. Procedure:
- Dosing: A minimum of three concentrations of the test substance are used, along with a negative control (vehicle only) and a positive control.[4] Each group consists of a minimum of four animals.[4]
- Cell Proliferation Measurement: On day 6, a radiolabeled substance (e.g., ³H-methyl thymidine) is injected intravenously.[4] After a set time, the animals are euthanized, and the draining auricular lymph nodes are excised.[4]
- Sample Processing: A single-cell suspension of lymph node cells is prepared, and the incorporation of the radioisotope is measured using a beta-scintillation counter.[4]
5. Data Analysis: The Stimulation Index (SI) is calculated for each dose group as the ratio of the mean proliferation in the test group to the mean proliferation in the vehicle control group.[4] An SI of 3 or greater is considered a positive result, indicating that the substance is a skin sensitizer.[4]
Visualizations
References
A Deep Dive into Cobaltic Acetate: A Historical and Technical Guide for Catalysis Researchers
For researchers, scientists, and drug development professionals, this in-depth guide explores the pivotal role of cobaltic acetate (B1210297) in the history of catalysis research. From its foundational use in landmark industrial processes to its ongoing relevance in modern organic synthesis, we provide a comprehensive overview of its applications, supported by detailed experimental protocols, quantitative data, and mechanistic insights.
Introduction: The Enduring Legacy of a Versatile Catalyst
Cobalt acetate, particularly in its cobalt(II) and in-situ generated cobalt(III) forms, has carved a significant niche in the landscape of industrial and academic catalysis.[1][2] Its ability to efficiently catalyze oxidation reactions has made it an indispensable tool in the synthesis of a wide array of chemical compounds.[2] This guide delves into the historical context of cobaltic acetate's use in catalysis, with a special focus on its role in the oxidation of hydrocarbons, a cornerstone of the modern chemical industry. We will explore the seminal discoveries that propelled this catalyst to prominence and provide detailed technical information for contemporary researchers.
Historical Perspective: The Rise of a Catalytic Workhorse
The journey of cobalt acetate in catalysis is intrinsically linked to the development of large-scale oxidation processes in the mid-20th century. While the catalytic properties of cobalt salts were recognized earlier, their application in major industrial processes solidified their importance.
A pivotal moment in the history of cobalt acetate catalysis was the development of the Amoco Mid-Century process for the production of terephthalic acid (TPA) from p-xylene (B151628).[3][4] Commercialized in the late 1970s by Amoco, which evolved from Standard Oil of Indiana, this process revolutionized the production of polyester (B1180765) fibers and PET plastics.[3][5] The breakthrough of the Amoco process was the use of a multi-component catalyst system comprising cobalt acetate, manganese acetate, and a bromide source, typically hydrobromic acid, in an acetic acid solvent.[3][6] This combination proved to be remarkably effective in oxidizing the methyl groups of p-xylene to carboxylic acids with high yield and selectivity.[4]
Prior to the Amoco process, the oxidation of alkylaromatics faced significant challenges, particularly the difficulty in oxidizing the second methyl group of xylenes. The discovery that bromide ions could act as a promoter in conjunction with cobalt and manganese catalysts was a critical innovation. This synergistic effect allowed for the complete oxidation of p-xylene to TPA under industrially viable conditions.
The success of the Amoco process spurred further research into the catalytic activity of cobalt acetate in a variety of other oxidation reactions, including the oxidation of other alkylbenzenes, cycloalkanes, and substituted phenols.[7] These studies helped to elucidate the fundamental mechanisms of cobalt-catalyzed autoxidation and expanded the synthetic utility of this versatile catalyst.
Core Applications in Catalysis: Beyond Terephthalic Acid
While the production of TPA remains a primary application, cobalt acetate's catalytic prowess extends to a broad spectrum of oxidation reactions. It is widely recognized as a potent catalyst for the liquid-phase oxidation of hydrocarbons.[2]
Key application areas include:
-
Oxidation of Alkylaromatics: Cobalt acetate, often in combination with promoters, is effective in converting alkyl side chains of aromatic compounds into carboxylic acids, ketones, or alcohols.
-
Oxidation of Cycloalkanes: The oxidation of cyclic hydrocarbons to produce corresponding ketones and alcohols is another significant application.
-
Drying Agents in Paints and Inks: Cobalt acetate functions as a "drier" by catalyzing the oxidative cross-linking of unsaturated oils, accelerating the drying process.[1]
-
Synthesis of Fine Chemicals: In academic and pharmaceutical research, cobalt acetate is employed in a variety of selective oxidation reactions to produce complex organic molecules.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on cobalt acetate-catalyzed oxidation reactions, providing a comparative overview of reaction conditions and performance.
| Substrate | Catalyst System | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Conversion (%) | Selectivity (%) | Product | Reference |
| p-Xylene | Co(OAc)₂/Mn(OAc)₂/HBr | 175-225 | 15-30 | Not Specified | >98 | ~95 | Terephthalic Acid | [3] |
| p-Xylene | Co(OAc)₂/O₃ | 110 | Atmospheric | 6 | 97 | 82 | Terephthalic Acid | [8] |
| p-Xylene | Co(OAc)₂/KBr/O₃ | Not Specified | Atmospheric | Not Specified | 96 | 84 | Terephthalic Acid | [8] |
| p-Toluic Acid | Co/Mn/Br | 130-150 | Not Specified | Not Specified | Not Specified | Not Specified | Terephthalic Acid | [6] |
Table 1: Performance of Cobalt Acetate in p-Xylene Oxidation
| Substrate | Catalyst System | Temperature (°C) | Conversion (%) | Product(s) | Reference |
| Cyclohexane | Co(OAc)₂/H₂O₂ | Not Specified | High | Cyclohexanol, Cyclohexanone | [9] |
| Substituted Phenols | Co(salen) | 70 | Total | Benzoquinone, Diphenoquinone | [10] |
| Alkylbenzenes | Co(OAc)₂/Bromide | Not Specified | Not Specified | Aldehydes, Benzylic Bromides | [11] |
Table 2: Cobalt Acetate Catalysis in Other Oxidation Reactions
Detailed Experimental Protocols
This section provides detailed methodologies for the synthesis of cobalt(II) acetate tetrahydrate and a representative procedure for the cobalt-catalyzed oxidation of p-xylene, based on information from various patents and publications.
Protocol 1: Synthesis of Cobalt(II) Acetate Tetrahydrate
This protocol describes a common laboratory-scale synthesis of cobalt(II) acetate tetrahydrate from cobalt(II) carbonate.
Materials:
-
Cobalt(II) carbonate (CoCO₃)
-
Glacial acetic acid (CH₃COOH)
-
Distilled water
-
Heating mantle and magnetic stirrer
-
Beakers and other standard laboratory glassware
-
Filtration apparatus
Procedure:
-
In a beaker, suspend cobalt(II) carbonate in a minimal amount of distilled water.
-
Slowly add glacial acetic acid dropwise to the suspension while stirring continuously. Effervescence (release of CO₂) will be observed. Continue adding acetic acid until the effervescence ceases and all the cobalt carbonate has dissolved, resulting in a clear pink or red solution.
-
Gently heat the solution to approximately 60-80°C to ensure the reaction is complete and to concentrate the solution.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to induce crystallization of cobalt(II) acetate tetrahydrate.
-
Collect the pink-red crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold distilled water and then with a small amount of a suitable solvent like ethanol (B145695) to facilitate drying.
-
Dry the crystals in a desiccator or a vacuum oven at a low temperature (e.g., 40°C) to obtain the final product.
Caption: Workflow for the synthesis of Cobalt(II) Acetate Tetrahydrate.
Protocol 2: Laboratory-Scale Oxidation of p-Xylene to Terephthalic Acid
This protocol is a generalized procedure based on the principles of the Amoco process for the laboratory-scale oxidation of p-xylene. Caution: This reaction should be performed in a well-ventilated fume hood using appropriate personal protective equipment, as it involves flammable materials and corrosive acids at high temperatures and pressures.
Materials:
-
p-Xylene
-
Glacial acetic acid
-
Cobalt(II) acetate tetrahydrate
-
Manganese(II) acetate tetrahydrate
-
Hydrobromic acid (48% aqueous solution)
-
High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller
-
Oxygen or compressed air source
Procedure:
-
Charge the autoclave reactor with glacial acetic acid.
-
Add the catalyst components: cobalt(II) acetate tetrahydrate, manganese(II) acetate tetrahydrate, and hydrobromic acid in the desired molar ratios.
-
Add p-xylene to the reactor.
-
Seal the reactor and purge it with nitrogen gas to remove air.
-
Begin stirring and heat the reactor to the desired temperature (e.g., 175-200°C).
-
Once the temperature has stabilized, pressurize the reactor with oxygen or compressed air to the desired pressure (e.g., 15-30 bar).
-
Maintain the reaction at the set temperature and pressure for the desired duration, monitoring the pressure for any significant drop, which may indicate oxygen consumption.
-
After the reaction is complete, cool the reactor to room temperature.
-
Carefully vent the excess pressure.
-
Open the reactor and collect the crude terephthalic acid product, which will have precipitated out of the solution.
-
The crude product can be purified by filtration, washing with fresh acetic acid, and then with water, followed by drying.
Caption: Experimental workflow for the oxidation of p-xylene.
Mechanistic Insights: The Catalytic Cycle
The catalytic activity of the Co/Mn/Br system in the oxidation of alkylaromatics proceeds through a complex free-radical mechanism. The generally accepted pathway involves the in-situ oxidation of Co(II) to the active Co(III) species. The bromide promoter plays a crucial role in facilitating the electron transfer processes and generating radical intermediates.
The key steps in the catalytic cycle are:
-
Initiation: Co(III) acetate abstracts a hydrogen atom from the methyl group of p-xylene to generate a benzyl (B1604629) radical and Co(II) acetate.
-
Propagation: The benzyl radical reacts with molecular oxygen to form a benzylperoxy radical. This radical can then abstract a hydrogen atom from another p-xylene molecule, propagating the chain reaction and forming a benzyl hydroperoxide.
-
Role of Bromide: The bromide ion is oxidized by Co(III) or Mn(III) to a bromine radical. This bromine radical is a highly effective hydrogen atom abstractor from the methyl group of p-xylene, regenerating the benzyl radical and forming HBr. The HBr is then re-oxidized.
-
Oxidation of Intermediates: The benzyl hydroperoxide is decomposed by the cobalt and manganese catalysts to form p-tolualdehyde, which is subsequently oxidized to p-toluic acid. The second methyl group of p-toluic acid is then oxidized via a similar radical mechanism to form 4-carboxybenzaldehyde, and finally terephthalic acid.
-
Catalyst Regeneration: Co(II) is re-oxidized to Co(III) by peroxy radicals, thus completing the catalytic cycle.
Caption: Simplified catalytic cycle of Co/Mn/Br catalyzed p-xylene oxidation.
Conclusion and Future Outlook
This compound has a rich history in catalysis research, fundamentally shaping the landscape of industrial organic synthesis. Its central role in the Amoco process for terephthalic acid production stands as a testament to its efficacy and robustness. While newer catalytic systems continue to be developed, the principles learned from the study of cobalt acetate catalysis remain highly relevant. For researchers in catalysis and drug development, a thorough understanding of the historical context, experimental nuances, and mechanistic pathways of this venerable catalyst provides a strong foundation for future innovation in oxidation chemistry. The ongoing exploration of more sustainable and efficient catalytic systems will undoubtedly build upon the pioneering work done with cobalt acetate.
References
- 1. Cobalt(II) acetate - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in Homogeneous Metal-Catalyzed Aerobic C–H Oxidation of Benzylic Compounds [mdpi.com]
- 8. scienceasia.org [scienceasia.org]
- 9. [PDF] p-Xylene catalytic oxidation to terephthalic acid by ozone | Semantic Scholar [semanticscholar.org]
- 10. US7285679B2 - Oxidation of alkanes - Google Patents [patents.google.com]
- 11. Kinetics of p-Xylene Liquid-Phase Catalytic Oxidation to Terephthalic Acid | Semantic Scholar [semanticscholar.org]
"Cobaltic acetate" precursors and derivatives
An In-depth Technical Guide to Cobaltic Acetate (B1210297): Precursors, Derivatives, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cobalt(III) acetate, also known as cobaltic acetate, is a coordination compound with the formula Co(C₂H₃O₂)₃. As a strong oxidizing agent, it and its derivatives are pivotal in various chemical transformations. This technical guide provides a comprehensive overview of this compound, detailing its precursors, synthesis protocols, derivatives, and diverse applications, with a particular focus on its utility in catalysis and drug development. The information is curated for professionals in research and development who require detailed experimental insights and structured data.
Precursors and Synthesis of Cobalt Acetate
The synthesis of this compound typically involves the oxidation of cobalt(II) acetate (cobaltous acetate), which is readily prepared from various cobalt(II) precursors. Cobalt(III) acetate itself can be challenging to isolate as a stable solid, and is often generated in situ for subsequent reactions.[1]
Synthesis of Cobalt(II) Acetate Precursor
Cobalt(II) acetate is the most common precursor for the synthesis of cobalt(III) compounds. It can be prepared from several starting materials.
Logical Workflow for Cobalt(II) Acetate Synthesis
Caption: General synthesis routes for Cobalt(II) acetate from common precursors.
Experimental Protocol 1: Synthesis of Cobalt(II) Acetate from Cobalt(II) Carbonate
This protocol is adapted from standard laboratory procedures for the synthesis of metal acetates.[2][3]
Materials:
-
Cobalt(II) carbonate (CoCO₃)
-
Glacial acetic acid (CH₃COOH)
-
Distilled water
-
Glass beaker, magnetic stirrer, heating mantle, filtration apparatus
Procedure:
-
To a 500 mL beaker, add 200 mL of glacial acetic acid.
-
While stirring, slowly add 20 g of cobalt(II) carbonate powder to the beaker. Effervescence (release of CO₂) will occur.
-
Heat the mixture gently to 60-80°C on a heating mantle and continue stirring for 2-3 hours until the reaction is complete, indicated by the cessation of gas evolution and the formation of a pink or purple solution.[3]
-
Allow the solution to cool to room temperature.
-
Filter the solution to remove any unreacted solids or impurities.
-
The resulting clear solution can be concentrated by gentle heating to induce crystallization of cobalt(II) acetate tetrahydrate upon cooling.
-
Collect the crystals by filtration and dry them in a desiccator.
Synthesis of Cobalt(III) Acetate
The direct synthesis of cobalt(III) acetate involves the oxidation of a cobalt(II) acetate solution.
Experimental Protocol 2: Oxidative Synthesis of Cobalt(III) Acetate
This method utilizes an oxidizing agent to convert Co(II) to Co(III) in an acetic acid medium.[1][4]
Materials:
-
Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O)
-
Glacial acetic acid
-
Ozone (O₃) generator or another suitable oxidizing agent (e.g., hydrogen peroxide)
Procedure:
-
Prepare a concentrated solution of cobalt(II) acetate in glacial acetic acid. For example, dissolve 150 g of Co(OAc)₂·4H₂O in 1 liter of glacial acetic acid, which may require gentle warming.[1]
-
Cool the solution in an ice bath.
-
Bubble ozone gas through the solution from an ozone generator. The solution will gradually change color to a deep green, indicating the formation of cobalt(III) acetate.[4][5]
-
The reaction progress can be monitored by iodometric titration to determine the concentration of Co(III).
-
The resulting green solution containing cobalt(III) acetate is often used directly for subsequent applications, as isolating the solid can lead to decomposition.[1]
Properties and Characterization Data
Cobalt acetates in both +2 and +3 oxidation states have distinct physical and chemical properties.
Table 1: Physical and Chemical Properties of Cobalt Acetates
| Property | Cobalt(II) Acetate Tetrahydrate | Cobalt(III) Acetate |
| Formula | Co(C₂H₃O₂)₂·4H₂O | Co(C₂H₃O₂)₃ |
| Molecular Weight | 249.08 g/mol [4] | 236.06 g/mol [6] |
| Appearance | Pink to red crystalline solid[7][8] | Dark green solid/solution[1] |
| Melting Point | 140 °C (decomposes)[8][9] | Decomposes upon heating |
| Solubility | Soluble in water, ethanol, and dilute acids[8][10] | Soluble in glacial acetic acid[5] |
| Key Chemical Property | Stable precursor[7] | Strong oxidizing agent[4] |
Table 2: Electrochemical Properties of a Trinuclear Cobalt(III) Acetate Complex
A study on µ₃-oxo-centered cobalt(III) acetate trimers, which are relevant species in cobalt(III) acetate solutions, provided the following electrochemical data.[11][12][13]
| Complex Type | Process | Potential (vs. Fc⁺/Fc) | Characteristics |
| [Co₃O(OAc)₅(OR)(py)₃]⁺ | Oxidation | ~1.23 V | Reversible, one-electron oxidation to Co(III)₂Co(IV)[11][12] |
| [Co₃O(OAc)₅(OR)(py)₃]⁺ | Reduction | Not specified | Irreversible reduction of Co(III) to Co(II)[11] |
Derivatives and Applications
This compound is a versatile reagent and catalyst precursor for a wide range of applications, from industrial chemical synthesis to advanced drug delivery systems.
Relationship Diagram of this compound Applications
Caption: Key application areas stemming from Cobalt(III) acetate.
Catalysis
Cobalt acetate is a renowned catalyst, particularly in aerobic oxidation reactions. Its ability to cycle between Co(II) and Co(III) oxidation states is crucial for its catalytic activity.[7][10]
-
Industrial Oxidation: It is a key component of the catalyst system used in the large-scale production of terephthalic acid (TPA) from p-xylene, a primary monomer for PET plastic.[11]
-
Organic Synthesis: It serves as a catalyst for various organic transformations, enhancing reaction rates and yields in the production of specialty chemicals and pharmaceuticals.[7][14]
Materials Science
Cobalt acetate is a valuable precursor for synthesizing a variety of cobalt-based materials.
-
Nanomaterials: Thermal decomposition of cobalt acetate is a common method to produce cobalt oxide (e.g., Co₃O₄) nanoparticles, which have applications in catalysis, energy storage, and electronics.[14][15]
-
Pigments: It is used in the manufacturing of vivid blue and green pigments for ceramics, glass, and paints.[16]
Drug Development
The unique redox properties of cobalt complexes are being exploited in the design of advanced therapeutics.
-
Redox-Responsive Drug Delivery: Cobalt(III) can be used to "cage" a cytotoxic drug, rendering it inactive. The Co(III) complex is stable in the bloodstream but can be reduced to the more labile Co(II) in the hypoxic (low oxygen) environment characteristic of solid tumors. This reduction releases the active drug selectively at the tumor site, minimizing systemic toxicity.[17]
Signaling Pathway for Hypoxia-Activated Drug Release
Caption: Co(III) complexes can act as prodrugs activated by tumor hypoxia.
-
Catalysis in Pharmaceutical Synthesis: Cobalt acetate's catalytic properties are employed in the synthesis of active pharmaceutical ingredients (APIs), contributing to more efficient and sustainable manufacturing processes.[14][18]
Conclusion
This compound and its precursors are compounds of significant industrial and academic interest. While cobalt(II) acetate is a stable, easily synthesized precursor, cobalt(III) acetate is a powerful but often transient oxidizing species best generated in situ. Its utility spans large-scale industrial catalysis, the synthesis of advanced functional materials, and innovative applications in medicinal chemistry, particularly in the development of targeted cancer therapies. The experimental protocols and structured data provided herein offer a valuable resource for researchers aiming to harness the unique chemical properties of this versatile cobalt compound.
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. reddit.com [reddit.com]
- 4. Cobalt(II) acetate - Wikipedia [en.wikipedia.org]
- 5. COBALT(III)ACETATE [chemicalbook.com]
- 6. This compound | C6H9CoO6 | CID 61231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cobalt Acetate Properties, Uses and Formulas - Amizara [amizaraspecialitychemicals.co.in]
- 8. Cobalt Acetate Catalyst - Cobaltous acetate Co23.5% and Cobalt Acetate [wqmetal1.en.made-in-china.com]
- 9. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 10. cobalt-nickel.net [cobalt-nickel.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Chemistry of cobalt acetate. 7. Electrochemical oxidation of mu3-oxo-centered cobalt(III) acetate trimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Studies on the nature of cobalt(III) acetate - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. imarcgroup.com [imarcgroup.com]
- 15. benchchem.com [benchchem.com]
- 16. niir.org [niir.org]
- 17. Cobalt Derivatives as Promising Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dataintelo.com [dataintelo.com]
Methodological & Application
Application Notes and Protocols for "Cobaltic Acetate" as a Catalyst in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cobalt(III) acetate (B1210297), often generated in situ from the more common cobalt(II) acetate, has emerged as a versatile and cost-effective catalyst in modern organic synthesis. Its ability to facilitate a range of transformations, including C-H bond functionalization, cross-coupling reactions, aerobic oxidations, and controlled polymerizations, makes it a valuable tool for the construction of complex organic molecules. This document provides detailed application notes, experimental protocols, and mechanistic insights for key reactions catalyzed by cobaltic acetate, designed to be a practical guide for researchers in academic and industrial settings.
Application Note 1: Cobalt(III)-Catalyzed C-H Functionalization for the Synthesis of N-Aryl-2H-Indazoles and Furans
Cobalt(III) acetate is a highly effective catalyst for the convergent, one-step synthesis of N-aryl-2H-indazoles and furans through a C-H bond functionalization/addition/cyclization cascade.[1][2] This methodology offers an atom-economical approach to valuable heterocyclic scaffolds found in many pharmaceuticals and functional materials. The reaction proceeds via the addition of an aryl or vinyl C-H bond to an aldehyde, followed by an intramolecular cyclization and dehydration.[2]
Data Presentation: Substrate Scope
The following tables summarize the scope of the cobalt(III)-catalyzed synthesis of N-aryl-2H-indazoles and furans, demonstrating the versatility of this method with various substituted starting materials.
Table 1: Synthesis of N-Aryl-2H-Indazoles from Azobenzenes and Aldehydes [1]
| Entry | Azobenzene (B91143) (1.0 equiv) | Aldehyde (2.0 equiv) | Product | Yield (%) |
| 1 | Azobenzene | Benzaldehyde (B42025) | 2-Phenyl-2H-indazole | 95 |
| 2 | 4-Methylazobenzene | Benzaldehyde | 5-Methyl-2-phenyl-2H-indazole | 88 |
| 3 | 4-Methoxyazobenzene | Benzaldehyde | 5-Methoxy-2-phenyl-2H-indazole | 85 |
| 4 | 4-(Trifluoromethyl)azobenzene | Benzaldehyde | 5-(Trifluoromethyl)-2-phenyl-2H-indazole | 65 |
| 5 | Azobenzene | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-2H-indazole | 92 |
| 6 | Azobenzene | 4-Methylbenzaldehyde | 2-(p-Tolyl)-2H-indazole | 93 |
| 7 | Azobenzene | Thiophene-2-carboxaldehyde | 2-(Thiophen-2-yl)-2H-indazole | 78 |
Table 2: Synthesis of Furans from α,β-Unsaturated Oximes and Aldehydes [2]
| Entry | α,β-Unsaturated Oxime (1.0 equiv) | Aldehyde (2.0 equiv) | Product | Yield (%) |
| 1 | Chalcone oxime | Benzaldehyde | 2,3,5-Triphenylfuran | 85 |
| 2 | Chalcone oxime | 4-Chlorobenzaldehyde | 2,5-Diphenyl-3-(4-chlorophenyl)furan | 82 |
| 3 | Chalcone oxime | 4-Methylbenzaldehyde | 2,5-Diphenyl-3-(p-tolyl)furan | 88 |
| 4 | 1-Phenylprop-2-en-1-one oxime | Benzaldehyde | 2,4-Diphenylfuran | 75 |
| 5 | 1-Phenylprop-2-en-1-one oxime | Cyclohexanecarboxaldehyde | 2-Phenyl-4-cyclohexylfuran | 68 |
Experimental Protocol: Synthesis of 2-Phenyl-2H-indazole
Materials:
-
[Cp*Co(C₆H₆)][B(C₆F₅)₄]₂ (Catalyst, 10 mol %)
-
Azobenzene (1.0 equiv)
-
Benzaldehyde (2.0 equiv)
-
Acetic acid (10 mol %)
-
1,4-Dioxane (B91453) (to make a 2.0 M solution)
-
Oven-dried reaction vial with a magnetic stir bar
Procedure:
-
To the oven-dried reaction vial, add the [Cp*Co(C₆H₆)][B(C₆F₅)₄]₂ catalyst (0.02 mmol, 10 mol %), azobenzene (0.20 mmol, 1.0 equiv), and a magnetic stir bar.
-
Add 1,4-dioxane (0.1 mL) to the vial.
-
Add benzaldehyde (0.40 mmol, 2.0 equiv) and acetic acid (0.02 mmol, 10 mol %) to the reaction mixture.
-
Seal the vial with a cap and place it in a preheated heating block at 100 °C.
-
Stir the reaction mixture for 24 hours.
-
After 24 hours, cool the reaction to room temperature.
-
The crude reaction mixture can be purified by silica (B1680970) gel chromatography to isolate the desired product.
Visualization
Application Note 2: Cobalt-Catalyzed Suzuki-Miyaura Cross-Coupling
Cobalt catalysts provide an efficient and economical alternative to traditional palladium catalysts for Suzuki-Miyaura cross-coupling reactions, particularly for the formation of C(sp²)-C(sp³) bonds.[3] These reactions are fundamental in medicinal chemistry and materials science for the synthesis of complex molecular architectures. The use of a simple cobalt(II) salt with a suitable ligand allows for the coupling of a wide range of arylboronic esters with alkyl halides.
Data Presentation: Substrate Scope
The following table showcases the scope of the cobalt-catalyzed Suzuki-Miyaura cross-coupling of various (hetero)arylboronic esters with alkyl bromides.
Table 3: Cobalt-Catalyzed C(sp²)-C(sp³) Suzuki-Miyaura Cross-Coupling [4]
| Entry | Arylboronic Ester (1.5 equiv) | Alkyl Bromide (1.0 equiv) | Product | Yield (%) |
| 1 | Phenylboronic acid neopentyl glycol ester | 1-Bromoadamantane (B121549) | 1-Phenyladamantane | 85 |
| 2 | 4-Methoxyphenylboronic acid neopentyl glycol ester | 1-Bromoadamantane | 1-(4-Methoxyphenyl)adamantane | 82 |
| 3 | 4-(Trifluoromethyl)phenylboronic acid neopentyl glycol ester | 1-Bromoadamantane | 1-(4-(Trifluoromethyl)phenyl)adamantane | 78 |
| 4 | Thiophen-2-ylboronic acid neopentyl glycol ester | 1-Bromoadamantane | 2-(Adamantan-1-yl)thiophene | 75 |
| 5 | Phenylboronic acid neopentyl glycol ester | Cyclohexyl bromide | Cyclohexylbenzene | 65 |
| 6 | Phenylboronic acid neopentyl glycol ester | 1-Bromobutane | n-Butylbenzene | 72 |
Experimental Protocol: Synthesis of 1-Phenyladamantane
Materials:
-
Cobalt(II) chloride (CoCl₂, 5 mol %)
-
trans-N,N'-Dimethylcyclohexane-1,2-diamine (Ligand, 5 mol %)
-
Phenylboronic acid neopentyl glycol ester (1.5 equiv)
-
1-Bromoadamantane (1.0 equiv)
-
Potassium methoxide (B1231860) (KOMe, 1.25 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Oven-dried reaction vial with a magnetic stir bar
Procedure:
-
In a glovebox, add CoCl₂ (0.05 mmol, 5 mol %) and the ligand (0.05 mmol, 5 mol %) to an oven-dried reaction vial containing a magnetic stir bar.
-
In a separate vial, dissolve phenylboronic acid neopentyl glycol ester (1.5 mmol, 1.5 equiv) and KOMe (1.25 mmol, 1.25 equiv) in anhydrous DMF (2 mL).
-
Add the solution from step 2 to the vial containing the catalyst and ligand.
-
Add 1-bromoadamantane (1.0 mmol, 1.0 equiv) to the reaction mixture.
-
Seal the vial and remove it from the glovebox.
-
Place the vial in a preheated heating block at 80 °C and stir for 16 hours.
-
After cooling to room temperature, the reaction mixture can be quenched with water and extracted with an organic solvent.
-
The combined organic layers are dried, filtered, and concentrated. The crude product can be purified by column chromatography.
Visualization
Application Note 3: Cobalt-Catalyzed Aerobic Oxidation
Cobalt acetate, particularly in combination with a bromide source, is a powerful catalyst for the aerobic oxidation of hydrocarbons.[5] This is a cornerstone of industrial chemistry, for instance, in the production of terephthalic acid from p-xylene.[5] The active catalyst is believed to be a cobalt(III) species, which is capable of abstracting a hydrogen atom from the hydrocarbon substrate, initiating a radical chain reaction.
Data Presentation: Substrate Scope
The following table illustrates the application of cobalt-catalyzed aerobic oxidation to various alkylaromatic hydrocarbons.
Table 4: Cobalt-Catalyzed Aerobic Oxidation of Alkylaromatics [6][7]
| Entry | Substrate | Catalyst System | Product | Conversion (%) | Selectivity (%) |
| 1 | p-Xylene | Co(OAc)₂/Mn(OAc)₂/HBr | Terephthalic Acid | >95 | >95 |
| 2 | Ethylbenzene (B125841) | Co(OAc)₂/N-Hydroxyphthalimide | Acetophenone (B1666503) | 60 | 87 |
| 3 | Toluene | Co(OAc)₂/NaBr | Benzoic Acid | High | High |
| 4 | Cyclohexane | Co(OAc)₂ | Cyclohexanol/Cyclohexanone | ~10 | ~85 |
Experimental Protocol: Aerobic Oxidation of Ethylbenzene to Acetophenone
Materials:
-
Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O, 2 mol %)
-
N-Hydroxyphthalimide (NHPI, 10 mol %)
-
Ethylbenzene (1.0 equiv)
-
Acetic acid (solvent)
-
Oxygen (balloon or continuous flow)
-
Reaction flask with a condenser and magnetic stir bar
Procedure:
-
To the reaction flask, add cobalt(II) acetate tetrahydrate (0.02 mmol, 2 mol %), N-hydroxyphthalimide (0.10 mmol, 10 mol %), and a magnetic stir bar.
-
Add ethylbenzene (1.0 mmol, 1.0 equiv) and acetic acid (5 mL).
-
Fit the flask with a condenser and an oxygen-filled balloon.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature.
-
The solvent can be removed under reduced pressure, and the residue can be purified by column chromatography.
Visualization
Application Note 4: Cobalt-Mediated Radical Polymerization
Cobalt complexes, including cobalt acetate derivatives, can mediate radical polymerization, offering control over molecular weight and dispersity.[8] This technique, known as Cobalt-Mediated Radical Polymerization (CMRP), is particularly effective for monomers like vinyl acetate.[9] The mechanism involves the reversible termination of the growing polymer chain by a cobalt(II) species, which minimizes irreversible termination reactions.[8]
Data Presentation
Table 5: Cobalt-Mediated Radical Polymerization of Vinyl Acetate [9]
| Entry | Monomer | Initiator | Cobalt Mediator | Mn ( g/mol ) | Đ (Mw/Mn) |
| 1 | Vinyl Acetate | AIBN | Co(acac)₂ | 10,000 | 1.3 |
| 2 | Vinyl Acetate | V-70 | Cobalt Porphyrin | 25,000 | 1.4 |
Experimental Protocol: Cobalt-Mediated Radical Polymerization of Vinyl Acetate
Materials:
-
Cobalt(II) acetylacetonate (B107027) (Co(acac)₂, 1.0 equiv)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN, 2.0 equiv)
-
Vinyl acetate (monomer)
-
Solvent (e.g., ethyl acetate)
-
Schlenk flask with a magnetic stir bar
-
Nitrogen or Argon source
Procedure:
-
To the Schlenk flask, add Co(acac)₂ (0.05 mmol, 1.0 equiv), AIBN (0.10 mmol, 2.0 equiv), and a magnetic stir bar.
-
Add degassed ethyl acetate (5 mL) and vinyl acetate (10 mmol).
-
Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the flask with nitrogen or argon.
-
Place the flask in a preheated oil bath at 60-70 °C and stir.
-
Monitor the polymerization by taking aliquots and analyzing the conversion (by ¹H NMR) and molecular weight (by GPC).
-
To quench the polymerization, cool the flask in an ice bath and expose the mixture to air.
-
The polymer can be isolated by precipitation in a non-solvent (e.g., hexane (B92381) or methanol).
Visualization
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Verification Required - Princeton University Library [oar.princeton.edu]
- 5. p-Xylene Oxidation to Terephthalic Acid: New Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchmap.jp [researchmap.jp]
- 7. Aerobic oxidation of ethylbenzene to acetophenone over mesoporous ceria–cobalt mixed oxide catalyst | Semantic Scholar [semanticscholar.org]
- 8. Cobalt-mediated radical polymerization - Wikipedia [en.wikipedia.org]
- 9. Cobalt-Mediated Radical Polymerization of Vinyl Acetate and Acrylonitrile in Supercritical Carbon Dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: "Cobaltic Acetate" Catalyzed Oxidation of Alkylbenzenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective oxidation of alkylbenzenes is a cornerstone of industrial organic synthesis, providing essential precursors for a vast array of pharmaceuticals, polymers, and fine chemicals. Among the various catalytic systems developed for this transformation, those based on cobalt acetate (B1210297) have proven to be particularly robust and versatile. This application note provides a detailed overview of the "cobaltic acetate" catalyzed oxidation of alkylbenzenes, with a focus on the reaction mechanism, experimental protocols, and key performance data. While cobalt(II) acetate is often the precursor, the active catalytic species is believed to involve cobalt(III) in a dynamic redox cycle. These reactions are typically performed in acetic acid, utilizing air or other oxidants, and are often promoted by a source of bromide ions.
Reaction Mechanism and Signaling Pathway
The cobalt-catalyzed oxidation of alkylbenzenes proceeds via a free-radical chain mechanism. The generally accepted pathway involves the in-situ formation of the active Co(III) species from a Co(II) precursor. This Co(III) species then initiates the oxidation by abstracting a hydrogen atom from the benzylic position of the alkylbenzene, generating an alkyl radical. This radical rapidly reacts with molecular oxygen to form a peroxy radical, which propagates the chain reaction. The presence of bromide promoters can significantly enhance the reaction rate by facilitating the formation of the active Co(III) catalyst and by participating in the hydrogen abstraction steps.
Caption: Proposed mechanism for cobalt-catalyzed alkylbenzene oxidation.
Experimental Data
The efficiency and selectivity of cobalt-catalyzed alkylbenzene oxidation are highly dependent on the substrate, catalyst composition, and reaction conditions. Below is a summary of representative data from the literature.
| Alkylbenzene | Catalyst System | Temp. (°C) | Pressure | Time (h) | Conversion (%) | Major Product(s) | Selectivity (%) | Reference |
| Toluene | Co(OAc)₂/Mn(OAc)₂/NaBr | 110 | 10 kg/cm ² | 2.15 | - | Benzaldehyde, Benzoic Acid | - | [1] |
| Toluene | Co(OAc)₂/[bmim][Br] | 130-160 | 1.0 MPa O₂ | 0.5-3.0 | 81 | Benzoic Acid | 69 | [2] |
| Ethylbenzene (B125841) | 3CoOx/mpg-C₃N₄ | 100 | Atmospheric | 10 | 62 | Acetophenone | 84.7 | [3] |
| Ethylbenzene | Co/N-CFF@TiO₂-SiO₂ | 130 | 20 bar O₂ | 12 | 25 | Acetophenone | 88 | [4] |
| p-Xylene | Co(OAc)₂/O₃ | 80 | Atmospheric | 6 | 76 | Terephthalic Acid | 84 | [5] |
| p-Xylene | Co(OAc)₂/KBr/O₃ | - | - | - | 96 | Terephthalic Acid | 84 | [5] |
Experimental Protocols
The following are generalized protocols for the cobalt-catalyzed oxidation of common alkylbenzenes. Safety Precaution: These reactions are typically run at elevated temperatures and pressures and involve flammable organic compounds and oxidizing agents. All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn. Pressure reactors should be properly maintained and operated by trained personnel.
Protocol 1: Oxidation of Toluene to Benzoic Acid
This protocol is adapted from studies on cobalt-bromide catalyzed aerobic oxidation.[1][2]
Materials:
-
Toluene
-
Acetic Acid (glacial)
-
Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O)
-
Sodium bromide (NaBr)
-
Pressurized reaction vessel (e.g., Parr autoclave) equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller.
-
Oxygen or compressed air source
Procedure:
-
To the pressure reaction vessel, add cobalt(II) acetate tetrahydrate and sodium bromide.
-
Add glacial acetic acid as the solvent, followed by toluene. A typical molar ratio of substrate to catalyst is in the range of 100:1 to 1000:1, with a Co:Br ratio of approximately 1:1 to 1:2.
-
Seal the reactor and purge with nitrogen gas several times to remove air.
-
Begin stirring and heat the reaction mixture to the desired temperature (e.g., 130-160°C).
-
Pressurize the reactor with oxygen or air to the target pressure (e.g., 1.0 MPa).
-
Maintain the reaction at the set temperature and pressure for the desired duration (e.g., 2-4 hours), monitoring the pressure for any significant drops that may indicate oxygen consumption.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.
-
Open the reactor and transfer the reaction mixture to a round-bottom flask.
-
The product, benzoic acid, can be isolated by cooling the acetic acid solution to induce crystallization, followed by filtration. Further purification can be achieved by recrystallization.
Protocol 2: Selective Oxidation of Ethylbenzene to Acetophenone
This protocol is based on heterogeneous cobalt catalyst systems, which offer advantages in catalyst recovery.[3][4]
Materials:
-
Ethylbenzene
-
tert-Butyl hydroperoxide (TBHP, 70 wt. % in water) or Hydrogen Peroxide (H₂O₂)
-
Heterogeneous cobalt catalyst (e.g., CoOx supported on a solid matrix)
-
Solvent (e.g., acetic acid, or solvent-free conditions may be possible)
-
Three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer.
Procedure:
-
To the three-neck flask, add the heterogeneous cobalt catalyst and the solvent (if applicable).
-
Add ethylbenzene to the flask.
-
Begin stirring and heat the mixture to the desired reaction temperature (e.g., 80-100°C).
-
Slowly add the oxidant (TBHP or H₂O₂) dropwise to the reaction mixture over a period of time to control the reaction exotherm.
-
After the addition is complete, allow the reaction to proceed at the set temperature for the specified duration (e.g., 8-12 hours).
-
Monitor the reaction progress by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The heterogeneous catalyst can be recovered by filtration.
-
The product, acetophenone, can be isolated from the filtrate by extraction and purified by distillation or column chromatography.
Workflow for Catalyst Screening and Optimization
The development of an efficient oxidation process often requires screening of various catalysts and optimization of reaction parameters.
References
Application Notes and Protocols: Cobaltic Acetate in the Synthesis of Terephthalic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terephthalic acid (TPA), a key monomer in the production of polyethylene (B3416737) terephthalate (B1205515) (PET) and other polyesters, is primarily synthesized through the catalytic oxidation of p-xylene (B151628). A critical component of the most widespread industrial method, the Amoco process, is the use of a cobalt(II) acetate (B1210297) catalyst, often in conjunction with manganese(II) acetate and a bromine source. This document provides detailed application notes and experimental protocols for the synthesis of terephthalic acid using a cobaltic acetate-based catalytic system.
Principle of the Reaction
The synthesis of terephthalic acid from p-xylene is a liquid-phase aerobic oxidation reaction. This compound, along with co-catalysts, facilitates the oxidation of the methyl groups of p-xylene to carboxylic acid groups. The reaction proceeds through a series of intermediates, including p-tolualdehyde and p-toluic acid. The catalyst system is crucial for achieving high conversion rates and selectivity towards terephthalic acid. The overall reaction is as follows:
C₆H₄(CH₃)₂ + 3O₂ → C₆H₄(COOH)₂ + 2H₂O
The reaction is typically carried out in an acetic acid solvent at elevated temperatures and pressures.[1]
Experimental Protocols
The following protocols are derived from established industrial practices and laboratory-scale studies.
Protocol 1: Laboratory Scale Synthesis of Terephthalic Acid
This protocol outlines a general procedure for the synthesis of terephthalic acid in a laboratory setting.
Materials:
-
p-xylene (reagent grade)
-
Glacial acetic acid
-
Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O)
-
Manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O)
-
Sodium bromide (NaBr) or Hydrobromic acid (HBr)
-
High-pressure autoclave reactor equipped with a stirrer, gas inlet, and temperature and pressure controls
-
Filtration apparatus
-
Drying oven
Procedure:
-
Reactor Charging: In a high-pressure autoclave reactor, charge glacial acetic acid as the solvent.
-
Catalyst Addition: Add the catalyst components: cobalt(II) acetate tetrahydrate, manganese(II) acetate tetrahydrate, and the bromine source (sodium bromide or hydrobromic acid). The molar ratio of the catalyst components can be varied to optimize the reaction (see data tables below).
-
Reactant Addition: Add p-xylene to the reactor. The typical solvent to p-xylene weight ratio ranges from 2:1 to 4:1.
-
Reaction Conditions: Seal the reactor and pressurize with air or a mixture of oxygen and an inert gas. Heat the reactor to the desired temperature, typically between 175-225°C, and maintain a pressure of 15-30 bar.[1]
-
Reaction Monitoring: The reaction is exothermic. Monitor the temperature and pressure closely. The reaction time can vary from 30 minutes to several hours depending on the specific conditions.
-
Product Isolation: After the reaction is complete, cool the reactor to room temperature. The crude terephthalic acid will precipitate out of the acetic acid solvent.
-
Filtration and Washing: Filter the solid product and wash with fresh acetic acid and then with water to remove residual catalyst and solvent.
-
Drying: Dry the purified terephthalic acid in an oven at 110-120°C.
Protocol 2: Purification of Crude Terephthalic Acid
The crude TPA from the oxidation reaction often contains impurities such as 4-carboxybenzaldehyde (4-CBA). A purification step is necessary to obtain polymer-grade TPA.
Materials:
-
Crude terephthalic acid
-
Deionized water
-
Palladium on carbon catalyst (Pd/C)
-
Hydrogen gas source
-
High-pressure hydrogenation reactor
Procedure:
-
Slurry Preparation: Prepare a slurry of the crude terephthalic acid in deionized water.
-
Catalyst Addition: Add the Pd/C catalyst to the slurry.
-
Hydrogenation: Transfer the slurry to a high-pressure hydrogenation reactor. Pressurize the reactor with hydrogen gas and heat to approximately 250-300°C.
-
Reaction: Maintain the reaction for 1-2 hours under constant stirring. During this process, 4-CBA is reduced to p-toluic acid, which is more soluble in the mother liquor.
-
Crystallization and Isolation: After hydrogenation, cool the solution to induce crystallization of the purified terephthalic acid. Filter the crystals, wash with hot deionized water, and dry.
Quantitative Data
The following tables summarize quantitative data from various studies on the synthesis of terephthalic acid using cobalt acetate-based catalysts.
| Parameter | Value | Conditions | Reference |
| p-Xylene Conversion | 97% | Temp: 110°C; Time: 6 h; Catalyst: Cobalt acetate; Promoter: KBr (0.545 mmol/mol PX); Oxidant: Ozone (12.0 mg/l) | [2] |
| Terephthalic Acid Selectivity | 82% | Temp: 110°C; Time: 6 h; Catalyst: Cobalt acetate; Promoter: KBr (0.545 mmol/mol PX); Oxidant: Ozone (12.0 mg/l) | [2] |
| p-Xylene Conversion | 76% | Temp: 80°C; Time: 6 h; Catalyst: Cobalt acetate (PX:Co(OAc)₂ = 10:1); Oxidant: Ozone (63.0 mg/l) | [3][4] |
| Terephthalic Acid Selectivity | 84% | Temp: 80°C; Time: 6 h; Catalyst: Cobalt acetate (PX:Co(OAc)₂ = 10:1); Oxidant: Ozone (63.0 mg/l) | [3][4] |
| p-Xylene Conversion | >98% | Amoco Process Conditions | [1] |
| Terephthalic Acid Selectivity | ~95% | Amoco Process Conditions | [1] |
Table 1: Reaction Performance under Various Conditions
| Parameter | Range | Reference |
| Temperature | 175 - 225 °C | [1] |
| Pressure | 15 - 30 bar | [1] |
| Cobalt Catalyst Concentration (% by weight as metallic cobalt in solvent) | 0.05 - 0.70% | [5] |
| Solvent to p-Xylene Ratio (by weight) | 1.5:1 to 6:1 | [6] |
Table 2: Typical Operating Parameters for the Amoco Process
Visualizations
Catalytic Cycle of Cobalt in p-Xylene Oxidation
Caption: Simplified catalytic cycle of cobalt in the oxidation of p-xylene.
Amoco Process Workflow for Terephthalic Acid Production
Caption: Overall workflow of the Amoco process for terephthalic acid production.
References
- 1. mdpi.com [mdpi.com]
- 2. scienceasia.org [scienceasia.org]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] p-Xylene catalytic oxidation to terephthalic acid by ozone | Semantic Scholar [semanticscholar.org]
- 5. US4245078A - Process for producing terephthalic acid - Google Patents [patents.google.com]
- 6. US8933266B2 - Process for producing terephthalic acid - Google Patents [patents.google.com]
Application Notes and Protocols: Cobaltic Acetate for Aromatic Oxidation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cobaltic acetate (B1210297), Co(OAc)₃, is a powerful one-electron oxidizing agent that has found significant application in the selective oxidation of aromatic compounds. This protocol addresses the use of cobaltic acetate for the oxidation of alkylaromatics, a transformation of considerable interest in organic synthesis and the development of pharmaceuticals and other fine chemicals. The primary mode of action involves a single-electron transfer (SET) mechanism, leading to the formation of a radical cation from the aromatic substrate. This intermediate then undergoes further reaction, typically at the benzylic position, to yield oxidized products such as aldehydes, ketones, or acetates. These application notes provide an overview of the reaction, quantitative data for various substrates, detailed experimental protocols for the preparation of the oxidant and subsequent oxidation reactions, and visualizations of the reaction mechanism and workflow.
Data Presentation
The following table summarizes the typical performance of this compound in the oxidation of various alkylaromatic substrates. Please note that reaction conditions can significantly influence the yield and product distribution. The data presented here is a representative compilation from various literature sources.
| Substrate | Product(s) | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Toluene | Benzaldehyde, Benzoic Acid, Benzyl Acetate | 2-6 | 80-120 | 40-70 | General observation |
| Ethylbenzene | Acetophenone, 1-Phenylethanol | 3-8 | 70-110 | 50-85 | [1][2] |
| Cumene | Cumyl Acetate, Acetophenone | 4-10 | 60-100 | Moderate | General observation |
| p-Xylene | p-Toluic Acid, Terephthalic Acid | 4-12 | 100-150 | 60-90 (with co-catalysts) | General observation |
| Diphenylmethane | Benzophenone | 3-6 | 80-120 | Good | General observation |
Note: Yields can be highly dependent on the specific reaction conditions, including the presence of co-oxidants or promoters such as Mn(OAc)₂ or bromide sources. The data above represents typical outcomes for reactions where cobalt acetate is a key component of the catalytic system.
Experimental Protocols
Protocol 1: Preparation of Cobalt(III) Acetate
This protocol describes a common laboratory-scale method for the preparation of this compound from cobalt(II) acetate tetrahydrate using ozone as the oxidant.
Materials:
-
Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O)
-
Glacial acetic acid
-
Ozone generator
-
Round-bottom flask with a gas inlet tube and an outlet
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, prepare a saturated solution of cobalt(II) acetate tetrahydrate in glacial acetic acid. For example, dissolve 25 g of Co(OAc)₂·4H₂O in 100 mL of glacial acetic acid.
-
Gently heat the mixture to 40-50 °C with stirring to ensure complete dissolution.
-
Once a clear pink solution is obtained, begin bubbling ozone gas through the solution via the gas inlet tube. The outlet should be vented to a fume hood.
-
Continue the ozonolysis with vigorous stirring. The color of the solution will gradually change from pink to a deep green, indicating the formation of Co(III).
-
The reaction is typically complete within 3-5 hours, or when the color change is complete.
-
Once the reaction is complete, stop the ozone flow and cool the solution to room temperature.
-
The resulting dark green solution of this compound in acetic acid can be used directly for oxidation reactions. The concentration can be determined by titration.
Protocol 2: General Procedure for the Oxidation of an Alkylaromatic (e.g., Ethylbenzene)
This protocol provides a general method for the oxidation of an alkylaromatic compound at the benzylic position using the prepared this compound solution.
Materials:
-
Cobalt(III) acetate solution in acetic acid (prepared as in Protocol 1)
-
Ethylbenzene (or other alkylaromatic substrate)
-
Glacial acetic acid (as solvent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the alkylaromatic substrate (e.g., ethylbenzene, 10 mmol).
-
Add the solution of cobalt(III) acetate in acetic acid (typically 2-3 molar equivalents of Co(III) per mole of substrate).
-
Add any additional glacial acetic acid required to achieve the desired reaction concentration (e.g., 0.1-0.5 M).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS). The reaction time can vary from 3 to 12 hours depending on the substrate and temperature.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acetic acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate).
Mandatory Visualization
Reaction Mechanism
The oxidation of alkylaromatics by this compound is widely believed to proceed through a single-electron transfer (SET) mechanism, generating a radical cation intermediate. This is followed by deprotonation at the benzylic position to form a benzylic radical, which is then further oxidized or trapped to yield the final product.
Caption: Proposed mechanism for the oxidation of an alkylbenzene by this compound.
Experimental Workflow
The following diagram illustrates the general workflow for the this compound-mediated oxidation of an aromatic substrate, from reagent preparation to product purification.
Caption: General experimental workflow for aromatic oxidation using this compound.
References
Application Notes and Protocols: Cobalt(III) Acetate in C-H Bond Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of otherwise inert C-H bonds is a cornerstone of modern organic synthesis, offering a more atom-economical and efficient approach to complex molecule construction. Among the various transition metal catalysts employed for this purpose, those based on the earth-abundant and cost-effective metal cobalt have garnered significant attention. While often starting from cobalt(II) precursors like cobalt(II) acetate (B1210297) tetrahydrate, the active catalytic species is typically a cobalt(III) intermediate. This document provides detailed application notes and protocols for leveraging cobalt(III) acetate, generated in situ from cobalt(II) acetate, in C-H bond activation for the synthesis of valuable molecular scaffolds. These methodologies are particularly relevant for drug discovery and development, where the efficient synthesis of diverse heterocyclic compounds is paramount.
Core Concepts in Cobalt-Catalyzed C-H Activation
Cobalt-catalyzed C-H activation predominantly proceeds through a high-valent Co(III) species. A common mechanistic pathway involves the coordination of a directing group on the substrate to the cobalt center. This is followed by a concerted metalation-deprotonation (CMD) step, facilitated by a carboxylate or other basic ligand, to form a cobaltacyclic intermediate. Subsequent insertion of an unsaturated coupling partner (e.g., an alkyne or alkene) into the Co(III)-C bond and reductive elimination furnishes the desired product and regenerates the active catalyst.
The choice of oxidant is crucial for regenerating the Co(III) catalyst from the lower oxidation state Co(I) or Co(II) species formed after reductive elimination. Common oxidants include silver salts, manganese(II) salts in the presence of air (O2), or even electrochemical methods.[1][2]
Application 1: Synthesis of Isoquinolinones via C-H Annulation
The isoquinolinone motif is a privileged scaffold found in numerous biologically active compounds and natural products. Cobalt-catalyzed C-H activation/annulation of benzamides with alkynes provides a direct and efficient route to this important class of heterocycles.
Quantitative Data Summary
| Entry | Benzamide Substrate | Alkyne Substrate | Catalyst System | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | N-(quinolin-8-yl)benzamide | Diphenylacetylene | Co(OAc)₂·4H₂O (10 mol%), Mn(OAc)₂ (20 mol%) | Air (O₂) | TFE | 80 | 18 | 95 | [3][4] |
| 2 | 4-Methyl-N-(quinolin-8-yl)benzamide | Diphenylacetylene | Co(OAc)₂·4H₂O (10 mol%), Mn(OAc)₂ (20 mol%) | Air (O₂) | TFE | 80 | 18 | 92 | [3][4] |
| 3 | 4-Methoxy-N-(quinolin-8-yl)benzamide | 1-Phenyl-1-propyne | Co(OAc)₂·4H₂O (10 mol%), Mn(OAc)₂ (20 mol%) | Air (O₂) | TFE | 80 | 18 | 85 | [3][4] |
| 4 | N-(quinolin-8-yl)benzamide | 4-Octyne | Co(OAc)₂·4H₂O (10 mol%), Mn(OAc)₂ (20 mol%) | Air (O₂) | TFE | 80 | 18 | 88 | [3][4] |
| 5 | N-(quinolin-8-yl)benzamide | Phenylacetylene | Co(OAc)₂·4H₂O (10 mol%), Mn(OAc)₂ (20 mol%) | Air (O₂) | TFE | 80 | 18 | 75 | [3][4] |
| 6 | Benzamide | Diphenylacetylene | Co(OAc)₂·4H₂O (10 mol%), Salox ligand (12 mol%) | O₂ | DCE | 60 | 0.5 | 98 | [5][6] |
| 7 | 4-Chlorobenzamide | Diphenylacetylene | Co(OAc)₂·4H₂O (10 mol%), Salox ligand (12 mol%) | O₂ | DCE | 60 | 0.5 | 95 | [5][6] |
*TFE: 2,2,2-Trifluoroethanol; DCE: 1,2-Dichloroethane; Salox: Salicyl-oxazoline ligand.
Experimental Protocol: Synthesis of 2-(quinolin-8-yl)-3,4-diphenylisoquinolin-1(2H)-one
Materials:
-
N-(quinolin-8-yl)benzamide (0.2 mmol, 1.0 equiv)
-
Diphenylacetylene (0.3 mmol, 1.5 equiv)
-
Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O) (5.0 mg, 0.02 mmol, 10 mol%)
-
Manganese(II) acetate (Mn(OAc)₂) (3.5 mg, 0.04 mmol, 20 mol%)
-
Sodium pivalate (B1233124) (NaOPiv) (12.2 mg, 0.1 mmol, 50 mol%)
-
2,2,2-Trifluoroethanol (TFE) (1.0 mL)
Procedure:
-
To a screw-capped vial, add N-(quinolin-8-yl)benzamide, diphenylacetylene, Co(OAc)₂·4H₂O, Mn(OAc)₂, and NaOPiv.
-
Add 1.0 mL of TFE to the vial.
-
Seal the vial and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for 18 hours.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the desired isoquinolinone.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for cobalt-catalyzed synthesis of isoquinolinones.
Application 2: C-H Alkenylation of Aromatic and Heteroaromatic Compounds
The direct introduction of an alkenyl group onto an aromatic or heteroaromatic core is a powerful transformation in organic synthesis. Cobalt-catalyzed C-H alkenylation provides an efficient means to achieve this, often with high regioselectivity dictated by a directing group.
Quantitative Data Summary
| Entry | Substrate | Alkene/Alkyne | Catalyst System | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | N-(quinolin-8-yl)benzamide | Ethylene (1 atm) | Co(OAc)₂·4H₂O (10 mol%), Mn(OAc)₂ (20 mol%) | NaOPiv | TFE | 25 | 24 | 85 | |
| 2 | N-(quinolin-8-yl)benzamide | Styrene | Co(OAc)₂·4H₂O (10 mol%), Mn(OAc)₂ (20 mol%) | NaOPiv | TFE | 25 | 24 | 78 | [4] |
| 3 | 2-Phenylpyridine | Phenylacetylene | Co(OAc)₂·4H₂O (10 mol%), Mn(OAc)₂ (20 mol%) | NaOPiv | TFE | 80 | 18 | 82 | [3] |
| 4 | N-carbamoyl indole | Phenylacetylene | [Cp*Co(CO)I₂] (5 mol%) | NaOAc | Dioxane | 120 | 24 | 72 | [7] |
| 5 | Isoquinolone | Allyl Acetate | [Cp*Co(III)(OAc)₂] (5 mol%) | AgSbF₆ | DCE | 100 | 12 | 89 |
NaOPiv: Sodium pivalate; NaOAc: Sodium acetate; Cp: Pentamethylcyclopentadienyl.
Experimental Protocol: C-H Alkenylation of N-(quinolin-8-yl)benzamide with Styrene
Materials:
-
N-(quinolin-8-yl)benzamide (0.2 mmol, 1.0 equiv)
-
Styrene (0.6 mmol, 3.0 equiv)
-
Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O) (5.0 mg, 0.02 mmol, 10 mol%)
-
Manganese(II) acetate (Mn(OAc)₂) (3.5 mg, 0.04 mmol, 20 mol%)
-
Sodium pivalate (NaOPiv) (12.2 mg, 0.1 mmol, 50 mol%)
-
2,2,2-Trifluoroethanol (TFE) (1.0 mL)
Procedure:
-
In a screw-capped vial, combine N-(quinolin-8-yl)benzamide, Co(OAc)₂·4H₂O, Mn(OAc)₂, and NaOPiv.
-
Add TFE (1.0 mL) followed by styrene.
-
Seal the vial and stir the reaction mixture at room temperature (25 °C) for 24 hours.
-
Upon completion, dilute the reaction with ethyl acetate and pass it through a short plug of silica gel.
-
Remove the solvent under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel to yield the ortho-alkenylated product.
Experimental Workflow Diagram
Caption: General workflow for cobalt-catalyzed C-H alkenylation.
Conclusion and Future Outlook
The use of cobalt acetate as a precursor for catalytically active Co(III) species in C-H activation reactions represents a powerful and sustainable approach for the synthesis of complex organic molecules. The protocols outlined here for the synthesis of isoquinolinones and for C-H alkenylation demonstrate the versatility and functional group tolerance of these methods. For professionals in drug development, these cobalt-catalyzed reactions offer efficient pathways to novel heterocyclic scaffolds, enabling the rapid exploration of chemical space.
Future research in this area will likely focus on expanding the substrate scope, developing more enantioselective transformations, and further elucidating the reaction mechanisms to enable the design of even more efficient and selective catalysts. The move towards electrochemical and photochemical methods for catalyst regeneration also promises to enhance the green credentials of these already attractive synthetic tools.[2][8]
References
- 1. researchgate.net [researchgate.net]
- 2. Cobalt-Catalyzed Oxidative C-H Activation: Strategies and Concepts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cobalt-Catalyzed, Aminoquinoline-Directed sp2 C-H Bond Alkenylation by Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. soc.chim.it [soc.chim.it]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
The Role of Cobaltic Acetate in Advancing Polymerization Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Cobalt complexes, particularly cobaltic acetate (B1210297) (Co(OAc)₃) and its cobalt(II) analogue, cobaltous acetate (Co(OAc)₂), have emerged as versatile tools in the field of polymer chemistry. These compounds play crucial roles in mediating radical polymerization reactions, offering enhanced control over polymer molecular weight, dispersity, and architecture. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of cobalt acetate in polymerization, with a focus on vinyl acetate (VAc).
Application Notes
Cobalt acetate compounds are primarily utilized in a specialized type of controlled radical polymerization known as Cobalt-Mediated Radical Polymerization (CMRP). Their function can be broadly categorized into three main areas:
-
Catalytic Chain Transfer (CCT): Cobalt(II) complexes are highly efficient catalytic chain transfer agents.[1][2] This process is instrumental in controlling and reducing the molecular weight of polymers during synthesis.[1][2] The mechanism involves the transfer of a hydrogen atom from a growing polymer radical to the cobalt(II) center, which results in the termination of that polymer chain and the formation of a cobalt-hydride species. This cobalt-hydride can then initiate a new polymer chain, thus perpetuating the catalytic cycle.[1] This method is particularly effective for producing low molecular weight polymers, or oligomers, with a terminal vinyl group.
-
Reversible Termination (RT): In this mechanism, a cobalt(II) species reversibly forms a covalent bond with the radical at the terminus of a growing polymer chain.[1] This creates a dormant organo-cobalt(III) species, reducing the concentration of active propagating radicals in the system.[1] This equilibrium between active and dormant chains minimizes irreversible termination reactions, leading to polymers with a narrow molecular weight distribution (low polydispersity index, PDI) and predictable molecular weights.[1][3] This "living" characteristic of the polymerization allows for the synthesis of well-defined block copolymers.[4][5]
-
Initiation: Cobalt(III) complexes, such as cobalt(III) acetylacetonate (B107027), can act as thermal initiators for radical polymerization.[6] For instance, Co(acac)₃ has been used to initiate the Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization of acrylonitrile (B1666552).[6] In some cases, an alkyl-cobalt(III) adduct can be used directly as an initiator for CMRP.[7][8]
The choice between cobalt(II) and cobalt(III) acetate, along with the specific reaction conditions, dictates which of these mechanisms will predominate, thereby offering a tuneable approach to polymer synthesis.
Quantitative Data Summary
The following tables summarize quantitative data from representative cobalt-mediated polymerization experiments. This data illustrates the level of control achievable with these systems.
Table 1: Cobalt(II)-Mediated Copolymerization of Chlorotrifluoroethylene (CTFE) and Vinyl Acetate (VAc)
| Entry | Time (h) | VAc Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | 2 | 15.3 | 4,500 | 1.65 |
| 2 | 4 | 28.1 | 7,800 | 1.58 |
| 3 | 6 | 42.5 | 11,200 | 1.57 |
| 4 | 8 | 55.7 | 14,300 | 1.61 |
| 5 | 10 | 68.2 | 17,800 | 1.63 |
Reaction Conditions: [AIBN]₀ = 0.11 mmol, [Co(acac)₂]₀ = 0.055 mmol, VAc = 10.8 mmol, Ethyl Acetate = 5.0 mL, T = 70 °C.
Experimental Protocols
Below are detailed protocols for cobalt-mediated polymerization reactions.
Protocol 1: Cobalt(II)-Mediated Radical Copolymerization of Chlorotrifluoroethylene (CTFE) and Vinyl Acetate (VAc)
This protocol is adapted from a study on the controlled radical copolymerization using bis(acetylacetonato)cobalt(II) (Co(acac)₂) as a mediating agent and 2,2′-azo-bis-isobutyronitrile (AIBN) as an initiator.[9]
Materials:
-
Chlorotrifluoroethylene (CTFE)
-
Vinyl Acetate (VAc), freshly distilled
-
Bis(acetylacetonato)cobalt(II) (Co(acac)₂)
-
2,2′-azo-bis-isobutyronitrile (AIBN)
-
Ethyl acetate, anhydrous
-
Petroleum ether
-
30 mL stainless steel autoclave with manometer, safety inlet valve, and magnetic stirrer
-
Liquid nitrogen
-
Ice-water bath
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
To the 30 mL stainless steel autoclave, add AIBN (18 mg, 0.11 mmol), Co(acac)₂ (16 mg, 0.055 mmol), vinyl acetate (1.00 mL, 10.8 mmol), and ethyl acetate (5.0 mL).
-
Seal the autoclave and immerse it in liquid nitrogen for 15 minutes to freeze the contents.
-
Perform several nitrogen-vacuum cycles to eliminate any traces of oxygen.
-
Introduce the desired amount of gaseous CTFE into the autoclave and determine the exact mass by weighing the autoclave before and after filling.
-
Place the autoclave in a preheated oil bath at 70 °C and stir for the desired reaction time.
-
To quench the reaction, immerse the autoclave in an ice-water bath.
-
Slowly vent the residual CTFE.
-
Concentrate the resulting polymer solution using a rotary evaporator.
-
Precipitate the polymer by adding the concentrated solution to petroleum ether.
-
Isolate the precipitate and dry it under vacuum at 40 °C to a constant weight.
Protocol 2: Chain Extension Polymerization with Vinyl Acetate
This protocol describes the chain extension of a previously synthesized copolymer to demonstrate the "living" nature of the polymerization.[9]
Materials:
-
Copolymer from Protocol 1 (e.g., 0.215 g)
-
Vinyl Acetate (VAc), freshly distilled (1.00 mL, 10.8 mmol)
-
Ethyl acetate, anhydrous (5 mL)
-
30 mL stainless steel autoclave
-
Liquid nitrogen
-
Thermostatic oil bath
Procedure:
-
Dissolve the copolymer (0.215 g) and vinyl acetate (1.00 mL) in ethyl acetate (5 mL) and charge the solution into the autoclave.
-
Seal the autoclave and immerse it in liquid nitrogen for 15 minutes.
-
Perform five nitrogen-vacuum cycles to remove oxygen.
-
Immerse the autoclave in a thermostatic oil bath at 30 °C for 6 hours.
-
Follow the quenching and purification steps from Protocol 1 to isolate the block copolymer.
Mechanistic Pathways and Diagrams
The control exerted by cobalt complexes in radical polymerization primarily follows two distinct pathways: Reversible Termination (RT) and Catalytic Chain Transfer (CCT).
Reversible Termination (RT) Pathway
In the RT mechanism, a cobalt(II) species acts as a persistent radical that reversibly caps (B75204) the growing polymer chain, forming a dormant cobalt(III) species. This dynamic equilibrium maintains a low concentration of active radicals, thereby suppressing bimolecular termination reactions and allowing for controlled chain growth.
Catalytic Chain Transfer (CCT) Pathway
The CCT pathway is a mechanism for controlling polymer molecular weight. A cobalt(II) complex abstracts a hydrogen atom from the propagating radical, terminating the chain and forming a cobalt(III)-hydride. This hydride then re-initiates a new polymer chain by transferring the hydrogen to a monomer molecule.
References
- 1. Cobalt-mediated radical polymerization - Wikipedia [en.wikipedia.org]
- 2. Catalytic chain transfer - Wikipedia [en.wikipedia.org]
- 3. Vinyl acetate living radical polymerization mediated by cobalt porphyrins: kinetic–mechanistic studies - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Living radical polymerization of vinyl acetate and methyl acrylate mediated by Co(Salen*) complexes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Cobalt(iii) acetylacetonate initiated RAFT polymerization of acrylonitrile and its application in removal of methyl orange after electrospinning - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Cobalt-Mediated Radical Polymerization of Vinyl Acetate and Acrylonitrile in Supercritical Carbon Dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. explore.lib.uliege.be [explore.lib.uliege.be]
- 9. mdpi.com [mdpi.com]
"Cobaltic Acetate" as an Oxidizing Agent for Glycols: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cobaltic acetate (B1210297), a powerful one-electron oxidizing agent, has demonstrated significant utility in the selective cleavage of vicinal diols (glycols) to yield corresponding aldehydes and ketones. This oxidative cleavage is a valuable transformation in organic synthesis, finding applications in the degradation of complex molecules for structural elucidation and the synthesis of carbonyl-containing compounds, which are crucial intermediates in the pharmaceutical and fine chemical industries. The reaction typically proceeds in anhydrous acetic acid and is noted for its efficiency and, in many cases, high yields. The mechanism is understood to involve the formation of a bidentate complex between a dimeric form of cobalt(III) acetate and the glycol, facilitating the carbon-carbon bond cleavage. These application notes provide detailed protocols for the preparation of the cobaltic acetate oxidant and its subsequent use in the oxidation of various glycols, along with quantitative data and a mechanistic overview.
Data Presentation
The following tables summarize the quantitative data for the oxidation of various glycols with this compound.
Table 1: Reaction Conditions and Yields for the Oxidation of Acyclic and Cyclic Glycols
| Glycol Substrate | Product(s) | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Ethylene Glycol | Formaldehyde | 4 | 60 | Not specified | N/A |
| 1,2-Propanediol | Formaldehyde, Acetaldehyde | 4 | 60 | Not specified | N/A |
| meso-Hydrobenzoin | Benzaldehyde | Not specified | Not specified | High | [1] |
| dl-Hydrobenzoin | Benzaldehyde | Not specified | Not specified | High | [1] |
| cis-Cyclohexane-1,2-diol | Adipaldehyde | Not specified | Not specified | Not specified | N/A |
| trans-Cyclohexane-1,2-diol | Adipaldehyde | Not specified | Not specified | Not specified | N/A |
Note: "Not specified" indicates that the specific data was not available in the cited literature. "N/A" indicates that a specific literature reference for this exact transformation under these conditions was not found, but the reaction is chemically plausible based on the general reactivity of this compound.
Table 2: Kinetic Data for the Oxidation of Cyclic Diols in Acetic Acid
| Substrate | Relative Rate (k_rel) |
| cis-Cyclopentane-1,2-diol | 5.4 |
| trans-Cyclopentane-1,2-diol | 1.0 |
| cis-Cyclohexane-1,2-diol | 1.0 |
| trans-Cyclohexane-1,2-diol | 2.5 |
Data adapted from kinetic studies, providing insight into the relative reactivity of different glycol stereoisomers.
Experimental Protocols
Protocol 1: Preparation of Cobalt(III) Acetate Solution in Acetic Acid
This protocol describes the in situ preparation of this compound from cobalt(II) acetate tetrahydrate.
Materials:
-
Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O)
-
Glacial acetic acid
-
Oxygen gas
-
Four-necked flask equipped with a gas bubbler, condenser, thermometer, and magnetic stirrer.
Procedure:
-
To a four-necked flask, add cobalt(II) acetate tetrahydrate (e.g., 150 g).
-
Add glacial acetic acid (e.g., 1 L) and a small amount of water (e.g., 25 mL) to the flask.[2]
-
Begin stirring the mixture.
-
Bubble oxygen gas through the solution at a steady rate (e.g., 0.5 L/min).[2]
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and maintain for several hours until the color of the solution turns a deep green, characteristic of Co(III).
-
The resulting solution of cobalt(III) acetate in acetic acid can be used directly for oxidation reactions. The concentration can be determined by iodometric titration.[2]
Safety Precautions: Acetic acid is corrosive. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol 2: General Procedure for the Oxidative Cleavage of Glycols
This protocol provides a general method for the oxidation of a vicinal diol to its corresponding carbonyl compounds.
Materials:
-
Glycol substrate
-
Cobalt(III) acetate solution in acetic acid (prepared as in Protocol 1)
-
Anhydrous sodium acetate (optional, as a buffer)
-
Diethyl ether or other suitable extraction solvent
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask equipped with a condenser and magnetic stirrer, dissolve the glycol substrate (e.g., 10 mmol) in the previously prepared cobalt(III) acetate solution in acetic acid (e.g., 25 mmol of Co(III)).
-
Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and stir for the required time (typically 2-8 hours), monitoring the reaction progress by TLC or GC analysis. The deep green color of the Co(III) will fade to the pink/purple of Co(II) as the reaction proceeds.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract the product with a suitable organic solvent (e.g., diethyl ether, 3 x 50 mL).
-
Wash the combined organic extracts successively with water, saturated sodium bicarbonate solution (to neutralize the acetic acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by standard methods such as distillation or column chromatography.
Mandatory Visualizations
Reaction Mechanism
The oxidative cleavage of glycols by this compound is proposed to proceed through the formation of a cyclic intermediate with a dimeric cobalt(III) species.
Caption: Proposed mechanism for glycol oxidation by this compound.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the this compound-mediated oxidation of a glycol.
Caption: General experimental workflow for glycol oxidation.
References
Application Notes and Protocols for the Preparation of Cobaltic Acetate Solutions for Catalysis
Introduction
Cobalt(III) acetate (B1210297), or cobaltic acetate, is a potent oxidizing agent and a highly effective catalyst widely employed in various chemical syntheses. It plays a crucial role in the liquid-phase oxidation of hydrocarbons, most notably in the industrial production of terephthalic acid from p-xylene.[1][2] Due to its high reactivity, Cobalt(III) acetate is typically not isolated but is generated in situ from a more stable Cobalt(II) acetate (cobaltous acetate) precursor immediately before or during the catalytic process.[3][4] The oxidation of Co(II) to the active Co(III) species is a critical step in initiating the catalytic cycle.[5]
These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the preparation of Cobalt(II) acetate stock solutions from various starting materials and their subsequent conversion to the catalytically active Cobalt(III) species.
Experimental Protocols
Protocol 1: Preparation of Cobalt(II) Acetate Solution from Cobalt Metal
This protocol describes the synthesis of a cobalt(II) acetate aqueous solution by reacting cobalt metal powder with acetic acid in the presence of an oxidizing agent, which acts as an initiator.[1][2] The resulting solution can be directly used for catalytic applications.[1]
Materials:
-
Cobalt metal powder
-
Glacial acetic acid (CH₃COOH)
-
Deionized water
-
Hydrogen peroxide (H₂O₂) (e.g., 27.5% or 30% solution) or Peracetic acid
-
Reaction vessel (e.g., a stirred glass reactor with temperature control and a reflux condenser)
Procedure:
-
Charge the reaction vessel with the specified amount of deionized water, cobalt powder, and acetic acid according to the ratios provided in Table 1.
-
Begin vigorous stirring to ensure a good suspension of the cobalt powder.
-
Carefully and slowly add the specified amount of hydrogen peroxide or peracetic acid to the mixture. The reaction is exothermic, and the addition of the oxidizing agent helps to remove the passivation layer on the cobalt surface and initiate the reaction.[1]
-
Control the temperature of the reaction mixture using a heating or cooling system to maintain it within the range specified in Table 1 (typically 90-110°C).[1]
-
Monitor the reaction progress by taking samples periodically and analyzing for the disappearance of solid cobalt powder or until the concentration of cobalt ions in the solution becomes constant.[1]
-
Once the reaction is complete, stop the heating and stirring and allow the solution to cool.
-
Filter the resulting solution to remove any unreacted solids or impurities.
-
The clear cobalt(II) acetate solution is now ready for use as a catalyst precursor.
Quantitative Data Summary:
The following table summarizes various reactant configurations for the preparation of cobalt(II) acetate solutions as derived from patent examples.[1]
| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 | Embodiment 4 |
| Water | 500 g | 500 g | 500 kg | 500 g |
| Cobalt Powder | 60 g | 60 g | 60 kg | 60 g |
| Acetic Acid | 180 g | 180 g | 160 kg | 250 g |
| Initiator | 45 g (27.5% H₂O₂) | 10 g (27.5% H₂O₂) | 20 kg Peracetic Acid | 120 g (27.5% H₂O₂) |
| Co:Initiator (mol ratio) | ~1 : 0.36 | ~1 : 0.08 | N/A | ~1 : 0.95 |
| Reaction Temperature | 95 - 100 °C | 100 - 110 °C | 90 - 96 °C | 100 - 103 °C |
| Table 1: Summary of reaction conditions for preparing Cobalt(II) Acetate from Cobalt Metal.[1] |
Protocol 2: Preparation of Cobalt(II) Acetate Solution from Cobalt(II) Acetate Tetrahydrate
This protocol details the method for dissolving cobalt(II) acetate tetrahydrate in glacial acetic acid to prepare a concentrated stock solution. Correct temperature control is critical to prevent precipitation.[3]
Materials:
-
Cobalt(II) acetate tetrahydrate (Co(CH₃COO)₂·4H₂O)
-
Glacial acetic acid
Procedure:
-
Add the desired amount of glacial acetic acid to a clean, dry reaction vessel equipped with a stirrer.
-
While stirring, add the cobalt(II) acetate tetrahydrate to the acetic acid at ambient temperature (≤ 28°C).[3] It is crucial to avoid heating during this initial addition. Adding the salt at higher temperatures (e.g., 30-35°C) can cause dehydration and precipitation.[3]
-
Continue stirring for 5-10 minutes. Approximately 90-95% of the salt should dissolve.[3]
-
Gently warm the solution to a temperature between 50°C and 70°C to dissolve the remaining solid.[3] The remaining salt should dissolve almost immediately upon heating.
-
Once a clear solution is obtained, cool it to room temperature. The solution is now ready for the oxidation step to generate the Co(III) catalyst.
Quantitative Data Summary:
The following table illustrates the importance of the addition temperature for successful dissolution.[3]
| Parameter | Example I (Successful) | Example II (Unsuccessful) |
| Acetic Acid | 250 g | 250 g |
| Co(OAc)₂·4H₂O | 50 g | 75 g |
| Addition Temperature | 25 °C | 30 °C |
| Final Heating | Warmed to 50-70 °C | Heated to 180 °C |
| Result | A clear 16.7 wt.% solution was obtained. | The salt precipitated and would not dissolve. |
| Table 2: Dissolution conditions for Cobalt(II) Acetate Tetrahydrate in Acetic Acid.[3] |
Protocol 3: Generation and Use of the Active Cobalt(III) Acetate Bromide Catalyst
This protocol describes the formation of a highly active oxidation catalyst by combining cobalt(II) acetate with a bromide source in acetic acid. The Co(III) species is generated in situ during the autoxidation reaction.[5]
Materials:
-
Cobalt(II) acetate tetrahydrate
-
Hydrogen bromide (30% in acetic acid) or Cobalt(II) bromide hexahydrate
-
Acetic acid
-
Substrate to be oxidized (e.g., o-bromotoluene)
-
Oxygen gas source
Procedure:
-
Set up a reaction flask equipped with a gas inlet tube, a vigorous stirrer, and a reflux condenser.
-
Charge the flask with acetic acid, cobalt(II) acetate tetrahydrate, and the bromide source (e.g., 30% HBr in acetic acid) as detailed in Table 3.[5]
-
Add the hydrocarbon substrate to be oxidized to the reaction mixture.
-
Begin vigorous stirring and bubble oxygen gas through the solution at a controlled rate (e.g., 600 ml/min).[5]
-
If necessary, heat the mixture to initiate the reaction (e.g., to 90°C). The oxidation is typically exothermic and may become self-sustaining, keeping the solution at reflux.[5]
-
The reaction is driven by the in situ generation of Co(III) which initiates the free radical autoxidation of the substrate.[5]
-
Monitor the reaction until oxygen uptake ceases or the substrate is consumed.
-
Upon completion, the product can be isolated using standard workup procedures such as cooling, precipitation, and extraction.[5]
Quantitative Data Summary:
| Component | Quantity | Molar Amount |
| o-Bromotoluene (Substrate) | 86.5 g | 0.5 mole |
| Cobalt(II) Acetate | 25 g | 0.1 mole |
| 30% HBr in Acetic Acid | 27 g | ~0.1 mole |
| Acetic Acid (Solvent) | 500 ml | - |
| Table 3: Example of a Cobalt Acetate Bromide Catalytic System for the Oxidation of o-Bromotoluene.[5] |
Visualizations
Caption: General workflow for the preparation of the active Cobalt(III) acetate catalyst.
Caption: Logical relationship in the activation of the Cobalt(II) precursor to the active Co(III) catalyst.
Caption: Simplified catalytic cycle for Cobalt-mediated hydrocarbon autoxidation.
References
- 1. CN101092343A - Method for preparing cobalt acetate - Google Patents [patents.google.com]
- 2. Synthesis process of cobalt acetate - Eureka | Patsnap [eureka.patsnap.com]
- 3. US3459677A - Preparation of cobaltous acetate solutions - Google Patents [patents.google.com]
- 4. Cobalt(II) acetate - Wikipedia [en.wikipedia.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
Application Notes and Protocols: Cobaltic Acetate in the Synthesis of Fine Chemicals and Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cobalt(III) acetate (B1210297), or cobaltic acetate, is a powerful one-electron oxidizing agent that has found significant utility in organic synthesis. Its ability to mediate a variety of transformations, including C-H functionalization, oxidation of alkylaromatics, and acetoxylation of olefins, makes it a valuable tool for the construction of complex molecules, particularly in the synthesis of fine chemicals and pharmaceutical intermediates. This document provides detailed application notes and experimental protocols for key reactions utilizing this compound, supported by quantitative data and mechanistic diagrams.
C-H Functionalization/Annulation for Heterocycle Synthesis
Cobalt-catalyzed C-H activation has emerged as a cost-effective and powerful strategy for the synthesis of highly functionalized heterocyclic scaffolds, which are prevalent in pharmaceuticals. Cobaltic catalysts can enable the direct coupling of C-H bonds with various partners, such as aldehydes, followed by cyclization to form valuable products like indazoles and furans.
Synthesis of N-Aryl-2H-Indazoles via C-H Addition to Aldehydes
This protocol describes the synthesis of N-aryl-2H-indazoles through a cobalt(III)-catalyzed cascade reaction involving the C-H bond addition of azobenzenes to aldehydes, followed by cyclization and aromatization.[1][2]
Experimental Protocol:
-
Catalyst System: [Cp*Co(C₆H₆)][B(C₆F₅)₄]₂ (Catalyst 5 ) with acetic acid (AcOH) as an additive.[2]
-
General Procedure: To a vial equipped with a stir bar is added the azobenzene (B91143) substrate (0.20 mmol, 1.0 equiv), the aldehyde (0.40 mmol, 2.0 equiv), catalyst 5 (0.02 mmol, 10 mol %), and acetic acid (0.02 mmol, 10 mol %). The vial is sealed and the reaction mixture is stirred in 1,4-dichloroethane (2.0 M) at the specified temperature for 24 hours. After cooling to room temperature, the reaction mixture is concentrated and the residue is purified by silica (B1680970) gel chromatography to afford the desired N-aryl-2H-indazole product.[2]
Quantitative Data: Substrate Scope for Indazole Synthesis [2]
| Entry | Azobenzene Substrate | Aldehyde Substrate | Product | Yield (%) |
| 1 | Azobenzene | Benzaldehyde | 2-phenyl-2H-indazole | 92 |
| 2 | Azobenzene | 4-Fluorobenzaldehyde | 3-(4-Fluorophenyl)-2-phenyl-2H-indazole | 85 |
| 3 | Azobenzene | 4-(Trifluoromethyl)benzaldehyde | 2-Phenyl-3-(4-(trifluoromethyl)phenyl)-2H-indazole | 78 |
| 4 | 4,4'-Bis(trifluoromethyl)azobenzene | Benzaldehyde | 3-Phenyl-2-(4-(trifluoromethyl)phenyl)-2H-indazole | 65 |
| 5 | Azobenzene | Cyclohexanecarboxaldehyde | 3-Cyclohexyl-2-phenyl-2H-indazole | 68 |
Logical Workflow for Cobalt-Catalyzed Indazole Synthesis:
Caption: Experimental workflow for the synthesis of N-aryl-2H-indazoles.
Synthesis of Furans from α,β-Unsaturated Oximes and Aldehydes
This method extends the cobalt(III)-catalyzed C-H functionalization to alkenyl C-H bonds for the synthesis of highly substituted furans.[1][2]
Experimental Protocol:
-
Catalyst System: [Cp*Co(C₆H₆)][B(C₆F₅)₄]₂ (Catalyst 5 ) with acetic acid (AcOH).[2]
-
General Procedure: In a similar setup to the indazole synthesis, the α,β-unsaturated O-methyl oxime (0.20 mmol, 1.0 equiv), aldehyde (0.40 mmol, 2.0 equiv), catalyst 5 (10 mol %), and AcOH (10 mol %) are combined in 1,4-dichloroethane (2.0 M). The reaction is stirred at the specified temperature for 24 hours. The product is isolated and purified by silica gel chromatography.[2]
Quantitative Data: Substrate Scope for Furan Synthesis [2]
| Entry | Oxime Substrate | Aldehyde Substrate | Product | Yield (%) |
| 1 | (E)-1-phenylpropan-1-one O-methyl oxime | Benzaldehyde | 2,4-diphenyl-3-methylfuran | 81 |
| 2 | (E)-1-phenylpropan-1-one O-methyl oxime | 4-Chlorobenzaldehyde | 2-(4-chlorophenyl)-4-phenyl-3-methylfuran | 75 |
| 3 | (E)-1-phenylpropan-1-one O-methyl oxime | 4-Methoxybenzaldehyde | 2-(4-methoxyphenyl)-4-phenyl-3-methylfuran | 88 |
| 4 | (E)-1-(p-tolyl)propan-1-one O-methyl oxime | Benzaldehyde | 2-phenyl-4-(p-tolyl)-3-methylfuran | 79 |
| 5 | (E)-1-phenylpropan-1-one O-methyl oxime | Isovaleraldehyde | 2-isobutyl-4-phenyl-3-methylfuran | 62 |
Oxidation of Alkylaromatics
The aerobic oxidation of alkylaromatics, such as toluene (B28343) and xylenes, to carboxylic acids is a large-scale industrial process where cobalt salts are critical catalysts. This compound, often in conjunction with a bromide source, facilitates the generation of radical species that initiate the oxidation cascade.
Aerobic Oxidation of Toluene to Benzoic Acid
This protocol outlines the laboratory-scale aerobic oxidation of toluene to benzoic acid, a key intermediate in the synthesis of many pharmaceuticals and fine chemicals.[3]
Experimental Protocol:
-
Catalyst System: Cobalt(III) acetate in glacial acetic acid.
-
General Procedure: A solution of cobalt(III) acetate in glacial acetic acid is prepared. Toluene is added to this solution in a reaction vessel equipped with a gas inlet, a condenser, and a stirrer. The reaction mixture is heated to 90-100 °C while a stream of air or oxygen is bubbled through the solution. The reaction progress is monitored by techniques such as GC or HPLC. Upon completion, the reaction mixture is cooled, and the benzoic acid product is isolated, typically by crystallization, filtration, and washing.[3]
Quantitative Data: Kinetic Parameters for Toluene Oxidation [3]
| Parameter | Condition | Observation |
| Toluene Concentration | Varied | Rate is proportional to toluene concentration. |
| Co(OAc)₃ Concentration | Varied | Rate is proportional to this compound concentration. |
| Oxygen Partial Pressure | < 42% O₂ in N₂ | Rate increases with increasing O₂ percentage. |
| Oxygen Partial Pressure | > 42% O₂ in N₂ | Rate is independent of O₂ percentage. |
| Additives | Benzyl alcohol | Inhibits the reaction. |
| Additives | Benzaldehyde (<0.04 M) | Shortens the induction period. |
Catalytic Cycle for Cobalt-Bromide Mediated Aerobic Oxidation:
Caption: Simplified catalytic cycle for Co/Br catalyzed aerobic oxidation.
Oxidation of Substituted Phenols
This compound can be used for the oxidative coupling of 2,6-disubstituted phenols to form diphenoquinones or for the acetoxylation of 2,4,6-trisubstituted phenols. These transformations are valuable for synthesizing antioxidants and other specialty chemicals.
Oxidative Coupling of 2,6-Disubstituted Phenols
Experimental Protocol:
-
Reagent: Cobalt(III) acetate in glacial acetic acid.
-
General Procedure: A solution of the 2,6-disubstituted phenol (B47542) in glacial acetic acid is prepared in a flask under an inert atmosphere (e.g., nitrogen). A solution of cobalt(III) acetate in glacial acetic acid is added dropwise to the phenol solution at room temperature with stirring. The reaction is typically rapid, indicated by a color change. After the addition is complete, the mixture is stirred for a short period. The product, a diphenoquinone, often precipitates from the solution and can be collected by filtration, washed with acetic acid and then water, and dried.
Quantitative Data: Oxidation of 2,6-Disubstituted Phenols
| Entry | Phenol Substrate | Product | Yield (%) |
| 1 | 2,6-Dimethylphenol | 3,3',5,5'-Tetramethyl-4,4'-diphenoquinone | >95 |
| 2 | 2,6-Di-tert-butylphenol | 3,3',5,5'-Tetra-tert-butyl-4,4'-diphenoquinone | >95 |
| 3 | 2,6-Diisopropylphenol | 3,3',5,5'-Tetraisopropyl-4,4'-diphenoquinone | ~90 |
Yields are typically high for this transformation.
Mechanism of Phenol Oxidation:
Caption: Single electron transfer mechanism in phenol oxidation.
Conclusion
This compound is a versatile and effective reagent for various synthetic transformations crucial for the fine chemical and pharmaceutical industries. The protocols and data presented herein demonstrate its utility in C-H functionalization to build complex heterocycles and in selective oxidation reactions. The development of more sustainable and efficient cobalt-catalyzed methods continues to be an active area of research, promising even broader applications in the future.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetics of the autoxidation of toluene catalysed by this compound - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: "Cobaltic Acetate" Mediated Synthesis of Conjugated Diene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cobalt(III) acetate (B1210297), a powerful one-electron oxidizing agent, has demonstrated utility in the functionalization of unsaturated organic molecules. This document provides detailed application notes and protocols for the "cobaltic acetate" mediated synthesis of valuable derivatives from conjugated dienes. The primary transformation involves the oxidation of the diene system to afford vicinal diol derivatives (as their diacetates) or allylic acetates, depending on the substrate structure. These reactions are typically carried out in acetic acid, which serves as both the solvent and a source of acetate nucleophiles. The methodologies presented herein are based on established literature and provide a foundation for the exploration of this chemistry in synthetic and drug development programs.
Core Concepts and Reaction Mechanism
The reaction between cobalt(III) acetate and a conjugated diene is proposed to proceed through a radical cation intermediate. The cobalt(III) species acts as a one-electron oxidant, abstracting an electron from the π-system of the diene. This initial step is followed by nucleophilic attack of acetate ions and subsequent reaction steps that lead to the final products.
Proposed Signaling Pathway (Reaction Mechanism)
Caption: Proposed mechanism for the cobalt(III) acetate oxidation of conjugated dienes.
Experimental Protocols
Preparation of Cobalt(III) Acetate
Materials:
-
Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O)
-
Glacial acetic acid
-
Ozone (O₃) generator
Procedure:
-
A solution of cobalt(II) acetate in glacial acetic acid is prepared.
-
Ozone is bubbled through the solution. The reaction is monitored by observing the color change of the solution from pink to a deep green, indicating the formation of cobalt(III) acetate.
-
The concentration of the resulting cobalt(III) acetate solution can be determined by titration.
General Protocol for the Oxidation of Open-Chain Conjugated Dienes
This protocol is based on the work of Morimoto et al. for the synthesis of vic-diol diacetates.[1]
Materials:
-
Conjugated diene (e.g., 1,3-butadiene, isoprene)
-
Cobalt(III) acetate solution in acetic acid
-
Anhydrous sodium acetate
-
Acetic acid (glacial)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the conjugated diene and anhydrous sodium acetate in glacial acetic acid.
-
Add the standardized cobalt(III) acetate solution in acetic acid to the reaction mixture. The molar ratio of cobalt(III) acetate to the diene is typically 2:1.
-
Heat the reaction mixture at a specified temperature (e.g., 60-80 °C) for a designated time, monitoring the reaction progress by the disappearance of the green color of Co(III).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash sequentially with water and saturated sodium bicarbonate solution until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by distillation or column chromatography.
General Protocol for the Oxidation of Cyclic Dienes (e.g., Cyclo-octadiene)
This protocol is adapted from the findings of Morimoto et al. for the synthesis of allylic acetates.[1]
Materials:
-
Cyclic diene (e.g., 1,3-cyclo-octadiene)
-
Cobalt(III) acetate solution in acetic acid
-
Acetic acid (glacial)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Follow the general procedure for open-chain dienes (steps 1-8), using the cyclic diene as the substrate. Note that the reaction with cyclic dienes may be slower.[1]
Data Presentation
The following tables summarize representative quantitative data for the cobalt(III) acetate-mediated oxidation of conjugated dienes based on the findings of Morimoto et al.[1]
Table 1: Oxidation of Open-Chain Dienes with Cobalt(III) Acetate
| Diene | Product(s) | Reaction Temp. (°C) | Reaction Time (h) | Yield (%) |
| 1,3-Butadiene | 1,4-Diacetoxybut-2-ene (E/Z mixture) | 70 | 1.5 | 75 |
| Isoprene | 1,4-Diacetoxy-2-methylbut-2-ene | 70 | 2 | 80 |
| 2,3-Dimethyl-1,3-butadiene | 1,4-Diacetoxy-2,3-dimethylbut-2-ene | 70 | 1 | 92 |
Table 2: Oxidation of Cyclic Dienes with Cobalt(III) Acetate
| Diene | Product(s) | Reaction Temp. (°C) | Reaction Time (h) | Yield (%) |
| 1,3-Cyclo-octadiene | 3-Acetoxycyclo-octa-1,4-diene | 70 | 24 | 45 |
Experimental Workflow
The following diagram illustrates the general workflow for the this compound-mediated synthesis of conjugated diene derivatives.
Caption: General experimental workflow for the oxidation of conjugated dienes.
Conclusion
The use of this compound provides a valuable method for the oxidative functionalization of conjugated dienes, leading to the synthesis of vic-diol diacetates and allylic acetates. The protocols and data presented in these application notes offer a starting point for researchers interested in utilizing this chemistry. The reaction mechanism, proceeding through a radical cation intermediate, offers opportunities for further investigation and development of new synthetic methodologies. Careful control of reaction conditions is crucial for achieving optimal yields and selectivities.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Cobaltic Acetate Catalyzed Reactions
Welcome to the technical support center for "Cobaltic acetate" catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and enhance the yield and selectivity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the active catalytic species in reactions using cobalt(II) acetate (B1210297)?
A1: In many oxidation reactions, the active catalyst is the cobalt(III) species, which is typically generated in situ from the more stable cobalt(II) acetate precursor. This oxidation can be achieved using an oxidizing agent or sometimes by air/oxygen itself.
Q2: Why is my reaction mixture turning from green/blue to pink, accompanied by a drop in activity?
A2: A color change to pink often indicates the reduction of the active Co(III) species to the inactive Co(II) form. This can be caused by the consumption of the oxidant, the presence of reducing agents in the reaction mixture, or catalyst deactivation.
Q3: What are the primary causes of low yield or catalyst deactivation?
A3: Low yields can stem from several factors including:
-
Catalyst Deactivation: This can occur through poisoning by impurities, thermal degradation (sintering) at high temperatures, or the formation of inactive cobalt complexes.[1]
-
Presence of Water: this compound and its active Co(III) form can be sensitive to moisture, which can lead to decomposition and loss of catalytic activity.
-
Suboptimal Reaction Conditions: Incorrect temperature, pressure, solvent, or catalyst loading can significantly impact reaction efficiency.
-
Side Reactions: The formation of undesired byproducts consumes starting materials and reduces the yield of the target product.
Q4: Can I recycle and reuse my cobalt acetate catalyst?
A4: Yes, in many cases, the cobalt catalyst can be recovered and reused. Recovery methods often involve precipitation of the cobalt salt followed by washing and drying. The effectiveness of the recycled catalyst may depend on the extent of deactivation and the purification process.[2]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Problem 1: Low or No Conversion of Starting Material
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | - Ensure the in-situ generation of the active Co(III) species by using a suitable oxidant. - Verify the quality and purity of your cobalt acetate precursor. |
| Suboptimal Temperature | - Gradually increase the reaction temperature in increments of 10-20°C. Monitor for product formation and byproduct formation. |
| Incorrect Solvent | - Screen different solvents. The polarity and coordinating ability of the solvent can significantly affect catalyst activity and substrate solubility.[3] |
| Inhibitors/Poisons Present | - Purify starting materials and solvents to remove potential catalyst poisons such as sulfur or strongly coordinating compounds. |
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for troubleshooting low or no conversion in this compound catalyzed reactions.
Problem 2: Poor Selectivity / Formation of Byproducts
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Incorrect Reaction Temperature | - Lowering the reaction temperature can sometimes suppress side reactions and improve selectivity.[4] |
| Suboptimal Ligand or Additive | - The addition of specific ligands or promoters can steer the reaction towards the desired product. Screen different ligands to enhance selectivity.[3] |
| Unfavorable Substrate-to-Oxidant Ratio | - Adjust the stoichiometry of your reactants. An excess of the oxidant can sometimes lead to over-oxidation or degradation of the product. |
| Undesired Side Reactions (e.g., homocoupling) | - In cross-coupling reactions, homocoupling can be a significant side reaction. Modifying the ligand, solvent, or temperature can help minimize this.[3] |
Logical Diagram for Improving Selectivity
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. A novel cobalt(ii) acetate complex bearing lutidine ligand: a promising electrocatalyst for oxygen evolution reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cobalt-Mediated Radical Copolymerization of Chlorotrifluoroethylene and Vinyl Acetate [mdpi.com]
"Cobaltic acetate" catalyst deactivation and regeneration
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for cobalt-based catalysts. This guide is designed to help you troubleshoot deactivation and regeneration issues encountered with cobaltic acetate (B1210297) catalysts in your experiments. The following sections provide answers to frequently asked questions, detailed troubleshooting guides, experimental protocols, and data summaries to help you identify and resolve catalyst performance issues.
Frequently Asked Questions (FAQs)
Q1: What is the active form of the cobalt acetate catalyst in aerobic oxidation reactions?
A1: In aerobic oxidation of hydrocarbons, such as the conversion of p-xylene (B151628) to terephthalic acid, the active catalytic species is Cobalt(III) acetate.[1][2] While Cobalt(II) acetate is often the precursor used, it is oxidized in situ to the Co(III) state, which initiates the radical chain reaction necessary for oxidation.[3][4]
Q2: What are the common signs of cobaltic acetate catalyst deactivation in a homogeneous reaction?
A2: Deactivation in a homogeneous system typically manifests as:
-
A decrease in reaction rate: The time to reach desired conversion increases significantly.
-
A stall in the reaction: The conversion of the starting material plateaus before completion.
-
A color change in the reaction mixture: The characteristic dark green of active Co(III) acetate may fade to the pink/red of Co(II) acetate, indicating the reduction of the active species.[3]
-
Formation of precipitates: In some cases, inactive cobalt species may precipitate from the solution.
Q3: What are the primary mechanisms of this compound deactivation?
A3: The main deactivation pathway is the reduction of the active Co(III) species to the less active Co(II) state.[4] This can be caused by off-cycle reactions, consumption of the co-oxidant, or inhibition by reaction intermediates or products. Over-reduction can lead to the formation of inactive cobalt oxides or metallic cobalt precipitates.
Q4: Can a deactivated this compound catalyst be regenerated?
A4: Yes, in many cases, the activity can be restored. Since the primary deactivation mechanism is the reduction of Co(III) to Co(II), regeneration involves re-oxidizing the cobalt to its active trivalent state. This can sometimes be achieved in situ or through a separate work-up and re-oxidation procedure.[5]
Q5: What is the role of bromide promoters in cobalt-catalyzed oxidations?
A5: Bromide sources, such as HBr or KBr, are often used as co-catalysts. The bromide is oxidized by Co(III) to a bromine radical, which is a highly effective hydrogen atom abstractor from the hydrocarbon substrate, thus facilitating the radical chain reaction.[6][7] This synergistic relationship between cobalt and bromide is crucial for the efficiency of many industrial oxidation processes.[6][7]
Troubleshooting Guide
This guide addresses common issues encountered during experiments using this compound catalysts.
Issue 1: Low or No Catalytic Activity
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst Precursor | Ensure the cobalt(II) acetate precursor is of high purity and appropriately hydrated. The tetrahydrate form is common. |
| Insufficient Oxidation to Co(III) | If starting with Co(II) acetate, ensure reaction conditions (e.g., temperature, presence of an initiator or co-oxidant) are sufficient to generate the active Co(III) species. Consider using a stronger oxidant initially to "activate" the catalyst. |
| Presence of Inhibitors | Water can sometimes inhibit the reaction by coordinating to the metal center.[8] Ensure all reactants and the solvent are sufficiently dry, unless water is a known part of the reaction medium. |
| Incorrect Reaction Temperature | Oxidation reactions often have an optimal temperature window. Too low a temperature may not be sufficient to initiate the reaction, while too high a temperature can lead to catalyst decomposition or unwanted side reactions.[6][9] |
Issue 2: Reaction Starts but Deactivates Prematurely
| Possible Cause | Troubleshooting Step |
| Reduction of Co(III) to Co(II) | The rate of Co(III) reduction is faster than its re-oxidation. Monitor the reaction color; a change from green to pink suggests a buildup of inactive Co(II). Increase the partial pressure of the oxidant (e.g., O₂) or add a co-oxidant. |
| Product Inhibition | The desired product or an intermediate may be coordinating to the cobalt center and inhibiting further reaction. Analyze the reaction mixture at the point of deactivation to identify potential inhibitory species. |
| Consumption of Promoter | If using a bromide promoter, it may be consumed or converted to an inactive form. Consider adding the promoter in batches. |
| pH Shift | Changes in the acidity of the reaction medium can affect the stability and activity of the catalyst. Monitor and control the pH if necessary. |
Data Presentation
Table 1: Performance of Cobalt Acetate Catalysts in p-Xylene Oxidation
| Catalyst System | Temperature (°C) | Pressure (atm) | p-Xylene Conversion (%) | Terephthalic Acid Selectivity (%) | Reference |
| Co(OAc)₂ / O₃ | 80 | 1 | 76 | 84 | [6] |
| Co(OAc)₂ / KBr / O₃ | 110 | 1 | 97 | 82 | [6] |
| Mn(OAc)₂ / Co(OAc)₂ / KBr | 200-250 | 20 (O₂) | >99 | >99 | [9] |
Table 2: Performance of Cobalt Catalysts in Ethylbenzene (B125841) Oxidation
| Catalyst System | Oxidant | Temperature (°C) | Ethylbenzene Conversion (%) | Acetophenone (B1666503) Selectivity (%) | Reference |
| CoOₓ/mpg-C₃N₄ | TBHP | 120 | 98.6 | ~75 | [10] |
| FZU-66-Co | TBHP | Room Temp | ~100 | ~99 | [11] |
| Co/N-CFF@TiO₂-SiO₂ | O₂ | 130 | 25 | 88 | [12] |
Experimental Protocols
Protocol 1: Activity Testing in Aerobic Oxidation of Ethylbenzene
This protocol provides a general method for evaluating the catalytic activity of a cobalt acetate-based system for the selective oxidation of ethylbenzene.
-
Catalyst Preparation:
-
In a three-necked round-bottom flask equipped with a condenser, add the cobalt acetate catalyst (e.g., 100 mg of a supported catalyst or a specific molar percentage of Co(OAc)₂ for a homogeneous reaction).[10]
-
-
Reaction Setup:
-
Add the solvent (e.g., 4 mL of acetonitrile (B52724) or acetic acid) and ethylbenzene (10 mmol).[10][13]
-
-
Reaction Execution:
-
Analysis:
-
Quench the reaction in the aliquot (e.g., by cooling).
-
Analyze the product mixture using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of ethylbenzene and the selectivity towards acetophenone and other products.[11]
-
Protocol 2: Monitoring Cobalt Oxidation State using UV-Vis Spectroscopy
This protocol describes how to monitor the change in the cobalt catalyst's oxidation state during a reaction.
-
Reference Spectra:
-
Dissolve known concentrations of Co(II) acetate and a stable Co(III) complex (if available) in the reaction solvent to obtain their respective UV-Vis spectra. Co(III) species often have characteristic absorbances that distinguish them from Co(II). For instance, in some systems, Co(III) oxidation can be tracked by a peak around 800 nm.[14][15][16]
-
-
In-situ Monitoring:
-
If the experimental setup allows, use a fiber-optic UV-Vis probe immersed in the reaction mixture to continuously monitor the spectral changes as the reaction proceeds.
-
-
Ex-situ Monitoring:
-
Carefully extract aliquots from the reaction mixture at different time points.
-
Immediately measure the UV-Vis spectrum of each aliquot.
-
-
Data Analysis:
-
Track the increase or decrease in the absorbance at wavelengths characteristic of the Co(III) species to qualitatively (or semi-quantitatively, with calibration) assess the concentration of the active catalyst over time.
-
Protocol 3: Regeneration of a Deactivated Cobalt Acetate Catalyst
This protocol outlines a general procedure for regenerating a cobalt catalyst that has been deactivated through reduction.
-
Catalyst Recovery (for homogeneous systems):
-
After the reaction, precipitate the cobalt from the solution, for example, by adding a non-solvent or by changing the pH to precipitate cobalt hydroxide.
-
Filter and wash the precipitate to remove organic residues.
-
-
Re-oxidation:
-
Dissolve the recovered cobalt salt in glacial acetic acid.
-
Oxidize the Co(II) to Co(III) by bubbling ozone through the solution or by adding a strong oxidizing agent like hydrogen peroxide.[15] The color should change from pink to dark green.
-
-
Catalyst Reformation:
-
The resulting solution containing cobalt(III) acetate can be used directly for subsequent reactions, or the solvent can be evaporated to isolate the solid catalyst.[16]
-
Visualizations
Caption: Cobalt Acetate Catalytic Cycle and Deactivation Pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cobalt-nickel.net [cobalt-nickel.net]
- 4. Aerobic Oxidation Reactivity of Well-Defined Cobalt(II) and Cobalt(III) Aminophenol Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scienceasia.org [scienceasia.org]
- 7. Equilibrium and kinetics studies of reactions of manganese acetate, cobalt acetate, and bromide salts in acetic acid solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Atmospheric and Efficient Selective Oxidation of Ethylbenzene Catalyzed by Cobalt Oxides Supported on Mesoporous Carbon Nitride | MDPI [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchmap.jp [researchmap.jp]
- 13. Green and efficient catalytic oxidation of ethylbenzene to acetophenone over cobalt oxide supported on a carbon material derived from sugar - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. chemrxiv.org [chemrxiv.org]
Technical Support Center: Troubleshooting Side Reactions in Cobalt-Catalyzed Oxidations
Welcome to the Technical Support Center for cobalt-catalyzed oxidation reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during these experiments.
Frequently Asked Questions (FAQs)
Q1: My cobalt-catalyzed oxidation of an alkylaromatic substrate is showing low conversion. What are the primary causes?
A1: Low conversion in these reactions is a common issue that can often be attributed to several factors:
-
Inactive Catalyst: The active catalytic species is Co(III), which is generated in situ from a Co(II) precursor like cobalt(II) acetate (B1210297). If the oxidation of Co(II) to Co(III) is inefficient, the reaction will not proceed effectively.
-
Insufficient Oxygen: Aerobic oxidations rely on a sufficient supply of oxygen. If the reaction mixture is not adequately agitated or if the oxygen supply is limited, the reaction rate will be slow.
-
Low Reaction Temperature: The rate of cobalt-catalyzed oxidations is highly temperature-dependent. If the temperature is too low, the reaction may not initiate or may proceed very slowly.
-
Presence of Inhibitors: Certain impurities in the substrate or solvent can act as inhibitors, quenching the radical chain reactions that are crucial for the oxidation process.
Q2: I am observing the formation of a significant amount of brominated byproducts in my reaction. Why is this happening and how can I prevent it?
A2: The formation of benzylic bromides is a well-documented side reaction in cobalt-catalyzed oxidations that use a bromide co-catalyst (e.g., NaBr, HBr). This occurs when the bromide ion is oxidized to a bromine radical, which can then react with the alkylaromatic substrate. The concentration of the bromide promoter is a critical parameter to control. While it is essential for activating the catalyst and promoting the reaction, an excessively high concentration can lead to increased formation of brominated byproducts. Optimizing the Co:Mn:Br ratio is crucial for minimizing this side reaction.
Q3: My reaction produces a mixture of the desired ketone/acid and the corresponding benzyl (B1604629) acetate. How can I improve the selectivity towards the desired product?
A3: The formation of benzyl acetates is another common side reaction, particularly when acetic acid is used as the solvent. This occurs through the esterification of the intermediate benzylic alcohol. The selectivity of the reaction can be influenced by several factors:
-
Water Content: The presence of a small amount of water can sometimes suppress the formation of benzyl acetate by competing with acetic acid for reaction with the benzylic carbocation intermediate. However, too much water can deactivate the catalyst.
-
Reaction Time and Temperature: Longer reaction times and higher temperatures can sometimes favor the formation of the more thermodynamically stable carboxylic acid over the acetate ester.
-
Catalyst Composition: The ratio of cobalt to other co-catalysts, such as manganese, can influence the product distribution.
Q4: The color of my reaction mixture changes from the initial pink/purple to a deep green or brown, but the conversion remains low. What does this indicate?
A4: The color changes in the reaction mixture are indicative of the oxidation state of the cobalt catalyst. The initial pink color is characteristic of Co(II) acetate. As the reaction proceeds, the formation of the active Co(III) species often results in a green or brown coloration. If the color changes but the conversion is low, it could suggest that the Co(III) species is being formed but is not effectively participating in the catalytic cycle. This could be due to the formation of stable, inactive cobalt complexes or catalyst decomposition.
Troubleshooting Guides
Low Conversion and/or Stalled Reaction
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Reaction does not initiate or proceeds very slowly. | 1. Inactive Co(II) precursor. 2. Insufficient oxidant (O₂). 3. Reaction temperature is too low. 4. Presence of radical inhibitors in the substrate or solvent. | 1. Ensure the use of high-purity cobalt(II) acetate. Consider pre-activating the catalyst by heating it in acetic acid with a small amount of the bromide promoter before adding the substrate. 2. Increase the oxygen flow rate or improve agitation to enhance gas-liquid mass transfer. 3. Gradually increase the reaction temperature in 10°C increments. 4. Purify the substrate and solvent prior to use. Distillation of the solvent and passing the substrate through a plug of alumina (B75360) can remove potential inhibitors. |
| Reaction starts but stalls before completion. | 1. Catalyst deactivation. 2. Depletion of the bromide promoter. | 1. Catalyst deactivation can occur through the formation of inactive cobalt complexes. Adding a co-catalyst like manganese acetate can sometimes improve catalyst stability. 2. The bromide promoter can be consumed through the formation of organic bromides. A small additional charge of the bromide salt may restart the reaction. |
Poor Selectivity and Byproduct Formation
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| High yield of brominated byproducts. | 1. Excess bromide promoter. 2. Low Co:Br ratio. | 1. Reduce the concentration of the bromide source (e.g., NaBr, HBr). 2. Optimize the Co:Br ratio. A higher ratio of cobalt to bromide generally favors the desired oxidation pathway. |
| Formation of significant amounts of benzyl acetate. | 1. High concentration of acetic acid as the solvent. 2. Low water content. | 1. While acetic acid is a common solvent, its high concentration can favor esterification. Consider using a co-solvent to reduce the concentration of acetic acid. 2. Carefully introduce a small, controlled amount of water into the reaction mixture. However, be cautious as excess water can deactivate the catalyst. |
| Over-oxidation to CO₂ or formation of tar-like substances. | 1. Reaction temperature is too high. 2. High catalyst loading. 3. Prolonged reaction time. | 1. Reduce the reaction temperature to minimize thermal decomposition and over-oxidation. 2. Decrease the catalyst concentration. 3. Monitor the reaction progress and stop it once the desired conversion of the starting material is achieved. |
Experimental Protocols
Representative Protocol for the Aerobic Oxidation of p-Xylene (B151628)
This protocol describes a general procedure for the cobalt/manganese/bromide-catalyzed aerobic oxidation of p-xylene to terephthalic acid.
1. Materials and Reagents:
-
p-Xylene (purified by washing with sulfuric acid, followed by water and aqueous sodium bicarbonate, then dried over calcium chloride and distilled)
-
Cobalt(II) acetate tetrahydrate
-
Manganese(II) acetate tetrahydrate
-
Sodium bromide
-
Glacial acetic acid (as solvent)
-
High-purity oxygen or compressed air
2. Reaction Setup:
-
A magnetically or mechanically stirred glass or titanium autoclave equipped with a gas inlet, a condenser, and a thermocouple.
-
The reaction is typically carried out at temperatures between 175-225°C and pressures of 15-30 bar.[1]
3. Procedure:
-
Charge the reactor with cobalt(II) acetate tetrahydrate, manganese(II) acetate tetrahydrate, sodium bromide, and glacial acetic acid. A typical catalyst composition would be a Co:Mn:Br molar ratio of 1:1:2.
-
Seal the reactor and purge with nitrogen, followed by oxygen or air.
-
Heat the mixture to the desired reaction temperature (e.g., 200°C) with stirring.
-
Once the desired temperature is reached, introduce p-xylene into the reactor.
-
Pressurize the reactor with oxygen or air to the desired pressure (e.g., 20 atm) and maintain a continuous flow of the oxidizing gas.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
After the desired conversion is achieved (typically >95%), cool the reactor to room temperature and carefully vent the excess pressure.
-
The product, crude terephthalic acid (CTA), will precipitate out of the acetic acid solution.
-
Collect the CTA by filtration and wash with fresh acetic acid and then water.
-
The CTA can be further purified by recrystallization from water.[1]
4. Work-up and Analysis:
-
The liquid filtrate can be analyzed by GC or HPLC to quantify the unreacted p-xylene and any soluble byproducts such as p-toluic acid and 4-carboxybenzaldehyde.
-
The solid product should be analyzed for purity, typically by HPLC.
Visualizations
Catalytic Cycle and Side Reactions
Caption: Catalytic cycle for cobalt-catalyzed oxidation and common side reactions.
Experimental Workflow
Caption: A typical experimental workflow for cobalt-catalyzed aerobic oxidation.
Troubleshooting Guide Logic
Caption: A logical flowchart for troubleshooting common issues in cobalt-catalyzed oxidations.
References
Optimizing reaction conditions for "Cobaltic acetate" catalysis
This guide provides troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for researchers utilizing cobalt acetate (B1210297) in catalytic oxidation reactions. The focus is on leveraging the common precursor, cobalt(II) acetate, to generate the active cobalt(III) catalytic species in situ.
Frequently Asked Questions (FAQs)
Q1: I'm looking for cobaltic acetate (cobalt(III) acetate) but cannot find a supplier. Is it necessary?
Q2: What is the true active catalyst in these reactions?
A2: While you may start with Co(II) acetate, the active catalyst in many C-H oxidation reactions is believed to be a Co(III) species. The Co(II) salt is oxidized to Co(III) under the reaction conditions, initiating the catalytic cycle. This Co(II)/Co(III) redox cycle is fundamental to the reaction mechanism, which often proceeds via a single electron transfer (SET) pathway.[1][2]
Q3: What are co-catalysts like N-Hydroxyphthalimide (NHPI) or bromide salts used for?
A3: Co-catalysts or promoters are often essential for high efficiency and selectivity. In aerobic oxidations, a system like Co(OAc)₂/NHPI works synergistically. The cobalt complex facilitates the conversion of NHPI into the phthalimide-N-oxyl (PINO) radical. This PINO radical is highly effective at abstracting hydrogen atoms from the substrate (e.g., the benzylic position of ethylbenzene), which is a key step in propagating the radical oxidation chain. Similarly, bromide sources can form bromine radicals that serve the same purpose.[3]
Q4: What are the typical substrates and reaction types for this catalytic system?
A4: This system is most widely used for the selective oxidation of alkylaromatic hydrocarbons.[4] Key applications include the conversion of toluene (B28343) to benzoic acid, p-xylene (B151628) to terephthalic acid (a crucial step in PET plastic manufacturing), and the oxidation of ethylbenzene (B125841) to acetophenone (B1666503).[3][5] It is also employed in various C-H activation and functionalization reactions.[6]
Q5: What solvents are typically used?
A5: Glacial acetic acid is the most common solvent for these types of oxidation reactions.[3][7] It is generally effective at solubilizing the cobalt salt and substrates. However, care must be taken with other solvents. For instance, cobalt acetate solutions in methanol (B129727) can be unstable and may lead to precipitation of cobalt oxides or hydroxides over time.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive Catalyst: The Co(II) to Co(III) oxidation may not be occurring efficiently. | • Ensure an adequate supply of oxidant (e.g., bubbling O₂, sufficient peroxide).• Add or increase the concentration of a co-catalyst like NHPI or a bromide salt to facilitate the radical cycle.[3]• Check solvent purity; water content can affect catalyst activity. |
| Radical Scavengers Present: Impurities in the substrate or solvent, or certain functional groups (like nitro groups), can act as radical scavengers, quenching the reaction. | • Purify the substrate and solvent before use.• If the substrate has potentially inhibiting functional groups, a different catalytic system may be required. | |
| Incorrect Temperature: The reaction temperature is too low to overcome the activation energy. | • Gradually increase the reaction temperature. Most aerobic oxidations of alkylaromatics run between 80°C and 150°C.[3] | |
| Poor Selectivity / Over-oxidation | Reaction Conditions Too Harsh: High temperature or prolonged reaction time can lead to the oxidation of the desired product (e.g., alcohol or ketone oxidized to carboxylic acid). | • Lower the reaction temperature.• Monitor the reaction progress by GC or TLC and stop it once the substrate is consumed or the desired product concentration is maximized.• Adjusting the ratio of cobalt to co-catalyst (e.g., Mn or Br) can sometimes steer selectivity.[8] |
| Incorrect Promoter: The choice of promoter can influence byproduct formation. | • In toluene oxidations, using certain organic bromide salts instead of NaBr can reduce the formation of undesired benzyl (B1604629) bromide.[3] | |
| Catalyst Precipitation | Solvent Incompatibility: The cobalt salt or its active form may have low solubility in the chosen solvent system. | • Acetic acid is generally a robust solvent.• If using alcohols like methanol, ensure the solvent is scrupulously dry, as water from the hydrated cobalt salt can induce precipitation. Adding a small amount of acetic acid may improve stability. |
| Reaction Stalls | Catalyst Deactivation: The active cobalt species may convert to an inactive form over the course of the reaction. | • Consider a heterogeneous supported cobalt catalyst, which can offer greater stability and recyclability.[1]• Ensure vigorous stirring to maintain a homogeneous mixture and prevent localized deactivation. |
Data Presentation
Table 1: Effect of Bromide Source on Co(OAc)₂-Catalyzed Toluene Oxidation
This table summarizes the effect of different bromide-based promoters on the conversion of toluene and selectivity towards the main product, benzoic acid.
Reaction Conditions: 150 °C, 2 h, 1.0 MPa O₂, 0.5 mol% Co(OAc)₂, 1% mol salt, Acetic Acid solvent.[3]
| Entry | Bromide Salt Promoter | Toluene Conversion (%) | Benzoic Acid Yield (%) |
| 1 | Sodium Bromide (NaBr) | 65 | 51 |
| 2 | [bmim][Br] | 65 | 51 |
| 3 | [bmim][Br₃] | 85 | 73 |
| 4 | [N(oct)₄][Br] | 81 | 69 |
| 5 | [N(Bu)₄][Br] | 78 | 66 |
Abbreviation: [bmim] = 1-butyl-3-methylimidazolium
Experimental Protocols & Visualizations
Protocol: Aerobic Oxidation of Ethylbenzene
This protocol details a representative lab-scale procedure for the oxidation of ethylbenzene to acetophenone using a Cobalt(II) acetate / N-Hydroxyphthalimide (NHPI) catalytic system.
Materials:
-
Ethylbenzene (10 mmol)
-
Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O) (0.05 mmol, 0.5 mol%)
-
N-Hydroxyphthalimide (NHPI) (0.5 mmol, 5 mol%)
-
Glacial Acetic Acid (10 mL)
-
Oxygen (balloon or gas inlet)
-
Internal standard for GC analysis (e.g., 1,2,4-Trichlorobenzene)
Procedure:
-
Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a condenser, and a gas inlet/outlet connected to an oxygen-filled balloon.
-
Charging Flask: To the flask, add ethylbenzene (10 mmol), Co(OAc)₂·4H₂O (0.05 mmol), NHPI (0.5 mmol), and glacial acetic acid (10 mL).
-
Add Standard: Add a known quantity of the internal standard for accurate quantification by Gas Chromatography (GC).
-
Reaction: Place the flask in a preheated oil bath at 80°C.
-
Oxygen Supply: Ensure a continuous, gentle supply of oxygen from the balloon while maintaining vigorous stirring.
-
Monitoring: At regular intervals, withdraw small aliquots from the reaction mixture, quench them (e.g., by diluting in a cold solvent), and analyze by GC to monitor substrate conversion and product formation.
-
Workup: Once the reaction is complete (typically after 24 hours or when GC analysis shows no further change), cool the mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution to remove acetic acid, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for further purification.
Diagrams
References
- 1. Green and efficient catalytic oxidation of ethylbenzene to acetophenone over cobalt oxide supported on a carbon material derived from sugar - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. EP1348687A1 - Selective liquid phase air oxidation of toluene catalysed by composite catalytic system - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Cobaltic Acetate in Acetic Acid Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cobaltic acetate (B1210297) solutions in acetic acid.
Frequently Asked Questions (FAQs)
Q1: My freshly prepared cobaltic acetate solution in acetic acid is green, but it is turning pink/red over time. What is happening?
A1: A color change from the characteristic deep green of cobalt(III) acetate to the pink or red of cobalt(II) acetate indicates the reduction of Co(III) to Co(II). Cobalt(III) acetate is a strong oxidizing agent and can be unstable, reducing to the more stable Co(II) oxidation state.[1] This process can be accelerated by various factors in your experimental setup.
Q2: What factors can cause the degradation of my this compound solution?
A2: The stability of this compound in acetic acid is influenced by several factors, including temperature, the presence of water, and exposure to light or contaminants that can be easily oxidized.[2] High temperatures can promote the decomposition of the complex. Water can also play a role in the degradation pathway, potentially leading to the formation of less stable intermediates.
Q3: How can I monitor the stability of my this compound solution?
A3: The most straightforward method is visual inspection for the color change from green to pink. For a quantitative assessment, UV-Vis spectroscopy is an effective technique. Co(II) and Co(III) acetate have distinct absorption spectra in the visible range (400-700 nm), allowing for the simultaneous determination of the concentration of each species in the solution.[3] The absorption maximum for Co(III) acetate is around 600 nm.[3] A decrease in the absorbance at this wavelength over time indicates degradation.
Q4: What are the recommended storage conditions for a this compound in acetic acid solution?
A4: To maximize stability, solutions should be stored in a cool, dark place in a tightly sealed container to minimize exposure to light and atmospheric moisture.[4] For longer-term storage, refrigeration may be considered, although you should be mindful of potential precipitation at lower temperatures. It is often recommended to prepare the this compound solution fresh before use or to generate it in situ from a more stable cobalt(II) acetate precursor.[1]
Q5: Can I use a this compound solution that has started to turn pink?
A5: This depends on the specific requirements of your experiment. The presence of Co(II) can alter the reaction kinetics and potentially lead to different product profiles. In many catalytic applications where Co(III) is the active species, a significant amount of Co(II) will likely reduce the efficiency of your reaction. It is generally advisable to use a fresh, predominantly green solution for consistent and reproducible results.
Troubleshooting Guide
Issue 1: Rapid Color Change from Green to Pink/Red
| Symptom | Possible Cause | Suggested Action |
| Solution changes color within minutes to a few hours of preparation. | Presence of Contaminants: Aldehydes, peroxides, or other easily oxidizable substances in the acetic acid or on the glassware can rapidly reduce Co(III). | Use high-purity glacial acetic acid. Ensure all glassware is scrupulously clean, possibly by rinsing with a small amount of the pure solvent before use. |
| Elevated Temperature: Preparing or storing the solution at an elevated temperature accelerates the reduction of Co(III). | Prepare the solution at ambient temperature or below.[5] Store the solution in a cool environment. | |
| Presence of Water: Excess water can facilitate degradation pathways. | Use anhydrous or glacial acetic acid. If using cobalt(II) acetate tetrahydrate as a precursor, be aware of the water being introduced.[6] |
Issue 2: Precipitation in the Solution
| Symptom | Possible Cause | Suggested Action |
| A solid precipitates from the this compound solution. | Dehydration/Solubility Issues: This is more common with cobalt(II) acetate at higher temperatures in glacial acetic acid, where dehydration can lead to precipitation.[5] It can also occur if the concentration of the cobalt salt exceeds its solubility limit at a given temperature. | Ensure the concentration of your solution is within the solubility limits. Avoid excessive heating of the solution.[5] |
| Formation of Insoluble Cobalt Oxides/Hydroxides: If the solution is exposed to moisture over time, cobalt hydroxides or oxides may precipitate.[2] | Store the solution under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents. |
Experimental Protocols
Protocol 1: Preparation of a Cobalt(III) Acetate Solution
This protocol describes the in situ generation of cobalt(III) acetate from cobalt(II) acetate tetrahydrate, adapted from literature procedures for catalytic applications.[1][5][6]
Materials:
-
Cobalt(II) acetate tetrahydrate (Co(CH₃COO)₂·4H₂O)
-
Glacial acetic acid
-
Oxidizing agent (e.g., ozone, peracetic acid, or another suitable oxidant)
-
Four-necked flask equipped with a gas bubbler, condenser, thermometer, and magnetic stirrer.
Procedure:
-
Charge the flask with cobalt(II) acetate tetrahydrate and glacial acetic acid. A common starting point is a 1:10 to 1:20 mass ratio of cobalt salt to acetic acid.
-
Begin stirring the solution at room temperature.
-
Slowly introduce the oxidizing agent. If using a gaseous oxidant like ozone, bubble it through the solution at a controlled rate.
-
The solution will gradually change color from pink to a deep green, indicating the formation of Co(III).
-
Monitor the reaction by UV-Vis spectroscopy to determine the extent of conversion to Co(III).
-
Once the desired concentration of Co(III) is reached, stop the addition of the oxidizing agent and use the solution promptly.
Protocol 2: Monitoring Solution Stability by UV-Vis Spectroscopy
Objective: To quantify the concentration of Co(III) and Co(II) in an acetic acid solution over time.
Equipment:
-
UV-Vis Spectrophotometer
-
Cuvettes (quartz or glass, depending on the wavelength range)
-
Volumetric flasks and pipettes
Procedure:
-
Prepare the this compound solution in acetic acid as described in Protocol 1 or your experimental procedure.
-
Immediately after preparation (t=0), take an aliquot of the solution and dilute it to a known volume with glacial acetic acid in a volumetric flask. The final concentration should be within the linear range of the spectrophotometer.
-
Scan the absorbance of the diluted sample over the wavelength range of 400-700 nm, using glacial acetic acid as a blank.
-
Record the absorbance at the λmax for Co(II) (around 515-525 nm) and Co(III) (around 585-600 nm).[3]
-
Store the stock solution under your desired experimental or storage conditions.
-
At regular intervals (e.g., every hour, every 24 hours), repeat steps 2-4 with a new aliquot from the stock solution.
-
Plot the absorbance at the Co(III) λmax as a function of time to determine the degradation rate.
Visualizations
Caption: Degradation pathway of Cobalt(III) acetate to Cobalt(II) acetate.
Caption: Troubleshooting flowchart for rapid degradation of this compound.
Caption: Workflow for preparing and analyzing the stability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous spectrophotometric determination of Co (II) and Co (III) in acidic medium with partial least squares regression and artificial neural networks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. US3459677A - Preparation of cobaltous acetate solutions - Google Patents [patents.google.com]
- 6. Cobalt(II) acetate - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing the Selectivity of Cobaltic Acetate Oxidations
Welcome to the technical support center for cobaltic acetate (B1210297) [Co(OAc)₃] oxidations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the selectivity of their oxidation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the active oxidant species in cobaltic acetate oxidations?
A1: Cobalt(III) acetate is a powerful one-electron oxidant.[1] In many reactions, particularly with aromatic compounds, the mechanism involves an electron transfer to generate a radical cation intermediate.[2] In acetic acid, cobalt(III) acetate can exist as a dimer, which is suggested to be the reactive species in the oxidation of certain substrates like diols.[1][3]
Q2: My this compound oxidation is sluggish or incomplete. What are the potential causes and solutions?
A2: Several factors can lead to slow or incomplete reactions:
-
Accumulation of Cobalt(II) Acetate: The reduction of Co(III) to Co(II) is a product of the oxidation. An increase in the concentration of cobalt(II) ions can inhibit the reaction rate.[3][4]
-
Low Reaction Temperature: While some oxidations proceed at room temperature, many require elevated temperatures (e.g., 65°C or higher) to achieve a reasonable rate.[2]
-
Inherent Substrate Reactivity: Some substrates are inherently less reactive towards this compound. For instance, cumene (B47948) is less reactive than toluene (B28343) in the oxidation of alkylbenzenes.[2]
-
Solution: Consider increasing the reaction temperature. If Co(II) inhibition is suspected, starting with a higher initial concentration of Co(III) or exploring re-oxidation methods for the catalyst (though less common for stoichiometric reactions) could be beneficial. For inherently unreactive substrates, the use of promoters may be necessary.
Q3: How can I improve the selectivity between side-chain oxidation and nuclear acetoxylation in the oxidation of alkylaromatic compounds?
A3: The selectivity between side-chain and nuclear attack is influenced by the reaction conditions and the substrate itself.
-
Additives: The addition of lithium chloride can dramatically enhance the reactivity of this compound and influence the ratio of nuclear to side-chain products.[2]
-
Strong Acids: The presence of strong acids can also enhance the oxidizing activity of this compound.[5]
-
Substituent Effects: The electronic nature of substituents on the aromatic ring plays a crucial role. A study on substituted toluenes yielded a ρ value of -2.4, indicating that electron-donating groups favor the reaction.[2]
Q4: In the oxidation of aromatic olefins, I am getting a mixture of allylic acetate and glycol monoacetate. How can I favor one over the other?
A4: The product distribution in the oxidation of aromatic olefins is highly dependent on the substitution pattern of the olefin.
-
Disubstituted Olefins: These substrates tend to predominantly yield allylic acetates.[6]
-
Tri- and Tetra-substituted Olefins: For these more substituted olefins, the yield of glycol monoacetate increases at the expense of the allylic acetate.[6]
-
Reaction Mechanism: The reaction is thought to proceed through a Co-coordinated radical cation formed by a one-electron abstraction from the olefin by cobalt(III) acetate.[6] The stability and subsequent reaction pathways of this intermediate dictate the product ratio.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Reactivity | Insufficient temperature. | Increase the reaction temperature. Many Co(OAc)₃ oxidations require heating.[2] |
| Inhibition by Co(II) byproduct. | Ensure a high initial ratio of Co(III) to substrate. | |
| Substrate is not activated enough. | Consider the addition of promoters like strong acids (e.g., trifluoroacetic acid) or lithium chloride.[2][5] | |
| Poor Selectivity (e.g., mixture of isomers) | Reaction conditions favor multiple pathways. | Modify the reaction conditions. For alkylaromatics, adding LiCl can alter the product distribution.[2] For olefins, the substrate structure is a primary determinant of the product ratio.[6] |
| Over-oxidation of the desired product. | Monitor the reaction closely and stop it before significant over-oxidation occurs. Lowering the temperature or reducing the amount of oxidant might also help. | |
| Formation of Undesired Byproducts | Side reactions with the solvent (acetic acid). | While acetic acid is the typical solvent, ensure it is of high purity. In some cases, side-chain or nuclear acetoxylated products are expected.[7] |
| Presence of water. | While some water may be tolerated or even used in the preparation of the Co(OAc)₃ solution[4], anhydrous conditions are often preferred to avoid hydrolysis and other side reactions. | |
| Difficulty in Isolating Products | Complex product mixture. | Employ careful chromatographic separation. Understanding the likely products based on your substrate will aid in developing a separation strategy. |
Data Presentation
Table 1: Relative Reactivity of Substituted Toluenes in this compound Oxidation
| Substituent | Relative Reactivity (k/k₀) |
| p-CH₃ | 4.3 |
| p-t-Bu | 3.9 |
| m-CH₃ | 1.8 |
| H | 1.0 |
| p-Cl | 0.4 |
| m-Cl | 0.2 |
| p-NO₂ | 0.03 |
Data adapted from studies on the this compound oxidation of alkyl aromatic hydrocarbons, indicating an electron-transfer mechanism.[2]
Table 2: Product Distribution in the Oxidation of Aromatic Olefins
| Substrate | Major Product Type | Minor Product Type |
| Disubstituted Olefins | Allylic Acetates | Glycol Monoacetates |
| Tri- and Tetra-substituted Olefins | Glycol Monoacetates | Allylic Acetates |
This table summarizes the general trend in product distribution based on the degree of substitution of the aromatic olefin.[6]
Experimental Protocols
Protocol 1: General Procedure for the Oxidation of an Alkylbenzene (e.g., Toluene)
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in glacial acetic acid.
-
Addition of Substrate: Add the alkylbenzene (e.g., toluene) to the solution. The molar ratio of Co(OAc)₃ to the substrate is typically 2:1 for the oxidation of a methyl group to a hydroxymethyl group equivalent.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 65°C) and stir.[2]
-
Monitoring the Reaction: Monitor the progress of the reaction by periodically taking aliquots and analyzing them by a suitable technique (e.g., GC, TLC, or NMR). The disappearance of the characteristic green color of Co(III) can also be an indicator of reaction progress.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract the products with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Selective Oxidation of a Substituted Phenol (B47542)
-
Reaction Setup: To a solution of the substituted phenol (e.g., 2,6-di-tert-butylphenol) in glacial acetic acid, add cobalt(III) acetate under an inert atmosphere (e.g., nitrogen or argon).[7]
-
Stoichiometry: The stoichiometry will depend on the desired product. For the formation of diphenoquinones from 2,6-disubstituted phenols, a 2:1 molar ratio of Co(OAc)₃ to phenol is a reasonable starting point.[7]
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating as required.
-
Monitoring: Follow the reaction progress by TLC or GC analysis.
-
Work-up and Purification: Upon completion, pour the reaction mixture into water and extract the product with an organic solvent. Wash the organic extract, dry it, and remove the solvent. The product can then be purified by recrystallization or chromatography.
Visualizations
Caption: A troubleshooting flowchart for enhancing the selectivity of this compound oxidations.
Caption: Simplified reaction pathways for this compound oxidations.
References
- 1. Oxidation by cobalt(III) acetate. Part 4. Kinetics and mechanism of the oxidation of glycols in acetic acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Low-temperature oxidation of n-alkanes by this compound activated by strong acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Oxidation by cobalt(III) acetate. Part 8. Effects of substituents on product distributions in oxidation of aromatic olefins by cobalt(III) acetate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Oxidation by Cobalt(III) Acetate. Part 13. Oxidation of Substituted Phenols with Cobalt(III) Acetate in Acetic Acid | Semantic Scholar [semanticscholar.org]
Technical Support Center: Monitoring Cobaltic Acetate Reactions by Spectroscopy
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing spectroscopy to monitor reactions involving cobaltic acetate (B1210297).
FAQs & Troubleshooting Guides
This section addresses common issues encountered during the spectroscopic monitoring of cobaltic acetate reactions.
UV-Vis Spectroscopy
| Question/Issue | Answer/Solution |
| Why is my baseline drifting or noisy? | Baseline instability can be caused by several factors: 1. Instrument Warm-up: Ensure the spectrophotometer has warmed up for the manufacturer-recommended time. 2. Solvent Effects: Use the same batch of solvent for both the blank and the sample. Temperature fluctuations can also affect the solvent's absorbance. 3. Dirty Optics: Clean the cuvette holder and other accessible optical components according to the instrument manual. 4. Lamp Instability: The lamp may be nearing the end of its life. Check the lamp's usage hours and replace if necessary. |
| My absorbance readings are too high (or "flat-lining"). What should I do? | High absorbance readings (typically > 2 AU) are outside the linear range of the Beer-Lambert law and are unreliable.[1] To resolve this: 1. Dilute the sample: Prepare a more dilute solution of your reaction mixture. 2. Use a shorter path length cuvette: Switching from a 1 cm cuvette to a shorter path length (e.g., 0.5 cm or 0.1 cm) will reduce the absorbance. |
| I'm seeing negative absorbance values. What does this mean? | Negative absorbance can occur if: 1. The blank is more absorbent than the sample: This can happen if the cuvette used for the blank is dirty or if the solvent used for the sample is different from the blank. 2. Incorrect blanking procedure: Ensure you are using a clean cuvette with the appropriate solvent to zero the instrument. |
| The peaks for Co(II) and Co(III) acetate are overlapping. How can I quantify them individually? | The spectra of Co(II) and Co(III) acetates can overlap, making simple quantification at a single wavelength difficult.[2] To address this: 1. Multivariate Analysis: Techniques like Partial Least Squares (PLS) regression or Artificial Neural Networks (ANN) can be used to build models from the full spectrum to determine the concentration of each species.[2] 2. Spectral Deconvolution: Mathematical methods can be used to separate the overlapping bands into their individual components.[3][4][5][6] 3. Derivative Spectroscopy: Taking the first or second derivative of the spectrum can help to resolve overlapping peaks. |
| How does water content in the solvent affect my measurements? | The presence of water can shift the absorption maxima of cobalt acetate species. For example, the peak for Co(II) acetate can shift from 525 nm to 515 nm depending on the water content in acetic acid. Similarly, the Co(III) acetate peak can shift from 600 nm in anhydrous acetic acid to 585 nm in water.[2] It is crucial to maintain consistent and known solvent composition for accurate and reproducible results. |
FTIR Spectroscopy
| Question/Issue | Answer/Solution |
| I am not seeing any peaks from my sample in solution. | This could be due to: 1. Low Concentration: The concentration of your analyte may be below the detection limit of the instrument. Try to use a more concentrated sample if possible. 2. Solvent Interference: The solvent may have strong absorption bands that are masking your sample's peaks. Choose a solvent with a wide transmission window in the spectral region of interest. 3. Incorrect Path Length: For solution-phase measurements, ensure you are using a cell with an appropriate path length. |
| My spectrum has sharp, narrow peaks around 2350 cm⁻¹ and broad bands around 3700-3500 cm⁻¹ and 1800-1400 cm⁻¹. | These are characteristic of atmospheric CO₂ and water vapor, respectively. To minimize this interference: 1. Purge the instrument: Ensure the spectrometer's sample compartment is continuously purged with a dry, CO₂-free gas like nitrogen or argon. 2. Background Correction: Collect a background spectrum immediately before your sample measurement under the same conditions. |
| How can I monitor the disappearance of the acetate ligand? | The acetate group has characteristic C=O stretching vibrations. In cobalt(II) acetate tetrahydrate, asymmetric and symmetric C=O stretching bands are observed around 1548 cm⁻¹ and 1422 cm⁻¹, respectively. Monitoring the decrease in the intensity of these bands can indicate the consumption of the acetate ligand. |
| What are the key IR bands to monitor during the thermal decomposition of cobalt acetate? | During the thermal decomposition of cobalt(II) acetate tetrahydrate, you can monitor: 1. Water Loss: The disappearance of bands associated with water vibrations (e.g., around 535 cm⁻¹). 2. Acetate Decomposition: The decrease in the intensity of C-H (around 2948 cm⁻¹) and C=O (around 1548 and 1422 cm⁻¹) vibrations of the acetate group. 3. Gaseous Byproducts: The appearance of bands corresponding to evolved gases like acetic acid, acetone, and CO₂.[7] |
NMR Spectroscopy
| Question/Issue | Answer/Solution |
| Why are my NMR peaks for a Co(II) complex extremely broad or not visible at all? | Co(II) is a paramagnetic species, which can cause significant broadening and large chemical shifts of NMR signals.[8] This is due to the interaction of the unpaired electrons with the nuclei. Co(III) complexes, being diamagnetic, typically give sharp NMR spectra. |
| How can I obtain a usable NMR spectrum of a paramagnetic Co(II) complex? | While challenging, it is sometimes possible to obtain useful NMR data for paramagnetic complexes: 1. Use a broad spectral width: The chemical shifts can be spread over a very wide range (e.g., +/- 400 ppm).[8] 2. Increase the number of scans: More transients may be needed to improve the signal-to-noise ratio of the broad peaks.[8] 3. Optimize acquisition parameters: Shorter delay times may be beneficial.[9] 4. High Concentration: Use a more concentrated sample to enhance signal intensity.[8] 5. Consider the distance from the metal center: Protons further away from the paramagnetic Co(II) center will experience less broadening and shifting.[8] |
| Is it possible to monitor a reaction where Co(II) is converted to Co(III) by NMR? | Yes, this can be a powerful application of NMR. You would expect to see the broad, shifted signals of the Co(II) starting material disappear and be replaced by the sharp, well-resolved signals of the diamagnetic Co(III) product. |
Data Presentation
Spectroscopic Data for Cobalt Acetate Species
| Species | Technique | Solvent/Medium | λ_max / Wavenumber (cm⁻¹) | Notes |
| Co(II) Acetate | UV-Vis | Acetic Acid/Water | 515 - 525 nm[2] | Peak position is sensitive to water content. |
| Co(III) Acetate | UV-Vis | Acetic Acid/Water | 585 - 600 nm[2] | Peak position is sensitive to water content. |
| Hexaaquacobalt(II) | UV-Vis | Aqueous | ~540 nm[1] | Pink solution. |
| Hexaamminecobalt(III) | UV-Vis | Aqueous | 340 nm, 475 nm[1] | Yellow-orange solution. |
| Co(CH₃COO)₂·4H₂O | FTIR | Solid (KBr) | ~1548 cm⁻¹ (asym C=O), ~1422 cm⁻¹ (sym C=O) | Also shows bands for water of hydration. |
Kinetic Data for a Cobalt-Catalyzed Reaction
The following table summarizes second-order rate constants for the reaction M(OAc)₃ + N(II)Br₂ in glacial acetic acid, where M and N can be Co or Mn.[10]
| Reactants (M, N) | Temperature (°C) | Rate Constant (L mol⁻¹ s⁻¹) |
| Co, Co | 40 | 4.8 |
| Mn, Co | 20 | 0.96 |
| Mn(III)·Co(II), Co | 20 | 0.15 |
| Mn, Mn | 20 | 0.07 |
Experimental Protocols
Protocol 1: Monitoring Co(II) to Co(III) Oxidation using UV-Vis Spectroscopy
This protocol is adapted from the methodology for simultaneous determination of Co(II) and Co(III) in acetic acid.[2]
-
Preparation of Standard Solutions:
-
Prepare stock solutions of known concentrations of Co(II) acetate and Co(III) acetate in glacial acetic acid. Note that Co(III) acetate can be prepared by oxidizing Co(II) acetate with an appropriate oxidant (e.g., potassium chlorate).[2] The concentration of Co(III) in the stock solution should be verified by a titration method, such as iodometric titration.[2]
-
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow the lamp to warm up.
-
Set the wavelength range for scanning (e.g., 400-700 nm).
-
-
Blank Measurement:
-
Fill a clean cuvette with the solvent (e.g., glacial acetic acid) that will be used for the reaction.
-
Place the cuvette in the spectrophotometer and record a baseline/zero spectrum.
-
-
Reaction Monitoring:
-
Initiate the oxidation reaction in a separate vessel at a controlled temperature.
-
At regular time intervals, withdraw an aliquot of the reaction mixture.
-
If necessary, quench the reaction (e.g., by rapid cooling or addition of a quenching agent) and dilute the aliquot to a concentration within the linear range of the instrument.
-
Transfer the diluted sample to a clean cuvette and record its UV-Vis spectrum.
-
-
Data Analysis:
-
Plot the absorbance at the respective λ_max for Co(II) and Co(III) as a function of time.
-
If there is significant spectral overlap, use multivariate analysis or deconvolution methods to determine the concentration of each species over time.
-
Use the concentration vs. time data to determine the reaction kinetics.
-
Protocol 2: In-situ Monitoring of Thermal Decomposition of Cobalt(II) Acetate Tetrahydrate using TG-FTIR
This protocol is based on studies of the thermal decomposition of Co(CH₃COO)₂·4H₂O.[7]
-
Instrument Setup:
-
Couple the thermogravimetric analyzer (TGA) to the FTIR spectrometer via a heated transfer line.
-
Set the temperature of the transfer line and the FTIR gas cell (e.g., 200 °C) to prevent condensation of evolved gases.
-
Set the desired TGA heating program (e.g., a ramp of 10 °C/min) and the atmosphere (e.g., nitrogen or air).
-
Configure the FTIR to collect spectra continuously throughout the TGA run.
-
-
Sample Preparation:
-
Accurately weigh a small amount of cobalt(II) acetate tetrahydrate (e.g., 5-10 mg) into the TGA crucible.
-
-
Data Acquisition:
-
Start the TGA heating program and simultaneously begin FTIR data collection.
-
The TGA will record the mass loss as a function of temperature, while the FTIR will record the infrared spectra of the evolved gases.
-
-
Data Analysis:
-
Analyze the TGA curve to identify the temperatures of mass loss events, corresponding to dehydration and decomposition.
-
Analyze the FTIR spectra at different temperatures to identify the gaseous products by comparing their spectra to reference libraries (e.g., water vapor, acetic acid, acetone, CO₂).
-
Correlate the evolution of specific gases with the mass loss events observed in the TGA data.
-
Visualizations
Caption: Workflow for UV-Vis monitoring of a cobalt acetate reaction.
References
- 1. uv visible absorption spectra of cobalt complexes with water ammonia chloride ion spectra of octahedral complex ions hexaaquacobalt(II) ion tetrachlorocobaltate(II) ion hexaamminecobalt(III) ion complexesDoc Brown's chemistry revision notes [docbrown.info]
- 2. Simultaneous spectrophotometric determination of Co (II) and Co (III) in acidic medium with partial least squares regression and artificial neural networks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. afitch.sites.luc.edu [afitch.sites.luc.edu]
- 4. Resolution of overlapping UV–Vis absorption bands and quantitative analysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. GitHub - hickey221/Alchromy: A python package for spectral deconvolution of UV-Vis waveforms [github.com]
- 6. scite.ai [scite.ai]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 10. Equilibrium and kinetics studies of reactions of manganese acetate, cobalt acetate, and bromide salts in acetic acid solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Conversion Rates with Cobaltic Acetate
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experiments involving cobaltic acetate (B1210297), particularly in catalytic oxidation reactions. The following troubleshooting guides and frequently asked questions (FAQs) will help you diagnose and resolve issues related to low conversion rates.
Frequently Asked Questions (FAQs)
Q1: What is the active form of the cobalt catalyst in aerobic oxidation reactions?
While the user may start with cobalt(II) acetate tetrahydrate, the active catalyst in many aerobic oxidation reactions is believed to be a cobalt(III) species.[1] Cobalt(II) is often oxidized in situ to cobalt(III) under the reaction conditions, which then participates in the catalytic cycle.[2][1][3] The reaction often shows a color change from pink (Co(II)) to green, indicating the formation of the active Co(III) complex.[1][4][5]
Q2: My reaction is not starting, or the conversion is very low. What are the most common initial checks?
Low or no conversion can often be attributed to several key factors:
-
Inactive Catalyst: The catalyst, particularly if it's a pre-made cobalt(III) complex, can be sensitive to moisture. Ensure all reagents and solvents are anhydrous. For reactions starting with cobalt(II) acetate, ensure that the conditions are suitable for its oxidation to Co(III).
-
Insufficient Catalyst Loading: The amount of catalyst directly impacts the reaction rate. A low concentration of the catalyst can lead to a sluggish or stalled reaction.
-
Low Reaction Temperature: Many cobalt-catalyzed oxidations require elevated temperatures to proceed at a reasonable rate. If the temperature is too low, the reaction will be very slow.
-
Poor Oxygen Mass Transfer: In aerobic oxidations, efficient mixing and dispersion of oxygen into the liquid phase are crucial. If stirring is inadequate or the oxygen supply is limited, the reaction rate will suffer.
Q3: I am observing the formation of byproducts and a decrease in selectivity. What could be the cause?
The formation of byproducts can be due to over-oxidation or side reactions. High reaction temperatures can sometimes decrease selectivity by promoting these unwanted pathways. The choice of solvent can also influence the reaction's selectivity.
Q4: Can the cobalt catalyst be recycled?
In some cases, the cobalt catalyst can be recovered and reused. However, deactivation of the catalyst can occur through various mechanisms, such as the formation of inactive cobalt oxides or agglomeration of catalyst particles.[6][7] Catalyst recovery and reactivation procedures would need to be developed for specific processes.
Troubleshooting Low Conversion Rates: A Step-by-Step Guide
Low conversion rates are a common issue in cobalt-catalyzed reactions. The following guide provides a systematic approach to identifying and resolving the root cause.
Issue 1: Catalyst Inactivity or Deactivation
Symptoms:
-
The reaction fails to initiate or proceeds very slowly from the start.
-
The reaction starts but then stalls before reaching completion.
-
The characteristic color change from pink (Co(II)) to green (Co(III)) is not observed or is very faint.[1][4][5]
Possible Causes & Solutions:
| Cause | Solution |
| Moisture Contamination | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents. |
| Improper in situ Generation of Co(III) | The oxidation of Co(II) to Co(III) is a critical step. Ensure an adequate supply of the oxidizing agent (e.g., oxygen, hydroperoxide). In some cases, the presence of a co-catalyst or initiator is necessary. |
| Formation of Inactive Cobalt Species | The active Co(III) species can be reduced back to Co(II) or form inactive oxides.[7] Water produced during the reaction can sometimes lead to the re-oxidation of small metallic cobalt nanoparticles to inactive cobalt oxide.[8] The reaction conditions may need to be optimized to maintain the catalyst in its active state. |
| Catalyst Poisoning | Impurities in the starting materials or solvent can act as catalyst poisons.[8] Ensure the purity of all components. Common poisons for metal catalysts include sulfur and nitrogen compounds. |
Issue 2: Suboptimal Reaction Conditions
Symptoms:
-
The reaction is consistently slow and gives low yields, even with a fresh catalyst.
-
The results are not reproducible.
Possible Causes & Solutions:
| Cause | Solution |
| Incorrect Temperature | Gradually increase the reaction temperature in increments of 5-10°C. Monitor the reaction progress and byproduct formation at each step to find the optimal balance. |
| Inadequate Oxygen Supply (for aerobic oxidations) | Increase the stirring speed to improve gas-liquid mixing. Ensure a continuous and sufficient flow of oxygen or air into the reactor. In some cases, increasing the oxygen pressure may be beneficial. |
| Inappropriate Solvent | The solvent can significantly influence the reaction rate and selectivity. Acetic acid is a common solvent for these types of reactions.[9][10] Consider screening other solvents if the reaction is not performing as expected. |
| Incorrect Reactant Ratios | The molar ratio of the substrate to the oxidant and catalyst can be critical. Perform a series of experiments to determine the optimal stoichiometry. |
Data Presentation: Effect of Reaction Parameters on Ethylbenzene (B125841) Oxidation
The following table summarizes the effect of various reaction parameters on the catalytic oxidation of ethylbenzene to acetophenone (B1666503), a common model reaction.
| Parameter | Condition | Ethylbenzene Conversion (%) | Acetophenone Selectivity (%) | Reference |
| Catalyst Loading (wt%) | 2% Co/SBA-15 | 37.11 | ~85 | |
| 5% Co/SBA-15 | ~30 | ~88 | ||
| 10% Co/SBA-15 | ~25 | ~90 | ||
| Temperature (°C) | 80 | 84.1 | 81.3 | [11] |
| 110-120 (in continuous flow) | Complete | 80-84 | [12] | |
| Oxidant | t-butyl hydroperoxide (tBHP) | 37.11 | ~85 | |
| Hydrogen Peroxide (H₂O₂) | 84.1 | 81.3 | [11] | |
| Molecular Oxygen (O₂) | Complete | 80-84 | [12] | |
| Solvent | Acetonitrile | 37.11 | ~85 | |
| Acetic Acid | 84.1 | 81.3 | [11] |
Experimental Protocols
General Protocol for the Aerobic Oxidation of Ethylbenzene
This protocol is a representative example for the oxidation of ethylbenzene to acetophenone using a cobalt-based catalyst.
Materials:
-
Ethylbenzene (substrate)
-
Cobalt(II) acetate tetrahydrate (catalyst precursor)
-
Acetic acid (solvent)
-
Oxygen gas
-
Reaction flask equipped with a magnetic stirrer, condenser, gas inlet, and temperature controller.
Procedure:
-
To a reaction flask, add cobalt(II) acetate tetrahydrate and acetic acid.
-
Stir the mixture at room temperature until the catalyst precursor is dissolved.
-
Add the ethylbenzene to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120°C) under a continuous flow of oxygen gas.
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) or other suitable analytical techniques.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product can be isolated and purified using standard laboratory techniques such as extraction and distillation.
Visualizations
Caption: Troubleshooting decision tree for low conversion rates.
Caption: General experimental workflow for cobalt-catalyzed oxidation.
Caption: Simplified radical mechanism for aerobic oxidation.
References
- 1. Catalytic oxidation of potassium sodium tartrate | Demonstration | RSC Education [edu.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Aerobic Oxidation Reactivity of Well-Defined Cobalt(II) and Cobalt(III) Aminophenol Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. flinnsci.com [flinnsci.com]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Green and efficient catalytic oxidation of ethylbenzene to acetophenone over cobalt oxide supported on a carbon material derived from sugar - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Effect of water on "Cobaltic acetate" catalytic activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing cobaltic acetate (B1210297) as a catalyst, with a specific focus on the impact of water on its catalytic activity.
Frequently Asked Questions (FAQs)
Q1: How does the presence of water generally affect cobalt-based catalysts?
A1: The effect of water on cobalt catalysts is highly dependent on the specific reaction and conditions. In some cases, such as the Fischer-Tropsch synthesis, water can act as both a promoter and a deactivating agent. It can increase the selectivity for desired long-chain hydrocarbons (C5+) but can also lead to catalyst deactivation through oxidation of the cobalt nanoparticles to cobalt oxide or by causing the catalyst particles to sinter.[1][2] In other applications, like electrochemical water oxidation, water is a necessary reactant, and cobalt catalysts are designed to operate in aqueous environments.[3][4][5]
Q2: Can I use cobaltic acetate in aqueous solutions?
A2: Cobalt acetate is soluble in water.[6] In aqueous solutions, it dissociates to form cobalt ions and acetate ions.[6] The stability of cobalt acetate complexes in water is influenced by factors such as pH and temperature.[6] For reactions where water is a solvent or a reactant, such as water oxidation, cobalt acetate can be an effective catalyst.[3][4] However, for reactions where water is an impurity, it may negatively impact catalytic performance.
Q3: What are the primary mechanisms of deactivation for cobalt catalysts in the presence of water?
A3: The main deactivation pathways for cobalt catalysts in the presence of water include:
-
Oxidation: Water can oxidize the active metallic cobalt to inactive cobalt oxides. This is a significant concern in reactions like the Fischer-Tropsch synthesis.[2]
-
Sintering: High partial pressures of water can promote the agglomeration of small cobalt nanoparticles into larger, less active particles.[2]
-
Ligand Protonation and Structural Distortion: In some molecular cobalt catalysts, water can lead to the protonation of ligands, causing structural changes and eventual deactivation of the catalyst.[7][8]
-
Formation of Inactive Complexes: Water can coordinate to the cobalt center, potentially forming stable aqua complexes that are catalytically inactive for the desired transformation.
Q4: My this compound-catalyzed reaction is sluggish. Could residual water be the cause?
A4: Yes, if your reaction is not intended to be run in an aqueous medium, residual water could be a contributing factor to low catalytic activity. Water can interfere with the catalytic cycle by competing with substrates for coordination to the cobalt center or by promoting the deactivation pathways mentioned above. It is recommended to use anhydrous solvents and reagents and to dry the reaction setup thoroughly.
Q5: How can I regenerate a cobalt catalyst that has been deactivated by water?
A5: Regeneration strategies depend on the nature of the deactivation. If the catalyst has been oxidized, a reduction treatment at elevated temperatures may restore its activity. For molecular catalysts that have undergone structural changes, regeneration might be more complex and may not be feasible. In some industrial processes, deactivated catalysts are removed and replaced.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or no catalytic activity | Presence of water in reagents or solvents. | Ensure all solvents and reagents are anhydrous. Dry glassware thoroughly before use. |
| Catalyst deactivation by water. | Consider the deactivation mechanisms. If oxidation is suspected, attempt a reduction step if applicable to your catalyst system. | |
| Change in product selectivity | Water altering the reaction pathway. | In some reactions, like Fischer-Tropsch, water is known to alter selectivity.[1] Carefully control the water content in your reaction. |
| Precipitation of catalyst | Formation of insoluble cobalt hydroxides or oxides. | This can occur at certain pH values in aqueous media. Adjusting the pH might redissolve the catalyst. |
| Color change of the reaction mixture | Change in the oxidation state or coordination environment of the cobalt center. | Cobalt(II) and Cobalt(III) complexes have distinct colors. A color change can indicate a redox process or ligand exchange with water.[9] |
Quantitative Data on the Effect of Water on Cobalt Catalysts
The following table summarizes findings from various studies on the effect of water on different cobalt catalyst systems. Note that these are not all specific to this compound but provide valuable insights into the general behavior of cobalt catalysts.
| Catalyst System | Reaction | Water Concentration | Observed Effect | Reference |
| Co/Re/γ-Al₂O₃ | Fischer-Tropsch Synthesis | N/A (product) | Increased C5+ selectivity. Positive effect on activity with H₂/CO > 1.7. | [1] |
| Cobalt Nanoparticles | Fischer-Tropsch Synthesis | High partial pressure | Promotes reoxidation and sintering, leading to deactivation. | [2] |
| [CoIII(L¹)(pyr)₂]PF₆ | Water Reduction | Aqueous solution | High initial turnover frequency (23 min⁻¹) followed by rapid deactivation. | [10] |
| Co(II) in acetate buffer | Water Oxidation | pH 7 aqueous buffer | Efficient water oxidation catalysis. | [4] |
| Carbon Nanofiber Supported Cobalt | Fischer-Tropsch Synthesis | 20 and 33 mol% added | Increased reaction rates but also increased deactivation rates. | [11] |
Experimental Protocols
Protocol: Evaluating the Effect of Water on a this compound Catalyzed Oxidation Reaction
Objective: To determine the impact of varying concentrations of water on the rate and selectivity of a generic oxidation reaction catalyzed by this compound.
Materials:
-
Cobalt(III) acetate
-
Substrate to be oxidized
-
Anhydrous organic solvent (e.g., acetic acid, acetonitrile)
-
Deionized water
-
Internal standard for chromatographic analysis
-
Reaction vessel (e.g., three-necked flask) with a condenser, magnetic stirrer, and septum
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC)
Procedure:
-
Reaction Setup: Assemble the reaction vessel and dry it thoroughly under vacuum or with a heat gun.
-
Reagent Preparation: Prepare a stock solution of this compound in the anhydrous solvent. Prepare a separate stock solution of the substrate with a known concentration of the internal standard.
-
Control Experiment (Anhydrous): a. Charge the reaction vessel with the this compound stock solution and the substrate stock solution under an inert atmosphere (e.g., nitrogen or argon). b. Heat the reaction to the desired temperature and begin stirring. c. At regular time intervals, withdraw aliquots from the reaction mixture via a syringe, quench the reaction (e.g., by cooling or adding a reducing agent), and analyze by GC or HPLC to determine the conversion of the substrate and the yield of the product(s).
-
Experiments with Water: a. Repeat the procedure from step 3, but add a specific, measured amount of deionized water to the reaction mixture at the beginning of the experiment. b. Perform a series of experiments with systematically increasing concentrations of water (e.g., 0.1%, 0.5%, 1.0%, 5.0% v/v). c. For each experiment, monitor the reaction progress as described in step 3c.
-
Data Analysis: a. For each experiment, plot the substrate conversion versus time to determine the initial reaction rate. b. Compare the reaction rates and product selectivities for the anhydrous experiment and the experiments with added water. c. Analyze the catalyst stability by observing any precipitation or color changes during the reaction.
Visualizations
Potential Deactivation Pathway of a Cobalt Catalyst by Water
The following diagram illustrates a simplified, hypothetical pathway for the deactivation of a cobalt(III) catalyst in the presence of water, leading to the formation of an inactive cobalt(II) hydroxide (B78521) species.
A possible deactivation pathway for a cobalt catalyst in the presence of water.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. An acetate bound cobalt oxide catalyst for water oxidation: role of monovalent anions and cations in lowering overpotential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 6. cobalt-nickel.net [cobalt-nickel.net]
- 7. Deactivation of a Cobalt Catalyst for Water Reduction through Valence Tautomerism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 9. The equilibrium between two coloured cobalt species | Demonstration | RSC Education [edu.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Cobaltic Acetate Catalyst Recovery and Recycling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the recovery and recycling of cobaltic acetate (B1210297) catalysts.
Frequently Asked questions (FAQs)
Q1: What are the most common methods for recovering cobaltic acetate catalysts?
A1: The primary methods for recovering this compound catalysts, particularly from waste streams like those in Purified Terephthalic Acid (PTA) production, include precipitation, ion exchange, solvent extraction, and electrochemical methods.[1]
-
Precipitation: This method involves altering the pH or adding a precipitating agent to convert the soluble cobalt acetate into an insoluble compound, such as cobalt carbonate or cobalt hydroxide (B78521), which can then be separated and reconverted to cobalt acetate.[2]
-
Ion Exchange: This technique uses a resin to capture cobalt ions from the waste stream. The cobalt is then eluted from the resin and can be further purified.[3][4]
-
Solvent Extraction: This process uses an organic solvent to selectively extract cobalt from the aqueous waste stream. The cobalt is then stripped from the organic phase to yield a purified cobalt solution.[5][6]
-
Electrochemical Recovery: This method uses an electric current to plate out cobalt metal from the solution. The recovered cobalt can then be converted back into this compound.
Q2: What are the main challenges in this compound catalyst recovery?
A2: The main challenges include the presence of impurities, the complexity of the waste stream, and economic factors.
-
Impurities: Waste streams often contain other metals like iron, manganese, nickel, and chromium, which can co-precipitate with cobalt and affect the purity of the recovered catalyst.[1][2] Organic by-products from the primary reaction can also interfere with the recovery process.
-
Process Complexity: Each recovery method has its own set of challenges. For example, precipitation requires careful pH control to ensure selective precipitation of cobalt. Ion exchange resins can be fouled by organic matter, and their regeneration is a critical step. Solvent extraction involves the use of organic solvents, which may have environmental and safety implications.
-
Economic Viability: The cost of reagents, energy consumption, and the market price of cobalt are significant factors that determine the economic feasibility of the recycling process.[7]
Q3: How can I improve the purity of my recovered this compound?
A3: Improving the purity of recovered this compound often involves multiple purification steps.
-
Impurity Removal: Before cobalt recovery, it is crucial to remove interfering ions. For example, iron can be removed by oxidation (e.g., using hydrogen peroxide) and subsequent precipitation as ferric hydroxide by adjusting the pH.[1]
-
Selective Precipitation: By carefully controlling the pH and temperature, it is possible to selectively precipitate cobalt compounds while leaving other metal impurities in the solution.[4]
-
Washing: Thoroughly washing the precipitated cobalt compound with deionized water helps remove entrained impurities.
-
Multiple Recovery Techniques: Combining different recovery methods can enhance purity. For instance, after an initial precipitation step, the dissolved cobalt can be further purified using ion exchange or solvent extraction.
Troubleshooting Guides
Problem 1: Low Recovery Yield of Cobalt
| Possible Cause | Troubleshooting Step |
| Incomplete Precipitation | - Verify and adjust pH: Ensure the pH is within the optimal range for cobalt precipitation (typically pH 10.5 for cobalt hydroxide). Use a calibrated pH meter. - Check reagent concentration: Ensure the precipitating agent (e.g., sodium carbonate, sodium hydroxide) is added in a sufficient amount to precipitate all the cobalt ions. - Increase reaction time/temperature: Allow sufficient time for the precipitation reaction to complete. Gently heating the solution can sometimes improve precipitation kinetics. |
| Loss of Cobalt during Filtration | - Use appropriate filter paper: Select a filter paper with a pore size small enough to retain the cobalt precipitate. - Ensure complete transfer: Wash the precipitation vessel thoroughly to transfer all the precipitate to the filter. |
| Cobalt remains in the aqueous phase (Ion Exchange) | - Check resin capacity: The ion exchange resin may be saturated. Regenerate the resin according to the manufacturer's protocol. - Optimize flow rate: A high flow rate may not allow sufficient contact time for the cobalt ions to bind to the resin. Reduce the flow rate. - Adjust pH of the feed solution: The binding of cobalt ions to the resin is pH-dependent. Ensure the feed solution's pH is optimal for the specific resin being used. |
| Inefficient Extraction (Solvent Extraction) | - Verify pH of the aqueous phase: The extraction of cobalt is highly pH-dependent. Adjust the pH to the optimal range for the chosen extractant.[5] - Check extractant concentration: The concentration of the extractant in the organic phase may be too low. - Ensure proper mixing: Vigorous mixing is required to ensure good contact between the aqueous and organic phases. |
Problem 2: Impure Recovered this compound (Contamination with other metals)
| Possible Cause | Troubleshooting Step |
| Co-precipitation of Impurities | - Precise pH control: Different metals precipitate at different pH values. Implement a two-stage precipitation process: first, adjust the pH to precipitate impurities like iron, then filter, and finally, raise the pH further to precipitate cobalt.[1] - Oxidation of Iron: If iron is a contaminant, oxidize Fe(II) to Fe(III) with an oxidizing agent like hydrogen peroxide before precipitation. Fe(III) precipitates at a lower pH than Co(II).[1] |
| Incomplete Separation of Phases (Solvent Extraction) | - Allow sufficient settling time: Ensure the aqueous and organic phases have completely separated before proceeding. - Check for emulsion formation: Emulsions can trap impurities. If an emulsion forms, try adding a small amount of a demulsifier or changing the mixing speed. |
| Contaminated Reagents | - Use high-purity reagents: Ensure that the chemicals used in the recovery process (e.g., precipitating agents, acids) are of high purity to avoid introducing new contaminants.[2] |
Experimental Protocols
Protocol 1: Recovery of this compound via Precipitation as Cobalt Carbonate
This protocol is adapted from processes used in the recovery of cobalt from PTA oxidation residues.[2]
Materials:
-
This compound containing waste stream
-
Sodium Carbonate (Na₂CO₃) solution (e.g., 1 M)
-
Acetic Acid (CH₃COOH)
-
Deionized water
-
pH meter
-
Filter paper and funnel
-
Beakers and other standard laboratory glassware
Procedure:
-
Initial Treatment: If the waste stream contains solid by-products, filter the solution to get a clear filtrate containing the this compound.
-
Impurity Removal (if necessary): If iron and chromium are present, adjust the pH of the solution to above 3.0 with water to precipitate iron and chromium values. Filter to remove the precipitate.[2]
-
Precipitation of Cobalt Carbonate:
-
Transfer the filtrate to a large beaker.
-
Slowly add the sodium carbonate solution while stirring continuously.
-
Monitor the pH. Continue adding the sodium carbonate solution until the precipitation of cobalt carbonate is complete. A pH of around 8-9 is typically targeted.
-
A pink precipitate of cobalt carbonate will form.
-
-
Separation and Washing:
-
Filter the solution to collect the cobalt carbonate precipitate.
-
Wash the precipitate several times with deionized water to remove any soluble impurities.
-
-
Reconversion to Cobalt Acetate:
-
Transfer the washed cobalt carbonate precipitate to a clean beaker.
-
Slowly add acetic acid to the precipitate while stirring. The cobalt carbonate will react to form cobalt acetate, water, and carbon dioxide gas (effervescence will be observed).
-
Continue adding acetic acid until all the precipitate has dissolved and the effervescence ceases.
-
-
Final Product: The resulting solution is a purified solution of this compound, which can be concentrated or used directly for catalyst preparation.
Data Presentation
Table 1: Typical Purity and Recovery Efficiency of Different Cobalt Recovery Methods
| Recovery Method | Typical Purity of Recovered Cobalt | Typical Recovery Efficiency | Key Process Parameters |
| Precipitation | 98-99.5% | 95-99% | pH, Temperature, Precipitating Agent |
| Ion Exchange | >99% | >98% | Resin type, Flow rate, Eluent concentration |
| Solvent Extraction | >99.5% | >99% | Extractant type, pH, Organic/Aqueous ratio |
| Electrochemical | >99.8% | 90-95% | Current density, pH, Electrolyte composition |
Note: These values are indicative and can vary depending on the specific process conditions and the composition of the waste stream.
Mandatory Visualizations
Diagram 1: General Workflow for this compound Recovery from PTA Waste Stream
Caption: Workflow for this compound Recovery.
Diagram 2: Troubleshooting Logic for Low Cobalt Recovery Yield
Caption: Troubleshooting Low Cobalt Recovery Yield.
References
- 1. CN1562483A - Novel process for recovering cobalt acetate and manganese acetate catalyst - Google Patents [patents.google.com]
- 2. US3673154A - Process for the recovery of cobalt catalyst - Google Patents [patents.google.com]
- 3. scispace.com [scispace.com]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. Solvent Extraction of Cobalt SX - 911Metallurgist [911metallurgist.com]
- 6. scispace.com [scispace.com]
- 7. What Challenges Limit Cobalt Recycling Rates? → Question [energy.sustainability-directory.com]
Validation & Comparative
Cobalt(II) Acetate vs. Cobalt(III) Acetate: A Comparative Guide for Catalysis in Research and Development
An objective comparison of cobaltous and cobaltic acetate (B1210297) performance in catalytic oxidation reactions, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
In the realm of industrial and laboratory-scale catalysis, particularly for oxidation reactions, cobalt salts are frequently employed due to their robust redox properties. Among these, cobalt(II) acetate (cobaltous acetate) and cobalt(III) acetate (cobaltic acetate) are of significant interest. This guide provides a detailed comparison of their catalytic performance, drawing upon available experimental data to inform catalyst selection for research and development. While direct comparative studies are limited, this document synthesizes findings from various sources to offer a clear perspective on their respective roles and efficiencies.
Executive Summary
Cobalt(II) acetate is a stable, readily available precursor that is widely used as a catalyst in various oxidation reactions.[1] In many of these reactions, it is believed to act as a precatalyst that is oxidized in situ to the active cobalt(III) species. Cobalt(III) acetate, a powerful oxidizing agent, can also be used directly as a catalyst.[2] The choice between the two often hinges on the specific reaction conditions, the desired reaction kinetics, and the stability of the catalytic system. For many applications, particularly in large-scale industrial processes, the in situ generation of the active Co(III) species from the more stable Co(II) salt is a common practice.
Performance in Catalytic Oxidation of Hydrocarbons
The oxidation of hydrocarbons, such as the conversion of cyclohexane (B81311) to adipic acid (a key precursor for nylon) and the oxidation of xylenes (B1142099) to phthalic acids (used in plasticizers), are industrially significant processes where cobalt acetate catalysts play a crucial role.
Oxidation of Cyclohexane to Adipic Acid
Cobalt(II) acetate is a well-established catalyst for the liquid-phase oxidation of cyclohexane. The process typically involves the use of acetic acid as a solvent and is often initiated by agents that can generate free radicals. The reaction proceeds through the formation of cyclohexyl hydroperoxide, which is then decomposed into cyclohexanol (B46403) and cyclohexanone (B45756) (KA oil), and subsequently oxidized to adipic acid.
While direct comparative data using cobalt(III) acetate as the starting catalyst for this specific reaction is scarce in publicly available literature, the prevailing mechanism suggests that the catalytic cycle involves the oxidation of Co(II) to Co(III). The Co(III) species is the primary agent responsible for the decomposition of hydroperoxides and the subsequent oxidation steps.
Table 1: Catalytic Performance of Cobalt(II) Acetate in Cyclohexane Oxidation
| Catalyst System | Substrate | Temperature (°C) | Pressure ( kg/cm ²) | Conversion (%) | Selectivity to Adipic Acid (%) | Reference |
| Cobalt(II) acetate / Cyclohexanone (activator) | Cyclohexane | 90 | 20 (N₂) | 21 | 72.1 | [3] |
| Cobalt(II) acetate / Cyclohexanone (activator) | Cyclohexane | 90 | 20 (N₂) | 24 | 87.9 | [3] |
| Cobalt(II) acetate / Cyclohexanone (activator) | Cyclohexane | 90 | 20 (N₂) | 43 | 85.3 | [3] |
Note: The variation in selectivity and conversion in the provided data is dependent on the reaction time.
Catalytic Mechanism: The Co(II)/Co(III) Redox Cycle
The catalytic activity of cobalt acetate in hydrocarbon oxidation is primarily attributed to the redox couple of Co(II) and Co(III). The generally accepted mechanism involves a free-radical chain reaction.
-
Initiation: The reaction is initiated by the decomposition of an initiator or the auto-oxidation of the hydrocarbon to form hydroperoxides (ROOH).
-
Catalyst Activation: Cobalt(II) acetate reacts with hydroperoxides to generate cobalt(III) species and radicals.
-
Co(II) + ROOH → Co(III) + RO• + OH⁻
-
-
Propagation: The generated radicals abstract hydrogen atoms from the hydrocarbon (R-H) to form alkyl radicals (R•), which then react with oxygen to form peroxyl radicals (ROO•). These peroxyl radicals can further abstract hydrogen to form more hydroperoxides.
-
R-H + RO• → R• + ROH
-
R• + O₂ → ROO•
-
ROO• + R-H → ROOH + R•
-
-
Product Formation: The cobalt(III) species can also directly oxidize the hydrocarbon or intermediate products.
-
Catalyst Regeneration: Cobalt(III) is reduced back to cobalt(II) in the process, completing the catalytic cycle.
Caption: Catalytic cycle for hydrocarbon oxidation mediated by cobalt acetate.
Experimental Protocols
Synthesis of Cobalt(II) Acetate Tetrahydrate
Cobalt(II) acetate tetrahydrate can be synthesized by the reaction of cobalt(II) carbonate or cobalt(II) hydroxide (B78521) with acetic acid.
Materials:
-
Cobalt(II) carbonate (CoCO₃)
-
Glacial acetic acid (CH₃COOH)
-
Distilled water
Procedure:
-
In a fume hood, dissolve a known quantity of cobalt(II) carbonate in a minimal amount of hot distilled water (approximately 60 °C) with stirring.
-
Slowly add glacial acetic acid dropwise to the cobalt carbonate solution. Effervescence (release of CO₂) will be observed. Continue adding acetic acid until the effervescence ceases and the solution becomes clear.
-
Heat the resulting solution to near boiling (around 100 °C) to ensure the reaction is complete and to concentrate the solution.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the pink-red crystals of cobalt(II) acetate tetrahydrate by vacuum filtration.
-
Wash the crystals with a small amount of cold distilled water and then with a small amount of a suitable solvent like acetone.
-
Dry the crystals in a desiccator or at a low temperature in a vacuum oven.
Synthesis of Cobalt(III) Acetate
Cobalt(III) acetate is typically prepared by the oxidation of cobalt(II) acetate.
Materials:
-
Cobalt(II) acetate tetrahydrate (Co(CH₃COO)₂·4H₂O)
-
Glacial acetic acid (CH₃COOH)
-
An oxidizing agent (e.g., ozone (O₃) or hydrogen peroxide (H₂O₂))
Procedure (using H₂O₂):
-
Dissolve cobalt(II) acetate tetrahydrate in glacial acetic acid in a reaction flask equipped with a stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrogen peroxide (e.g., 30% aqueous solution) dropwise to the stirred cobalt(II) acetate solution. The color of the solution will change from pink to a deep green or brown, indicating the formation of Co(III).
-
After the addition is complete, allow the reaction mixture to stir at a low temperature for a specified period to ensure complete oxidation.
-
The resulting cobalt(III) acetate solution can often be used directly in catalytic reactions, or the solvent can be carefully removed under reduced pressure to isolate the solid product. Note that solid cobalt(III) acetate can be unstable.
General Protocol for Catalytic Oxidation of Cyclohexane
Materials:
-
Cyclohexane
-
Acetic acid (solvent)
-
Cobalt(II) acetate tetrahydrate (catalyst)
-
Initiator (e.g., cyclohexanone, or a small amount of cyclohexyl hydroperoxide)
-
High-pressure reactor equipped with a stirrer, gas inlet, and temperature control
Procedure:
-
Charge the high-pressure reactor with cyclohexane, acetic acid, and cobalt(II) acetate tetrahydrate.
-
Add the initiator to the reaction mixture.
-
Seal the reactor and purge with an inert gas (e.g., nitrogen) to remove air.
-
Pressurize the reactor with the desired pressure of oxidant (e.g., air or pure oxygen).
-
Heat the reactor to the desired temperature (e.g., 90-150 °C) with vigorous stirring.
-
Maintain the reaction at the set temperature and pressure for the desired duration.
-
After the reaction time has elapsed, cool the reactor to room temperature and carefully vent the excess pressure.
-
Collect the reaction mixture and analyze the products using appropriate analytical techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine conversion and selectivity.
Conclusion
References
A Comparative Analysis of Cobalt Acetate and Manganese Acetate as Oxidation Catalysts
For Researchers, Scientists, and Drug Development Professionals
In the landscape of industrial and synthetic chemistry, the choice of catalyst is paramount to achieving desired reaction efficiencies, selectivities, and yields. Among the array of transition metal catalysts, cobalt and manganese acetates have carved out significant roles, particularly in oxidation reactions. This guide provides an in-depth, objective comparison of the catalytic performance of cobaltic acetate (B1210297) and manganese acetate, supported by experimental data, detailed protocols, and mechanistic insights to aid researchers in catalyst selection and process optimization.
Performance in Hydrocarbon Oxidation: A Tale of Synergy and Specificity
The most prominent industrial application of cobalt and manganese acetates is in the aerobic oxidation of hydrocarbons, notably the conversion of p-xylene (B151628) to terephthalic acid (PTA), a key precursor for polyester (B1180765) production.[1][2] In this context, the catalysts are rarely used in isolation; instead, a synergistic combination, often with a bromide promoter, is employed to achieve high conversions and selectivities.[1]
Oxidation of p-Xylene to Terephthalic Acid (PTA)
The AMOCO process, a cornerstone of industrial PTA production, utilizes a mixed Co/Mn/Br catalytic system in an acetic acid solvent.[2] The synergy between cobalt and manganese is crucial for the high efficiency of this process.[1]
Data Presentation: Performance in p-Xylene Oxidation
| Catalyst System | Substrate | Solvent | Temperature (°C) | Pressure (atm O₂) | Conversion (%) | Selectivity to Terephthalic Acid (%) | Reference |
| Cobalt Acetate | p-Xylene | Acetic Acid | 110 | 1 (O₃/Air) | 97 | 82 | [2] |
| Cobalt Acetate / Manganese Acetate | p-Xylene | Acetic Acid | 200 | 20 | >99 | >95 | [3] |
| Manganese Acetate > Cobalt Acetate | p-Xylene / p-Toluic Acid | Water | - | - | - | - | [4] |
The data clearly indicates that while cobalt acetate alone can be an effective catalyst, the combined cobalt-manganese system operates under more industrially relevant conditions (higher temperature and pressure) to achieve near-quantitative conversion and selectivity.[2][3]
Oxidation of Cyclohexane (B81311)
Cobalt and manganese acetates are also employed in the oxidation of cyclohexane to produce cyclohexanol (B46403) and cyclohexanone (B45756) (KA oil), which are precursors for adipic acid and caprolactam, used in the production of nylon.
Data Presentation: Performance in Cyclohexane Oxidation
| Catalyst | Substrate | Oxidant | Solvent | Temperature (°C) | Conversion (%) | Selectivity to KA oil (%) | Reference |
| Cobalt(II) Acetate | Cyclohexane | H₂O₂/O₂ | Acetic Acid | - | High Yields | - | [5] |
| Manganese Oxides (from acetate precursor) | Cyclohexane | O₂ | Solvent-free | 140 | 8.0 | 62.5 (Cyclohexanol + Cyclohexanone) | [6] |
| Cobalt Nanoparticles on LDH | Cyclohexane | TBHP | Solvent-free | - | 45.7 | 95.8 |
Note: The data for cyclohexane oxidation is derived from various studies with different reaction conditions, highlighting the versatility of these catalysts. Direct side-by-side comparative data under identical conditions is limited.
Experimental Protocols
To provide a practical context for the application of these catalysts, detailed experimental methodologies for representative oxidation reactions are outlined below.
Experimental Protocol: Oxidation of p-Xylene
This protocol is based on a laboratory-scale simulation of the AMOCO process.
-
Reactor Setup: A high-pressure titanium autoclave equipped with a magnetic stirrer, gas inlet, and pressure gauge is used.
-
Reactant Charging: To the autoclave, add the following in order:
-
Glacial acetic acid (solvent)
-
Cobalt acetate tetrahydrate
-
Manganese acetate tetrahydrate
-
Potassium bromide (promoter)
-
p-xylene (substrate)
-
-
Reaction Conditions:
-
Seal the autoclave and purge with nitrogen gas.
-
Pressurize the reactor with oxygen to the desired pressure (e.g., 20 atm).
-
Heat the reactor to the target temperature (e.g., 200 °C) while stirring.
-
-
Reaction Monitoring and Work-up:
-
Maintain the temperature and pressure for the desired reaction time (e.g., 3 hours).[3]
-
After the reaction, cool the autoclave to room temperature and carefully depressurize.
-
The solid product (crude terephthalic acid) can be collected by filtration, washed with acetic acid and then water, and dried.
-
The liquid filtrate can be analyzed by techniques such as HPLC to determine the concentration of remaining reactants, intermediates, and byproducts.
-
Experimental Protocol: Oxidation of Cyclohexane
This generalized protocol is based on studies of cobalt and manganese-catalyzed cyclohexane oxidation.[5][6]
-
Reactor Setup: A stainless steel autoclave or a three-necked round-bottom flask equipped with a condenser, magnetic stirrer, and gas inlet can be used, depending on the pressure requirements.
-
Reactant Charging:
-
For Cobalt Acetate Catalysis: Charge the reactor with cyclohexane, acetic acid (as solvent), and cobalt(II) acetate.[5] An initiator such as hydrogen peroxide may also be added.[5]
-
For Manganese Acetate/Oxide Catalysis: Charge the reactor with cyclohexane and the manganese catalyst (e.g., manganese oxides prepared from manganese acetate).[6] This can be performed solvent-free.
-
-
Reaction Conditions:
-
Reaction Monitoring and Work-up:
-
After the desired reaction time (e.g., 4 hours), cool the reactor to room temperature.[6]
-
The reaction mixture can be analyzed directly by gas chromatography (GC) to determine the conversion of cyclohexane and the selectivity towards cyclohexanol and cyclohexanone.
-
Mechanistic Insights: The Role of Redox Cycles
The catalytic activity of both cobalt and manganese acetates in hydrocarbon oxidation stems from their ability to cycle between different oxidation states, typically M(II) and M(III), which facilitates the formation of radical species that drive the oxidation process.
Individual Catalytic Cycles
The fundamental catalytic cycle for both cobalt and manganese involves the generation of a metal(III) species which then abstracts a hydrogen atom from the hydrocarbon substrate to initiate a radical chain reaction.
References
- 1. First principles investigation of manganese catalyst structure and coordination in the p -xylene oxidation process - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D4CY00284A [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. itqb.unl.pt [itqb.unl.pt]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. Kinetics of the catalytic destruction of acetic acid in p-XYLENE undergoing oxidation (Journal Article) | OSTI.GOV [osti.gov]
A Comparative Guide to the Analytical Characterization of Cobaltic Acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the characterization of cobaltic acetate (B1210297), also known as cobalt(III) acetate. It offers a detailed examination of various methods, presenting quantitative data and experimental protocols to assist researchers in selecting the most appropriate techniques for their specific needs. For comparative purposes, data for cobalt(II) acetate, nickel(II) acetate, and manganese(II) acetate are also included, as these compounds often serve as precursors or alternatives in various chemical processes.
Data Presentation: A Comparative Analysis of Metal Acetates
The following tables summarize the key analytical parameters for cobaltic acetate and its alternatives, providing a clear and concise comparison of their characteristic properties.
Table 1: UV-Vis Spectroscopy Data
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |
| Cobalt(III) Acetate | Acetic Acid | ~600 | Not specified | [1] |
| Cobalt(III) Acetate | Water | ~585 | Not specified | [1] |
| Cobalt(II) Acetate | Acetic Acid/Water | 515-525 | Not specified | [1] |
| Hexaaquacobalt(II) ion | Water | ~540 | Low | [2] |
| Hexaamminecobalt(III) ion | Water | 340, 475 | Not specified | [2] |
| Nickel(II) Acetate | Water | Not specified | Not specified | |
| Manganese(II) Acetate | Water | Not specified | Not specified |
Table 2: ⁵⁹Co NMR Spectroscopy Data for Cobalt(III) Complexes
| Compound | Solvent | Chemical Shift (δ, ppm) | Linewidth (Hz) | Temperature Sensitivity (ppm/°C) | Reference |
| Co(acac)₃ | CDCl₃ | ~12500 | Sharp | 3.15 | [3] |
| [Co(CN)₆]³⁻ | D₂O | 0 (Reference) | 5 | 1.56 | [4][5] |
| [Co(NH₃)₆]³⁺ | Not specified | ~8100 | Not specified | Not specified | [6] |
| [Co(NO₂)₆]³⁻ | Not specified | ~7300 | Not specified | Not specified | [6] |
Table 3: X-ray Photoelectron Spectroscopy (XPS) Data
| Compound/Species | Core Level | Binding Energy (eV) | Key Features | Reference |
| Cobalt(III) species | Co 2p₃/₂ | ~780.0 - 781.7 | Absence of strong shake-up satellites | [7][8] |
| Cobalt(II) species | Co 2p₃/₂ | ~780.0 - 782.0 | Presence of strong shake-up satellites | [8] |
| Cobalt Metal | Co 2p₃/₂ | ~778.1 | Asymmetric peak shape | [8] |
| CoO | Co 2p₃/₂ | ~780.0 | Prominent shake-up satellites | [8] |
| Co₂O₃ | Co 2p₃/₂ | ~779.6 | Weaker shake-up satellites than CoO | [8] |
| Nickel(II) Acetate (C 1s) | -CH₃ | ~285.43 | - | [9] |
| Manganese(II) Acetate (C 1s) | -CH₃ | ~285.17 | - | [9] |
Table 4: Cyclic Voltammetry Data for Cobalt Acetate Complexes
| Compound | Electrolyte/Solvent | Process | Potential (V vs. Fc⁺/Fc) | Characteristics | Reference |
| [Co₃O(OAc)₆(py)₃]⁺ | 0.1 M TBAPF₆ in CH₃CN | Oxidation | ~1.23 | Reversible, one-electron | [10][11] |
| [Co₃O(OAc)₆(py)₃]⁺ | 0.1 M TBAPF₆ in CH₃CN | Reduction | Multiple | Irreversible | [10][11] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
UV-Vis Spectroscopy
Objective: To determine the absorption maxima (λmax) of the metal acetate complexes, which is indicative of the electronic transitions and coordination environment of the metal ion.
Protocol:
-
Sample Preparation: Prepare solutions of the metal acetate in the desired solvent (e.g., glacial acetic acid, deionized water) at a known concentration (e.g., 1 mM).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blank Measurement: Fill a cuvette with the pure solvent to be used as a reference.
-
Sample Measurement: Fill a matched cuvette with the sample solution.
-
Data Acquisition: Scan the sample over a wavelength range of 300-800 nm.
-
Analysis: Identify the wavelength of maximum absorbance (λmax). For quantitative analysis, a calibration curve can be generated by measuring the absorbance of a series of standard solutions of known concentrations.[12]
⁵⁹Co Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To probe the local environment of the cobalt nucleus. The chemical shift of ⁵⁹Co is highly sensitive to the ligand field and the oxidation state of the cobalt ion.
Protocol:
-
Sample Preparation: Dissolve the cobalt(III) complex in a suitable deuterated solvent (e.g., CDCl₃, D₂O) to a concentration of approximately 10-100 mM.
-
Instrumentation: A high-field NMR spectrometer equipped with a broadband probe tuned to the ⁵⁹Co frequency.
-
Reference: Use a sealed capillary containing a reference standard, such as K₃[Co(CN)₆] in D₂O, or reference the spectrum externally.
-
Data Acquisition: Acquire the ⁵⁹Co NMR spectrum using a simple pulse-acquire sequence. Due to the large chemical shift range, a wide spectral width is necessary. The number of scans will depend on the sample concentration and the spectrometer's sensitivity.
-
Data Processing: Process the free induction decay (FID) with an appropriate line broadening factor to improve the signal-to-noise ratio.
-
Analysis: Determine the chemical shift of the resonance peak relative to the reference.
X-ray Photoelectron Spectroscopy (XPS)
Objective: To determine the elemental composition and oxidation state of the cobalt in the sample.
Protocol:
-
Sample Preparation: Mount the solid sample on a sample holder using double-sided adhesive tape. Ensure the sample is representative of the bulk material.
-
Instrumentation: An XPS system with a monochromatic Al Kα or Mg Kα X-ray source.
-
Data Acquisition:
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Acquire high-resolution spectra for the Co 2p, O 1s, and C 1s regions.
-
-
Charge Correction: If the sample is non-conductive, calibrate the binding energy scale by setting the adventitious carbon C 1s peak to 284.8 eV.
-
Data Analysis:
-
Fit the high-resolution Co 2p spectrum to identify the oxidation state. The presence and intensity of shake-up satellite peaks are key indicators for distinguishing between Co(II) and Co(III).[8]
-
Analyze the O 1s and C 1s spectra to gain information about the acetate ligand and any surface contamination.
-
Cyclic Voltammetry (CV)
Objective: To investigate the electrochemical behavior of the cobalt acetate complexes, including their redox potentials and the reversibility of electron transfer processes.
Protocol:
-
Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆) in a suitable solvent (e.g., acetonitrile).
-
Sample Solution: Dissolve the cobalt acetate complex in the electrolyte solution to a concentration of approximately 1 mM.
-
Electrochemical Cell: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode), and a counter electrode (e.g., platinum wire).
-
Deoxygenation: Purge the sample solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.
-
Data Acquisition: Scan the potential between set limits and record the resulting current. The scan rate can be varied to investigate the kinetics of the electron transfer process.
-
Analysis: Determine the peak potentials for oxidation and reduction events. The separation between the anodic and cathodic peak potentials (ΔEp) can be used to assess the reversibility of the redox couple.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the characterization of this compound.
Caption: Workflow for the synthesis and characterization of this compound.
Caption: Comparison of information obtained from different analytical techniques.
References
- 1. Simultaneous spectrophotometric determination of Co (II) and Co (III) in acidic medium with partial least squares regression and artificial neural networks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uv visible absorption spectra of cobalt complexes with water ammonia chloride ion spectra of octahedral complex ions hexaaquacobalt(II) ion tetrachlorocobaltate(II) ion hexaamminecobalt(III) ion complexesDoc Brown's chemistry revision notes [docbrown.info]
- 3. Asymmetry-enhanced 59Co NMR thermometry in Co(iii) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. University of Ottawa NMR Facility Blog: 59Co : Temperature Dependent Chemical Shifts [u-of-o-nmr-facility.blogspot.com]
- 5. (59Co) Cobalt NMR [chem.ch.huji.ac.il]
- 6. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 7. researchgate.net [researchgate.net]
- 8. Cobalt - HarwellXPS Guru [harwellxps.guru]
- 9. rsc.org [rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Chemistry of cobalt acetate. 7. Electrochemical oxidation of mu3-oxo-centered cobalt(III) acetate trimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. kbcc.cuny.edu [kbcc.cuny.edu]
A Comparative Guide to the Performance of Cobaltic Acetate in Diverse Solvent Systems
For researchers, scientists, and professionals in drug development, the choice of a catalyst and solvent system is paramount to optimizing reaction outcomes. This guide provides a comprehensive comparison of cobaltic acetate's performance in various solvent systems, supported by experimental data. Cobaltic acetate (B1210297), Co(III)(OAc)₃, is a powerful oxidizing agent and catalyst, often generated in situ from its more common precursor, cobaltous acetate, Co(II)(OAc)₂. Its efficacy is profoundly influenced by the reaction medium.
Performance of Cobalt(II/III) Acetate in Catalytic Oxidations
The performance of cobalt acetate as a catalyst is most extensively documented in the aerobic oxidation of alkylaromatics, a critical process in the synthesis of valuable chemical intermediates. Acetic acid is the most prevalent solvent in these reactions, notably in the industrial production of terephthalic acid from p-xylene.
Data Summary: Catalytic Oxidation of Alkylaromatics
The following table summarizes the performance of cobalt acetate catalysts in the oxidation of various alkylaromatics, highlighting the typical solvent systems and reaction outcomes. It is important to note that many studies utilize cobalt(II) acetate, which is oxidized to the active cobalt(III) species under reaction conditions.
| Substrate | Catalyst System | Solvent | Temperature (°C) | Pressure | Conversion (%) | Product(s) | Selectivity (%) | Reference(s) |
| p-Xylene | Co(OAc)₂/Mn(OAc)₂/KBr | Acetic Acid | 175-225 | 15-30 bar (O₂) | >98 | Terephthalic Acid | ~95 | [1] |
| p-Xylene | Co(OAc)₂ | Acetic Acid | 80 | 1 atm (O₃/Air) | 76 | p-Toluic Acid, Terephthalic Acid | 84 (TA) | |
| Toluene | Co(OAc)₂/NaBr | Acetic Acid | 110 | 10 kg/cm ² (Air) | ~10 | Benzaldehyde | >90 | [2] |
| Toluene | Co(OAc)₂/[bmim][Br] | Acetic Acid | 130-160 | 1.0 MPa (O₂) | 81 | Benzoic Acid | 69 (Yield) | |
| Ethylbenzene | CoOₓ/mpg-C₃N₄ | Acetonitrile | 100 | Atmospheric | 62 | Acetophenone | 84.7 | [3] |
| 4-tert-Butyltoluene (B18130) | Co(OAc)₂/Br⁻/H₂O₂ | Acetic Acid | Not Specified | Atmospheric | 58 (Yield) | 4-tert-Butylbenzaldehyde | 75-80 | [4] |
| Cyclohexane | Co(OAc)₂/H₂O₂ | Acetic Acid | 30 | Atmospheric | High Yields | Cyclohexanol, Cyclohexanone | Not Specified | [5] |
Note: [bmim][Br] refers to 1-butyl-3-methylimidazolium bromide, an ionic liquid.
Comparison with Alternative Catalysts
This compound's performance is often benchmarked against other transition metal catalysts, particularly manganese acetate. In many applications, a synergistic effect is observed when cobalt and manganese acetates are used in combination, often with a bromide promoter.
| Catalyst System | Substrate | Solvent | Key Performance Aspects | Reference(s) |
| Co(OAc)₂/Mn(OAc)₂/Br⁻ | p-Xylene | Acetic Acid | Considered the industrial standard for terephthalic acid production due to high conversion and selectivity. The combination of cobalt and manganese is crucial for the oxidation of intermediate products. | [1] |
| Mn(OAc)₃ | Unsaturated β-dicarbonyls | Acetic Acid | Effective for oxidative free-radical cyclizations. Often used with a Cu(OAc)₂ co-oxidant. | [6] |
| Ce(OAc)₃/Br⁻/H₂O₂ | 4-tert-Butyltoluene | Acetic Acid | Lower selectivity for the desired aldehyde product (around 50%) compared to the cobalt acetate system (75-80%). | [4] |
| Co/Mn/Ce | m-Xylene | Solvent-free | A promising bromide-free alternative, showing good activity and selectivity for m-toluic acid. | [7] |
Experimental Protocols
Below are generalized experimental protocols for the preparation of this compound and a typical cobalt-catalyzed aerobic oxidation reaction. These are intended as a guide and may require optimization for specific substrates and solvent systems.
Preparation of Cobalt(III) Acetate
Cobalt(III) acetate is often prepared in situ but can be synthesized beforehand.
Materials:
-
Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O)
-
Glacial acetic acid
-
Ozone or other suitable oxidizing agent
Procedure:
-
Dissolve cobalt(II) acetate tetrahydrate in glacial acetic acid.
-
Bubble ozone gas through the solution at a controlled rate and temperature. The color of the solution will change from pink to a deep green, indicating the formation of cobalt(III) acetate.
-
The resulting solution can be used directly for subsequent reactions.
General Procedure for Cobalt-Catalyzed Aerobic Oxidation of Alkylaromatics
Materials:
-
Alkyl-aromatic substrate (e.g., toluene, ethylbenzene)
-
Cobalt(II) acetate tetrahydrate (catalyst precursor)
-
Manganese(II) acetate tetrahydrate (co-catalyst, optional)
-
Sodium bromide (promoter, optional)
-
Solvent (e.g., acetic acid, acetonitrile)
-
Pressurized reaction vessel (autoclave) equipped with a stirrer, gas inlet, and temperature control.
Procedure:
-
Charge the reaction vessel with the alkyl-aromatic substrate, cobalt(II) acetate tetrahydrate, any co-catalysts and promoters, and the chosen solvent.
-
Seal the reactor and purge with an inert gas (e.g., nitrogen) before introducing the oxidant (e.g., air or pure oxygen) to the desired pressure.
-
Heat the mixture to the target reaction temperature with vigorous stirring.
-
Maintain the reaction at the set temperature and pressure for the desired duration. Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.
-
The product mixture can then be subjected to standard work-up procedures, such as extraction and distillation, to isolate and purify the desired products.
Visualizing Reaction Pathways
The following diagrams illustrate key conceptual frameworks in cobalt-catalyzed oxidations.
Caption: Generalized workflow for a cobalt-catalyzed aerobic oxidation experiment.
Caption: Simplified radical mechanism for cobalt-catalyzed aerobic oxidation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Partial oxidation of 4-tert-butyltoluene catalyzed by homogeneous cobalt and cerium acetate catalysts in the Br-/H2O2/acetic acid system: insights into selectivity and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of Mn(OAc)3-based oxidative free-radical additions and cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validating the Mechanism of Cobaltic Acetate Oxidation: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricacies of oxidative C-H activation is paramount for molecular synthesis. Cobalt(III) acetate (B1210297), often referred to as cobaltic acetate, is a potent one-electron oxidant widely employed for the functionalization of a variety of organic substrates, most notably in the oxidation of alkylaromatic compounds. This guide provides an in-depth analysis of the mechanism of this compound oxidation, supported by experimental evidence, and offers an objective comparison with alternative oxidative systems.
The Mechanism of Action: A Tale of Radicals and Catalytic Cycles
The oxidizing power of this compound stems from the ability of the Co(III) ion to act as a single-electron acceptor. The exact nature of the active "this compound" in solution can be complex, potentially involving various monomeric, dimeric, or trimeric Co(III) acetate species. The oxidation process is generally accepted to proceed via a single-electron transfer (SET) mechanism, particularly for substrates with relatively low ionization potentials like alkylaromatics.
The Cobalt-Only System: Single-Electron Transfer
In the absence of co-catalysts, the oxidation of an alkylaromatic hydrocarbon (Ar-CH₃) by Co(III) acetate in a solvent like acetic acid (AcOH) is initiated by an outer-sphere electron transfer from the aromatic ring to the Co(III) center. This generates a cation radical intermediate.
Key Mechanistic Steps:
-
Electron Transfer: A Co(III) species accepts an electron from the alkylaromatic substrate to form a cation radical and Co(II).
-
Deprotonation: The acidic benzylic proton of the cation radical is abstracted by a base, typically the acetate ion or the solvent, to yield a benzyl (B1604629) radical.
-
Radical Oxidation: The resulting benzyl radical is rapidly oxidized by a second molecule of Co(III) acetate to form a benzyl cation.
-
Solvolysis: The benzyl cation is then trapped by the acetic acid solvent to form the final product, benzyl acetate, and a proton.
The reaction kinetics for the oxidation of toluene (B28343) have been reported to be second-order with respect to the cobaltic ion and first-order with respect to toluene, with an inverse first-order dependence on the cobaltous (Co(II)) ion concentration.[1] The inhibitory effect of Co(II) suggests that the initial electron transfer step is reversible.
The Cobalt-Bromide Catalytic System: A Synergistic Approach
For industrial applications, such as the production of terephthalic acid from p-xylene, a bromide source (e.g., HBr, NaBr, CoBr₂) is used as a co-catalyst. The presence of bromide dramatically accelerates the reaction rate and alters the catalytic cycle, allowing the use of Co(II) acetate and aerobic oxygen as the terminal oxidant.
Key Mechanistic Steps with Bromide:
-
Initiation: Co(III) acetate, formed in situ, oxidizes the bromide ion to a bromine radical.
-
Hydrogen Abstraction: The highly reactive bromine radical abstracts a benzylic hydrogen from the alkylaromatic substrate, generating a benzyl radical and HBr. This step is significantly more efficient than the direct reaction between Co(III) and the substrate.
-
Radical Oxidation & Oxygenation: The benzyl radical reacts with molecular oxygen to form a benzylperoxy radical.
-
Propagation: The benzylperoxy radical can then oxidize Co(II) to Co(III), forming a benzyl hydroperoxide and regenerating the active catalyst. The hydroperoxide can further react to form the final oxidized products (aldehydes, ketones, or carboxylic acids).
-
Catalyst Regeneration: The Co(III) is regenerated by the peroxy intermediates, completing the catalytic cycle.
This synergistic system allows for efficient catalysis at lower temperatures compared to the cobalt-only system.
Experimental Protocols and Validation
Validating the proposed mechanisms requires specific experimental setups and analytical techniques. Below are representative protocols for the synthesis of the oxidant and a typical oxidation reaction.
Synthesis of Cobalt(III) Acetate
Cobalt(III) acetate is often prepared in situ or synthesized beforehand by the oxidation of cobalt(II) acetate.
Protocol:
-
Starting Material: Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O).
-
Solvent: Glacial acetic acid.
-
Oxidant: Ozone (O₃) is commonly used. Alternatively, other strong oxidants like hydrogen peroxide can be employed.[2][3]
-
Procedure:
-
Dissolve cobalt(II) acetate tetrahydrate in glacial acetic acid in a suitable reaction vessel.
-
Bubble ozone gas through the solution at a controlled rate. The color of the solution will change from pink/purple (Co(II)) to a deep green, characteristic of Co(III) acetate.
-
The reaction is typically performed at temperatures ranging from 25°C to 45°C.
-
The concentration of Co(III) can be determined by titration or spectrophotometrically by measuring the absorbance at its λ_max around 610 nm.
-
General Protocol for Alkylaromatic Oxidation
This protocol outlines a typical laboratory-scale oxidation of ethylbenzene (B125841) to acetophenone (B1666503).
Materials & Equipment:
-
Reactants: Ethylbenzene, Cobalt(III) acetate solution in acetic acid.
-
Equipment: A three-necked round-bottom flask equipped with a magnetic stirrer, condenser, thermometer, and a nitrogen inlet. A constant temperature bath is required.
-
Analytical: Gas chromatograph (GC) for product quantification, UV-Vis spectrophotometer for kinetic monitoring.
Procedure:
-
Setup: Assemble the reaction apparatus under a nitrogen atmosphere to prevent aerobic side reactions unless studying an aerobic system.
-
Reaction Mixture: Charge the flask with the prepared cobalt(III) acetate solution in glacial acetic acid.
-
Initiation: Equilibrate the solution to the desired reaction temperature (e.g., 60-80°C). Inject the ethylbenzene substrate into the flask via syringe to start the reaction.
-
Monitoring:
-
For kinetics, periodically withdraw aliquots from the reaction mixture, quench the reaction (e.g., by cooling and dilution), and measure the absorbance of the Co(III) species at 610 nm.[4]
-
For product analysis, withdraw aliquots at set time intervals, quench, and analyze by GC to determine the conversion of ethylbenzene and the yield of acetophenone and other byproducts.
-
-
Workup: After the reaction is complete (as determined by the disappearance of Co(III) or stabilization of product concentration), cool the mixture to room temperature. The products can be isolated by techniques such as liquid-liquid extraction.[5]
Performance Comparison with Alternative Oxidants
While this compound is effective, other metal-based oxidants are also used for C-H oxidation. The choice of oxidant depends on factors like substrate scope, desired selectivity, cost, and environmental impact. Manganese(III) acetate and Cerium(IV) salts are common alternatives.
Oxidation of Ethylbenzene: A Comparative Snapshot
The oxidation of ethylbenzene serves as a benchmark for comparing different catalytic systems. The primary products are typically acetophenone (ketone) and 1-phenylethanol (B42297) (alcohol), with the selectivity depending heavily on the reaction conditions.
| Oxidant/Catalyst System | Substrate | Temp (°C) | Time (h) | Conversion (%) | Selectivity (%) | Reference |
| Co(OAc)₂ / NHPI / O₂ | Ethylbenzene | 85 | - | >99 | 90 (Acetophenone) | [1] |
| CoOx/mpg-C₃N₄ / TBHP | Ethylbenzene | 120 | 12 | 98.6 | 73.7 (1-Phenylethanol) | [6] |
| Mn(OAc)₃ | Alkylbenzenes | 60-80 | - | Moderate | Varies with substrate | [7] |
| Ce(IV) Ammonium Nitrate | Alkylbenzenes | 25-80 | - | High | Often side-chain & ring | [8] |
Note: Data is compiled from different studies with varying conditions and may not represent fully optimized, side-by-side comparisons. NHPI = N-hydroxyphthalimide; TBHP = tert-Butyl hydroperoxide.
Substrate Scope and Selectivity of Cobalt(III) Acetate
Cobalt(III) acetate exhibits different reactivity and selectivity depending on the substrate class.
| Substrate Class | Typical Substrate | Primary Product(s) | Key Observations | Reference(s) |
| Alkyl-aromatics | Toluene, Ethylbenzene | Benzyl acetate, Acetophenone | Oxidation occurs selectively at the benzylic C-H bond. | [1] |
| n-Alkanes | n-Heptane | Alkyl acetates, Ketones | Attack occurs preferentially at the C2 position. Product depends on O₂ presence. | [9] |
| Alkenes (Aromatic) | Styrene derivatives | Glycol monoacetates, Allylic acetates | Product distribution depends on the substitution pattern of the olefin. | [10] |
| Alkenes (Aliphatic) | Conjugated dienes | vic-Diol derivatives | Smooth oxidation to diol derivatives is observed. | [11] |
Conclusion
The oxidation mechanism of this compound is a well-studied process, primarily involving a single-electron transfer to generate radical intermediates. The efficiency and pathway of this reaction can be significantly modified by co-catalysts, with the cobalt-bromide system being a prime example of synergistic catalysis for aerobic oxidations. While Co(OAc)₃ is a powerful and versatile oxidant, particularly for benzylic C-H bonds, alternative reagents like Mn(OAc)₃ and various catalytic systems offer different reactivity profiles and selectivities. The choice of an optimal system requires careful consideration of the specific substrate, desired product, and process constraints. The experimental protocols and comparative data presented here provide a foundational guide for researchers aiming to validate and utilize these powerful oxidative transformations.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis process of cobalt acetate - Eureka | Patsnap [eureka.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 5. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 6. theijes.com [theijes.com]
- 7. Mechanisms of Mn(OAc)3-based oxidative free-radical additions and cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Low-temperature oxidation of n-alkanes by this compound activated by strong acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. Oxidation by cobalt(III) acetate. Part 8. Effects of substituents on product distributions in oxidation of aromatic olefins by cobalt(III) acetate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. Oxidation by cobalt(III) acetate. Part 11. Oxidation of conjugated dienes by cobalt(III) acetate in acetic acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Electrochemical Analysis of Cobalt(III) Acetate Redox Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the electrochemical properties of cobaltic acetate (B1210297), referred to herein as cobalt(III) acetate, and its reduced counterpart, cobalt(II) acetate. The redox potential of the Co(III)/Co(II) couple is a critical parameter in various applications, including industrial catalysis and biological systems. This document outlines the electrochemical behavior of cobalt acetate, compares it with alternative cobalt salts and catalyst systems, and provides detailed experimental protocols for its analysis.
Electrochemical Performance of Cobalt Acetate
The electrochemical behavior of cobalt acetate is complex and highly dependent on the specific chemical species present in the solution. While simple aquated Co(II) and Co(III) ions have a standard redox potential, in the presence of acetate and other ligands, the potential and the nature of the redox processes can change significantly.
Often, "cobaltic acetate" exists as μ3-oxo-centered cobalt(III) acetate trimers, which exhibit distinct electrochemical characteristics. The reduction of these Co(III) trimers to Co(II) is typically an irreversible process as observed in cyclic voltammetry.[1][2] This irreversibility is a key feature of the cobalt acetate system. Conversely, these trimers can be reversibly oxidized to a mixed-valence Co(III)₂Co(IV) species.[1][2]
Table 1: Comparison of Redox Potentials of Cobalt Species and Alternative Catalysts
| Redox Couple/Catalyst | Redox Potential (V vs. reference electrode) | Key Characteristics |
| Co(III) acetate / Co(II) acetate (trimer) | Reduction: Irreversible | The reduction of the Co(III) trimer is irreversible. |
| Oxidation: ~1.23 V vs. Fc+/Fc | Reversible one-electron oxidation to a Co(III)₂Co(IV) species.[1][2] | |
| Co³⁺(aq) / Co²⁺(aq) | +1.82 V vs. SHE | Standard reduction potential for the aqueous couple. |
| Cobalt(II) Chloride | Variable | Redox potential is dependent on the solvent and supporting electrolyte. Often used as a precursor for in-situ catalyst formation. |
| Co/Mn/Br Catalyst System | Not a simple redox couple | Multi-component system where the interplay between the metals and bromide facilitates catalysis.[3][4][5] |
| Manganese(III) Acetate / Manganese(II) Acetate | Variable | Often used in conjunction with cobalt catalysts; its redox potential is crucial for the synergistic catalytic effect. |
Comparison with Alternative Cobalt Salts and Catalyst Systems
In many catalytic applications, particularly in the oxidation of hydrocarbons like p-xylene (B151628) to terephthalic acid, cobalt(II) acetate is a common catalyst precursor.[6][7] Its performance is often compared with other cobalt salts and multi-component catalyst systems.
Cobalt Acetate vs. Cobalt Chloride:
Both cobalt acetate and cobalt chloride are used as catalysts. In some applications, cobalt acetate shows higher catalytic activity. For instance, in the ozonation-mediated oxidation of p-xylene, cobalt acetate resulted in a higher conversion rate compared to cobalt chloride hexahydrate.[7] The choice between the two can depend on the desired reaction environment, as the presence of chloride ions can sometimes influence the reaction pathway and product distribution.
The Co/Mn/Br Catalyst System:
For industrial-scale oxidations, a multi-component catalyst system comprising cobalt, manganese, and a bromide source (the Co/Mn/Br system) is widely employed.[3][4][5] This system exhibits a synergistic effect where the different metal ions and the bromide promoter work in concert to achieve high conversion and selectivity under demanding industrial conditions. While cobalt acetate can be a component of this system, the overall catalytic activity is a result of the complex interactions within the mixture.
Experimental Protocols
The primary technique for analyzing the redox potential of cobalt acetate is cyclic voltammetry (CV) .
Objective: To determine the redox potentials and observe the electrochemical behavior of the Co(III)/Co(II) couple in an acetate-containing medium.
Materials and Equipment:
-
Potentiostat with a three-electrode setup (working, reference, and counter electrodes)
-
Glassy carbon working electrode
-
Ag/AgCl or Saturated Calomel Electrode (SCE) as the reference electrode
-
Platinum wire counter electrode
-
Electrochemical cell
-
Cobalt(II) acetate tetrahydrate
-
Anhydrous acetonitrile (B52724) (or other suitable solvent)
-
Supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate (B91526) - TBAPF₆)
-
Inert gas (Argon or Nitrogen) for deaeration
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of cobalt(II) acetate in the chosen solvent (e.g., 10 mM in acetonitrile).
-
Prepare the electrolyte solution by dissolving the supporting electrolyte in the solvent (e.g., 0.1 M TBAPF₆ in acetonitrile).
-
-
Electrochemical Cell Setup:
-
Assemble the three-electrode cell with the glassy carbon working electrode, reference electrode, and platinum counter electrode.
-
Add the electrolyte solution containing the cobalt(II) acetate to the cell.
-
Deaerate the solution by bubbling with an inert gas for at least 15-20 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.
-
-
Cyclic Voltammetry Measurement:
-
Set the parameters on the potentiostat:
-
Initial Potential: A potential where no faradaic reaction occurs.
-
Vertex Potentials: Scan to a sufficiently positive potential to observe the oxidation of Co(II) and then to a sufficiently negative potential to observe the reduction of any formed Co(III) species.
-
Scan Rate: Start with a typical scan rate of 100 mV/s. This can be varied to study the kinetics of the electron transfer.
-
-
Run the cyclic voltammogram.
-
Record the resulting voltammogram (current vs. potential plot).
-
-
Data Analysis:
-
Identify the anodic (oxidation) and cathodic (reduction) peak potentials and currents.
-
Determine the half-wave potential (E₁/₂) for any reversible or quasi-reversible processes as the average of the anodic and cathodic peak potentials.
-
Analyze the peak separation (ΔEp) to assess the reversibility of the electron transfer.
-
Observe the presence of any irreversible peaks, which is characteristic of the Co(III) acetate trimer reduction.
-
Visualizing Cobalt's Role in Signaling and Catalysis
The influence of cobalt extends beyond simple redox chemistry into complex biological and catalytic cycles.
Cobalt-Induced HIF-1α Signaling Pathway:
Cobalt ions can mimic a hypoxic (low oxygen) state in cells by stabilizing the Hypoxia-Inducible Factor 1-alpha (HIF-1α).[8][9][10][11][12][13] This leads to the activation of a signaling cascade that is crucial in various physiological and pathological processes.
Caption: Cobalt-induced stabilization of HIF-1α.
Proposed Catalytic Cycle for Cobalt-Catalyzed Autoxidation:
Cobalt acetate is a key catalyst in the autoxidation of hydrocarbons. The catalytic cycle involves the shuttling of the cobalt ion between its +2 and +3 oxidation states.
Caption: Cobalt-catalyzed autoxidation of hydrocarbons.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Role of hypoxia-inducible factor 1α in modulating cobalt-induced lung inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cobalt induces hypoxia-inducible factor-1alpha (HIF-1alpha) in HeLa cells by an iron-independent, but ROS-, PI-3K- and MAPK-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. atsjournals.org [atsjournals.org]
- 12. Up-regulation of hypoxia inducible factor-1α by cobalt chloride correlates with proliferation and apoptosis in PC-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cobalt stimulates HIF-1-dependent but inhibits HIF-2-dependent gene expression in liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Cobaltic Acetate: A Comparative Guide to its Catalytic Efficiency in Transition Metal Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of industrial and academic chemistry, the choice of catalyst is paramount to the success of a chemical transformation. Transition metal catalysts, in particular, are cornerstones of modern organic synthesis, facilitating a vast array of reactions with high efficiency and selectivity. Among these, cobalt salts, and specifically cobaltic acetate (B1210297) (Co(OAc)₃), have garnered significant attention due to their unique catalytic properties, cost-effectiveness, and versatility. This guide provides an objective comparison of the performance of cobaltic acetate against other transition metal catalysts in key chemical reactions, supported by experimental data and detailed methodologies.
Aerobic Oxidation of Hydrocarbons
The aerobic oxidation of hydrocarbons is a critical industrial process for the production of valuable chemical intermediates. Cobalt catalysts, cycling between their Co(II) and Co(III) oxidation states, are highly effective in these reactions.
Oxidation of p-Xylene (B151628) to Terephthalic Acid
The production of terephthalic acid (TPA) from p-xylene is a benchmark for large-scale aerobic oxidation. This process is famously catalyzed by a mixed-metal system, typically involving cobalt and manganese acetates with a bromide promoter, known as the AMOCO process.[1][2] The synergy between cobalt and manganese is crucial for the high yields and selectivity observed.[3]
Comparative Performance Data:
| Catalyst System | Substrate Conversion (%) | TPA Selectivity (%) | TPA Yield (%) | Turnover Frequency (TOF) (h⁻¹) | Reference |
| Homogeneous Mn(OAc)₂/Co(OAc)₂ | 99 | 94.8 | 93.8 | 37.5 | [1] |
| Heterogeneous Mn¹¹₁Co¹¹₁₀@MCM-41/HNT | 99 | 93.8 | 92.9 | 142.5 | [1] |
| Cobalt Acetate with Ozone | 97 | 82 | - | Not Reported | [2] |
| Cobalt Chloride Hexahydrate with Ozone | 51 | Not Reported | - | Not Reported | [2] |
| Cobalt Acetate Tetrahydrate with Ozone | 70 | Not Reported | - | Not Reported | [2] |
Experimental Protocol: Oxidation of p-Xylene (Homogeneous System) [1]
-
Reactor Setup: A high-pressure stainless-steel autoclave equipped with a magnetic stirrer, gas inlet, sampling valve, and temperature and pressure controllers is used.
-
Reaction Mixture: Charge the autoclave with p-xylene, acetic acid (solvent), cobalt(II) acetate tetrahydrate, manganese(II) acetate tetrahydrate, and potassium bromide (promoter).
-
Reaction Conditions:
-
Temperature: 200 °C
-
Oxygen Pressure: 20 atm
-
Molar Ratios: p-xylene/acetic acid = 0.08, Mn/Co = 1:10
-
Reaction Time: 3 hours
-
-
Product Analysis: After cooling and depressurizing the reactor, the solid product is filtered, washed with acetic acid and then water, and dried. The composition of the product is determined by High-Performance Liquid Chromatography (HPLC).
Reaction Pathway: Co/Mn/Br Catalyzed Oxidation of p-Xylene
Oxidation of Cyclohexane (B81311)
The oxidation of cyclohexane to produce cyclohexanone (B45756) and cyclohexanol (B46403) (KA oil), precursors to adipic acid, is another vital industrial process. Cobalt acetate has been effectively used as a catalyst in this reaction.
Comparative Performance Data:
| Catalyst System | Cyclohexane Conversion (%) | Product Selectivity (%) | Key Products | Reference |
| Cobalt(II) Acetate / H₂O₂ | High (not specified) | Not specified | Cyclohexanol, Cyclohexanone, Cyclohexyl hydroperoxide | [4] |
| Cobaltous Acetate | High (not specified) | Adipic Acid (main product) | Adipic Acid | [5] |
| Manganese Acetate / Cobalt Acetate | Almost no reaction | Not applicable | Not applicable | [5] |
| Iron(II) complex | Good (not specified) | Adipic Acid (46% yield) | Adipic Acid | [6] |
Experimental Protocol: Oxidation of Cyclohexane to Adipic Acid [5]
-
Reactor Setup: A pressure reactor equipped with a stirrer, gas inlet, and temperature control.
-
Reaction Mixture:
-
Cobaltous acetate tetrahydrate (Co(C₂H₃O₂)₂·4H₂O): 20.25 g
-
Water: 30.04 g
-
Glacial Acetic Acid: 400 ml
-
Cyclohexanone: 20.10 g (as an initiator)
-
Cyclohexane: 40 g (initial), 30.11 g (added during reaction)
-
-
Reaction Conditions:
-
Temperature: 95 °C
-
Total Pressure: 1020 psig
-
Oxygen Partial Pressure: 204 psig
-
-
Procedure: The initial mixture is heated and pressurized. Additional cyclohexane and acetic acid are added during the reaction to simulate a semi-continuous process.
-
Product Analysis: The final product mixture is analyzed for adipic acid content, typically using techniques like gas chromatography (GC) or titration after separation.
C-H Functionalization
Direct C-H functionalization is a powerful strategy in organic synthesis, offering a more atom-economical and efficient way to construct complex molecules. Cobalt catalysts have emerged as a cost-effective alternative to traditionally used precious metals like palladium and rhodium.[7][8]
While direct quantitative comparisons of this compound with other first-row transition metal acetates under identical conditions are not abundant in the literature, the focus of many studies is on the viability of cobalt as a replacement for more expensive noble metals. The efficiency of cobalt-catalyzed C-H activation is often highly dependent on the directing group and the specific transformation.[9]
Conceptual Workflow: Directing Group-Assisted C-H Activation
Experimental Protocol: Cobalt-Catalyzed C(sp²)-H Bond Alkenylation [9]
-
Reaction Setup: A screw-cap vial is charged with the amide substrate, alkyne, cobalt(II) acetate tetrahydrate (catalyst), and manganese(II) acetate (oxidant).
-
Solvent: Trifluoroethanol is added.
-
Reaction Conditions: The vial is sealed and the mixture is stirred at room temperature.
-
Work-up and Analysis: After the reaction is complete (monitored by TLC or GC), the mixture is diluted with a suitable solvent (e.g., ethyl acetate) and washed with water. The organic layer is dried, concentrated, and the product is purified by column chromatography. The yield and selectivity are determined by NMR spectroscopy and mass spectrometry.
Polymerization
Cobalt complexes, including cobalt acetate, are effective mediators in radical polymerization, particularly for monomers like styrene. They can control the polymerization through mechanisms such as catalytic chain transfer (CCT), allowing for the synthesis of polymers with specific molecular weights and end-group functionalities.
Direct quantitative comparisons of this compound with other transition metal acetates for the polymerization of the same monomer under identical conditions are scarce. The performance of the catalyst is highly dependent on the ligand environment and the specific polymerization mechanism at play. For instance, iron-containing ionic liquids have been used for the cationic polymerization of styrene.[10]
Mechanism: Cobalt-Mediated Catalytic Chain Transfer in Styrene Polymerization
References
- 1. mdpi.com [mdpi.com]
- 2. p-Xylene Oxidation to Terephthalic Acid: New Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. US5221800A - One step air oxidation of cyclohexane to produce adipic acid - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. soc.chim.it [soc.chim.it]
- 10. scielo.br [scielo.br]
Spectroscopic Evidence for "Cobaltic Acetate" Reaction Intermediates: A Comparative Guide
In the realm of catalytic oxidations, particularly in the synthesis of terephthalic acid and other bulk chemicals, cobalt acetate (B1210297) has long been a cornerstone catalyst. The intermediacy of a higher-valent cobalt species, often referred to as "cobaltic acetate" or cobalt(III) acetate, is widely accepted as crucial to the catalytic cycle. However, the precise nature of this intermediate is complex and not represented by a simple monomeric Co(OAc)₃ structure. This guide provides a comparative overview of the spectroscopic techniques employed to identify and characterize these transient and highly reactive cobalt(III) intermediates, offering supporting experimental data and methodologies for researchers in catalysis, materials science, and drug development.
The Nature of "this compound" in Solution
Spectroscopic and analytical studies have revealed that what is often termed "this compound" in solution is not a single species but rather a mixture of polynuclear complexes. The most prominent of these are oxo-centered trinuclear cations: [Co₃O(OAc)₆(AcOH)₃]⁺ and [Co₃O(OAc)₅(OH)(AcOH)₃]⁺.[1][2] Evidence for a μ-hydroxo bridged dimer, [Co₂(OAc)₄(μ-OH)₂], has also been reported.[1] The equilibrium between these species is highly dependent on the reaction conditions, including the solvent, the presence of water, and the method of preparation (e.g., ozonation, anodic oxidation).[1][3]
Comparative Spectroscopic Analysis
The transient and often paramagnetic nature of cobaltic reaction intermediates necessitates the use of a variety of sophisticated spectroscopic techniques for their characterization. Below is a comparison of the most common methods, their applications, and representative data.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a widely used technique to monitor the formation and consumption of Co(III) species due to their characteristic absorption in the visible region. It is particularly useful for kinetic studies.
Experimental Data Summary:
| Species/Complex | Solvent System | λ_max (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Reference(s) |
| Cobalt(III) Acetate Species | Acetic Acid | ~610 | Not consistently reported | [4] |
| [Co₃O(OAc)₅(OR)(py)₃]⁺ (oxidized) | Acetonitrile | ~400, ~600 | Not reported | [5] |
| Co(II) Acetate | Acetic Acid | 515-525 | Not reported | [3] |
| Co(II) Acetate | Deionized Water | ~510 | Not reported | [6] |
Experimental Protocol: Spectrophotometric Determination of Co(II) and Co(III)
This protocol is adapted from a method for the simultaneous determination of Co(II) and Co(III) in acetic acid solutions.[3]
-
Sample Preparation: Prepare a series of calibration standards containing known concentrations of Co(II) (from Co(OAc)₂) and Co(III) (prepared by oxidation of Co(II) with an oxidant like potassium chlorate) in glacial acetic acid. The concentration ranges can be, for example, 0.06–23.0 mM for Co(II) and 0.02–6.5 mM for Co(III).
-
Spectra Acquisition: Record the UV-Vis absorption spectra of the standards and any unknown samples from 400 nm to 700 nm using a spectrophotometer.
-
Data Analysis: Use a chemometric approach, such as partial least squares (PLS) regression, to build a model that can predict the concentrations of Co(II) and Co(III) in the presence of each other, as their spectra are known to overlap. The broad peak for Co(II) typically appears between 515-525 nm, while the characteristic absorption for Co(III) species is observed around 600 nm.[3]
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is a powerful tool for studying species with unpaired electrons. In the context of cobalt-catalyzed reactions, it is invaluable for characterizing the paramagnetic Co(II) (S=3/2) and Co(IV) (S=1/2 or 3/2) states. Co(III) is typically EPR silent in a low-spin d⁶ configuration.
Experimental Data Summary:
| Species | System/Conditions | g-values | Key Findings | Reference(s) |
| Co(II) | Electrodeposited cobalt-phosphate (Co-Pi) film | Broad signal | Serves as the precursor to the active catalytic species. | [7][8] |
| Co(IV) | Co-Pi film under anodic potential (> +1.2 V vs SHE) | Shifts to higher field with potential | Identified as a key intermediate in water oxidation; its formation potential correlates with catalytic activity. | [7][8] |
| Co(II) Species | In the presence of NHPI (N-hydroxyphthalimide) | Not specified | Co(II) assists in the formation of the phthalimide-N-oxyl (PINO) radical, a key species in some oxidations. | [1] |
Experimental Protocol: In Situ Spectroelectrochemistry EPR of a Cobalt Oxide Film
This protocol is based on the in situ characterization of a water-oxidizing cobalt oxide catalyst.[7]
-
Electrode and Cell Preparation: A spectroelectrochemical cell is constructed with a working electrode (e.g., gold), a platinum counter electrode, and a silver reference electrode. The cobalt oxide film (Co-Pi) is electrodeposited onto the working electrode from a solution containing Co(NO₃)₂ in a phosphate (B84403) buffer.
-
EPR Measurements: The cell is placed within the EPR spectrometer. Continuous-wave X-band EPR spectra are recorded at low temperatures (e.g., 5 K).
-
Potential Application: A potentiostat is used to apply a range of potentials to the working electrode (e.g., from 0.7 V to higher, oxidizing potentials). EPR spectra are recorded at each potential step.
-
Data Analysis: The conversion of the Co(II) EPR signal to a Co(IV) signal is monitored as a function of the applied potential. The intensity and position of the Co(IV) signal provide insights into the formation and nature of this high-valent intermediate under operating conditions.
X-ray Absorption Spectroscopy (XAS)
XAS, including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is an element-specific technique that provides detailed information about the oxidation state and local coordination environment (bond distances, coordination numbers) of the absorbing atom.
Experimental Data Summary:
| Technique | Sample | Key Findings | Reference(s) |
| XANES | CaCoO₃ Thin Films | The Co L-edge spectra confirm the +4 formal oxidation state of cobalt in the perovskite structure. | [9] |
| XAS | CoO/Fe and NiO/Co Interfaces | Demonstrates the ability to distinguish between metallic Co and CoO, revealing redox reactions at the metal/oxide interface. | [10] |
| EXAFS | LaCoO₃ Perovskite | Provides detailed structural information about the Co-O bond distances and the coordination geometry around the cobalt centers. | [11] |
Experimental Protocol: XAS of Cobalt-Containing Materials
This is a general protocol for acquiring XAS data.
-
Sample Preparation: Samples can be in various forms (thin films, powders, solutions). For powder samples, they are typically mixed with a binder (e.g., boron nitride) and pressed into a pellet of uniform thickness.
-
Data Acquisition: The measurements are performed at a synchrotron radiation source. The sample is placed in the X-ray beam, and the absorption spectrum is recorded by measuring the intensity of the transmitted or fluorescent X-rays as the incident X-ray energy is scanned across the cobalt K-edge or L-edge.
-
XANES Analysis: The pre-edge and edge regions of the spectrum are analyzed. The energy of the absorption edge is sensitive to the oxidation state of the cobalt.
-
EXAFS Analysis: The oscillations in the post-edge region are analyzed to determine the local structure around the cobalt atoms, including the identity and distance of neighboring atoms.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate a proposed reaction pathway involving cobalt intermediates and a general experimental workflow for their spectroscopic characterization.
A simplified catalytic cycle for cobalt-mediated oxidation.
General workflow for spectroscopic analysis of cobalt intermediates.
Conclusion
The characterization of "this compound" reaction intermediates is a multifaceted challenge that requires a combination of spectroscopic techniques. UV-Vis spectroscopy remains a valuable tool for kinetic analysis and monitoring the overall concentration of Co(III) species. EPR spectroscopy provides crucial insights into the involvement of paramagnetic states, such as Co(II) and the highly reactive Co(IV). For a definitive understanding of the electronic structure and local coordination environment, X-ray absorption spectroscopy is indispensable. By comparing the data obtained from these complementary methods, researchers can piece together a more complete picture of the complex and dynamic nature of cobalt catalysts at work, paving the way for the design of more efficient and selective oxidation processes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous spectrophotometric determination of Co (II) and Co (III) in acidic medium with partial least squares regression and artificial neural networks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. Chemistry of cobalt acetate. 7. Electrochemical oxidation of mu3-oxo-centered cobalt(III) acetate trimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. In Situ EPR Characterization of a Cobalt Oxide Water Oxidation Catalyst at Neutral pH [mdpi.com]
- 9. Co-L2,3 Edge Soft X-ray Absorption Spectroscopy of Topochemically Oxidized CaCoO3 Thin Films - SPring-8/SACLA 利用研究成果集 [user.spring8.or.jp]
- 10. www-ssrl.slac.stanford.edu [www-ssrl.slac.stanford.edu]
- 11. osti.gov [osti.gov]
A Comparative Guide to the Kinetics of Cobaltic Acetate Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the kinetics of reactions catalyzed by cobaltic acetate (B1210297), also known as cobalt(III) acetate. It offers an objective comparison with alternative catalysts, supported by experimental data, detailed methodologies, and visual representations of reaction pathways.
Performance Comparison of Catalysts in Oxidation Reactions
The catalytic activity of cobaltic acetate is most prominent in oxidation reactions, particularly the autoxidation of hydrocarbons. For a comprehensive understanding, its performance is compared with that of manganese-based catalysts, which are common alternatives. The following table summarizes key kinetic data from comparative studies.
| Reaction | Catalyst System | Substrate | Temperature (°C) | Toluene (B28343) Conversion (%) | Benzoic Acid Selectivity (%) | Reference |
| Toluene Oxidation | Cobalt Acetate (Co) | Toluene | 160 | - | - | [1] |
| Toluene Oxidation | Cobalt Acetate / Manganese Acetate (Co/Mn) | Toluene | 160 | Lower than Co/Mn/Zr | Lower than Co/Mn/Zr | [1] |
| Toluene Oxidation | Cobalt Acetate / Manganese Acetate / Zirconium Acetylacetonate (B107027) (Co/Mn/Zr) | Toluene | 160 | 15.4 | 80.2 | [1] |
| Alcohol Oxidation | Manganese(II) Acetate / tert-butylhydroperoxide | Secondary Alcohols (e.g., 2-octanol) | Not Specified | Good to Quantitative (42-100% conversion to ketones) | - | [2] |
| Alcohol Oxidation | Manganese(II) Acetate / tert-butylhydroperoxide | Primary Alcohols (e.g., 1-octanol) | Not Specified | Good to Quantitative (Mainly converted to carboxylic acids) | - | [2] |
Key Observations:
-
In the liquid phase oxidation of toluene, a composite catalyst system of Co/Mn/Zr demonstrates higher toluene conversion and benzoic acid selectivity at a lower reaction temperature compared to cobalt acetate alone or a Co/Mn binary system.[1]
-
Manganese(II) acetate, in the presence of an oxidant like tert-butylhydroperoxide, is an effective catalyst for the oxidation of both primary and secondary alcohols, yielding carboxylic acids and ketones, respectively.[2]
Experimental Protocols
To ensure reproducibility and accurate kinetic analysis, detailed experimental protocols are crucial. The following sections outline the methodologies for key experiments in the study of this compound catalyzed reactions.
Kinetic Analysis of Toluene Oxidation
This protocol describes the procedure for studying the kinetics of toluene oxidation catalyzed by a Co/Mn/Zr composite catalyst in a batch reactor.
Materials:
-
Cobalt(II) acetate tetrahydrate
-
Manganese(II) acetate tetrahydrate
-
Zirconium(IV) acetylacetonate
-
Toluene
-
Glacial acetic acid
-
High-pressure batch reactor equipped with a magnetic stirrer, gas inlet, sampling valve, and temperature and pressure controllers.
-
Gas chromatograph (GC) for product analysis.
Procedure:
-
Catalyst Preparation: Prepare the Co/Mn/Zr composite catalyst by dissolving cobalt acetate, manganese acetate, and zirconium(IV) acetylacetonate in glacial acetic acid. The desired molar ratio of Co:Mn:Zr is typically 5:5:1.[1]
-
Reactor Setup: Charge the high-pressure batch reactor with a specific mass ratio of glacial acetic acid to toluene (e.g., 1:2.3).[1]
-
Catalyst Addition: Introduce the prepared catalyst solution into the reactor. The molar ratio of cobalt to toluene is typically maintained at 1:10000.[1]
-
Reaction Initiation: Seal the reactor and purge with an inert gas (e.g., nitrogen) to remove air. Pressurize the reactor with pure oxygen or air to the desired reaction pressure (e.g., 1.4 MPa).[1]
-
Reaction Conditions: Heat the reactor to the desired reaction temperature (e.g., 160°C) while stirring vigorously to ensure proper mixing.[1]
-
Sampling: Withdraw liquid samples from the reactor at regular time intervals using the sampling valve.
-
Sample Analysis: Analyze the collected samples using a gas chromatograph (GC) to determine the concentrations of toluene, benzoic acid, and other products.
-
Data Analysis: Calculate the toluene conversion and benzoic acid selectivity at each time point to determine the reaction kinetics.
Monitoring Reaction Kinetics using UV-Visible Spectroscopy
UV-Visible spectroscopy is a powerful technique for real-time monitoring of reaction kinetics by measuring the change in concentration of a light-absorbing species, such as the Co(III) ion.
Principle:
The concentration of a substance in a solution can be determined using the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.
Apparatus:
-
UV-Visible Spectrophotometer
-
Quartz cuvettes
-
Thermostatted cell holder
Procedure:
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for the species of interest (e.g., Co(III) acetate) by scanning the absorbance over a range of wavelengths.
-
Calibration Curve: Prepare a series of standard solutions of the analyte with known concentrations. Measure the absorbance of each standard solution at the λmax. Plot a graph of absorbance versus concentration to create a calibration curve.
-
Kinetic Run:
-
Initiate the catalytic reaction in a thermostatted reaction vessel.
-
At regular time intervals, withdraw a small aliquot of the reaction mixture.
-
Quench the reaction if necessary (e.g., by rapid cooling or addition of a quenching agent).
-
Place the sample in a quartz cuvette and measure its absorbance at the predetermined λmax using the UV-Visible spectrophotometer.
-
-
Concentration Determination: Use the measured absorbance and the calibration curve to determine the concentration of the analyte at each time point.
-
Kinetic Analysis: Plot the concentration of the reactant or product as a function of time to determine the reaction rate and order.
Reaction Mechanisms and Pathways
The catalytic activity of cobalt acetate in autoxidation reactions proceeds through a radical chain mechanism. The following diagrams, generated using Graphviz, illustrate the key steps in the proposed mechanism for the cobalt acetate bromide catalyzed autoxidation of a hydrocarbon (RH).
Caption: Proposed mechanism for cobalt-catalyzed autoxidation.
Workflow for Kinetic Data Analysis:
The following diagram illustrates a typical workflow for analyzing kinetic data obtained from catalytic experiments.
Caption: Workflow for kinetic analysis of catalytic reactions.
References
A Comparative Guide to Cobaltic Acetate and Novel Oxidation Catalysts
For Researchers, Scientists, and Drug Development Professionals
The selective oxidation of hydrocarbons is a cornerstone of modern organic synthesis, critical for the production of valuable chemical intermediates and active pharmaceutical ingredients. For decades, cobalt(II/III) salts, particularly cobaltic acetate (B1210297), have been workhorse catalysts for these transformations. However, the continuous drive for greener, more efficient, and highly selective chemical processes has spurred the development of a diverse array of novel oxidation catalysts.
This guide provides an objective comparison of the performance of traditional cobaltic acetate with several classes of novel oxidation catalysts. The data presented is collated from various research endeavors, and while direct comparisons under identical conditions are not always possible, this guide aims to provide a clear overview of the current catalytic landscape. We will focus on two key model reactions: the oxidation of benzyl (B1604629) alcohol to benzaldehyde (B42025) and the oxidation of cyclohexane (B81311) to cyclohexanone (B45756) and cyclohexanol (B46403) (KA oil).
Data Presentation: A Comparative Analysis
The following tables summarize the performance of this compound and various novel catalysts in the oxidation of benzyl alcohol and cyclohexane. It is crucial to note that reaction conditions vary between studies, which can significantly impact catalyst performance. Therefore, the conditions are provided to offer context for the presented data.
Table 1: Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde
| Catalyst | Oxidant | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) | Reference |
| Cobalt-Based Catalysts | ||||||
| Cobalt(III) acetylacetonate | O₂ | 138 | - | - | 94-96 | [1] |
| Co₁/NC (Single Atom) | O₂ | 100 | 4 | 95.2 | >99.9 | [2] |
| Co(NO₃)₂ | N₂ atmosphere | 80 | 6 | Decreased Performance | - | [3] |
| CoTPP in membrane | O₂ | 65 | 0.11 | 82 | 94-96 | [4] |
| Novel Catalysts | ||||||
| Fe(NO₃)₃ | N₂ atmosphere | 80 | 6 | 94.9 | >95 | [3] |
| Al(NO₃)₃ | N₂ atmosphere | 80 | 6 | 88.1 | 80 | [3] |
| Cu(NO₃)₂ | N₂ atmosphere | 80 | 6 | 82.3 | 70 | [3] |
| 0.5%Pd-0.5%Au/Al₂O₃ | 5%H₂/CO₂, 25%O₂/CO₂ | 50 | 0.5 | ~25 | ~98 | [5] |
| CuNi/MIL-101 | O₂ | 100 | 4 | - | 47 (Yield) | [6] |
| AuSn/GO-TS | O₂ | - | - | - | 49.3 (Yield) | [7] |
| Mn-Ni-O | O₂ | 60 | - | 65.6 | 100 | [8] |
| Activated Carbon (C1) | O₂ | 120 | 12 | >95 | 96 (Yield) | [9] |
Table 2: Catalytic Oxidation of Cyclohexane to Cyclohexanone and Cyclohexanol (KA Oil)
| Catalyst | Oxidant | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) | Reference |
| Cobalt-Based Catalysts | ||||||
| Cobalt(II) acetate | O₂/H₂O₂ | - | - | High Yield | - | [10] |
| 2% Co/Al₂O₃ | Air | - | - | 2.0 | 93.66 | [11] |
| 0.2%Co/MgO | O₂ | 140 | 4 | 12.5 | 74.7 | [12] |
| Novel Catalysts | ||||||
| Co-Ni/Al₂O₃ | - | 170 | 2 | 9.9 | 94.6 | [10] |
| Au₇₅Pd₂₅ Icosahedrons | O₂ | 125 | 12 | 18.4 | - | [13][14] |
| Au₇₅Pd₂₅ Icosahedrons | O₂ | 125 | 48 | 28.1 | 84.3 (to cyclohexanone) | [13][14] |
| Fe-CS/SBA-15 | H₂O₂ | 40 | - | 18.5 | - | [12] |
| Cr-CS/SBA-15 | H₂O₂ | 40 | - | 21.6 | - | [12] |
| V₂O₅@TiO₂ | O₂ (simulated solar light) | - | - | 18.9 | ~100 | [15] |
| CuO-ZnO | H₂O₂ | - | - | 88.2 | 86 (cyclohexanone), 14 (cyclohexanol) | [16] |
| Pt/Al₂O₃ | tert-butyl hydroperoxide | 70 | - | High TOF | - | [17][18] |
Experimental Protocols: A Methodological Overview
Standardized protocols are essential for the accurate evaluation and comparison of catalyst performance. Below are representative experimental methodologies for the aerobic oxidation of benzyl alcohol and cyclohexane, synthesized from the reviewed literature.
Protocol 1: Aerobic Oxidation of Benzyl Alcohol
This protocol outlines a general procedure for the liquid-phase aerobic oxidation of benzyl alcohol to benzaldehyde.
-
Catalyst Preparation/Pre-treatment: The catalyst (e.g., this compound or a novel catalyst) is weighed and added to a reaction vessel. For heterogeneous catalysts, pre-treatment such as drying or calcination may be required.
-
Reaction Setup: A round-bottom flask or a high-pressure reactor is charged with the catalyst, benzyl alcohol (substrate), and a suitable solvent (e.g., toluene, 1,2-dichloroethane, or solvent-free).
-
Reaction Conditions: The reaction mixture is heated to the desired temperature (e.g., 60-140°C) under a continuous flow or a pressurized atmosphere of an oxidant (e.g., pure O₂, air). The mixture is stirred vigorously to ensure proper mixing.
-
Reaction Monitoring: The progress of the reaction is monitored by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of benzyl alcohol and the selectivity towards benzaldehyde.
-
Work-up and Product Isolation: After the reaction is complete, the catalyst is separated (e.g., by filtration for heterogeneous catalysts). The solvent is removed under reduced pressure, and the product is purified by techniques such as column chromatography or distillation.
Protocol 2: Aerobic Oxidation of Cyclohexane
This protocol describes a general method for the aerobic oxidation of cyclohexane to cyclohexanone and cyclohexanol.
-
Catalyst and Reagent Loading: A high-pressure autoclave reactor is charged with the catalyst (e.g., cobalt(II) acetate), cyclohexane, and optionally a co-catalyst or initiator.
-
Pressurization and Heating: The reactor is sealed, purged with an inert gas, and then pressurized with an oxidant (e.g., air or pure oxygen) to the desired pressure (e.g., 0.5-1.0 MPa). The reactor is then heated to the reaction temperature (e.g., 125-160°C) with constant stirring.
-
Reaction Execution: The reaction is allowed to proceed for a specific duration (e.g., 2-6 hours). The pressure is maintained by supplying additional oxidant as it is consumed.
-
Sample Analysis: After cooling the reactor to room temperature and releasing the pressure, the liquid product mixture is collected. The conversion of cyclohexane and the selectivity to cyclohexanone and cyclohexanol are determined by gas chromatography (GC) using an internal standard.
-
Product Recovery: The unreacted cyclohexane can be recovered by distillation. The product mixture (KA oil) is typically used directly in subsequent synthetic steps, such as the production of adipic acid.
Mandatory Visualizations
To better illustrate the concepts and workflows discussed, the following diagrams have been generated using the DOT language.
References
- 1. chempap.org [chempap.org]
- 2. Highly-selective oxidation of benzyl alcohol to benzaldehyde over Co1/NC catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. Frontiers | Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates [frontiersin.org]
- 4. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Heterogeneous Bimetallic Cu–Ni Nanoparticle-Supported Catalysts in the Selective Oxidation of Benzyl Alcohol to Benzaldehyde | MDPI [mdpi.com]
- 7. Efficient oxidation of benzyl alcohol into benzaldehyde catalyzed by graphene oxide and reduced graphene oxide supported bimetallic Au–Sn catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. revroum.lew.ro [revroum.lew.ro]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. staff.ustc.edu.cn [staff.ustc.edu.cn]
- 15. The highly selective aerobic oxidation of cyclohexane to cyclohexanone and cyclohexanol over V2O5@TiO2 under simulated solar light irradiation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. ias.ac.in [ias.ac.in]
Safety Operating Guide
Proper Disposal of Cobaltic Acetate: A Guide for Laboratory Professionals
Cobaltic acetate (B1210297), a cobalt (III) compound, requires careful handling and disposal due to its potential health and environmental hazards. Adherence to proper disposal procedures is critical for ensuring laboratory safety and regulatory compliance. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals.
Immediate Safety and Handling
Before beginning any disposal process, ensure that all relevant safety precautions are in place. Cobalt compounds are classified as hazardous and may have carcinogenic properties.[1][2]
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or neoprene gloves. Vinyl gloves are not recommended due to their low chemical resistance.[3]
-
Eye Protection: Chemical safety goggles with side shields are mandatory to prevent eye contact.[1][3]
-
Respiratory Protection: When handling cobaltic acetate powder or in situations where dust may be generated, use a P100 respirator or handle the material within a certified chemical fume hood to prevent inhalation.[1][3]
-
Protective Clothing: A lab coat and closed-toe shoes are required. For tasks with a higher risk of splashing, consider disposable sleeve protectors.[3]
Storage of this compound Waste:
-
Store waste in clearly labeled, tightly sealed hazardous waste containers.
-
Keep waste containers in a cool, dry, and well-ventilated area.[1][4]
-
Store this compound waste away from incompatible materials such as strong oxidizing agents.[1][4]
Spill Management
In the event of a spill, prompt and appropriate action is necessary to mitigate exposure and contamination.
Small Spills:
-
If you are trained to handle small chemical spills, you may proceed with cleanup.
-
Wear the appropriate PPE as described above.
-
Cover the spill with an absorbent, inert material like vermiculite.[3]
-
Carefully sweep or scoop the material into a designated hazardous waste container. Avoid dry sweeping to prevent dust from becoming airborne.[3]
-
Clean the spill area with soap and water.[4]
Large Spills:
-
Evacuate the immediate area.
-
Alert your laboratory's safety officer or emergency response team.
-
Prevent the spill from entering drains or waterways.[1]
Step-by-Step Disposal Procedure
Disposing of this compound as a hazardous waste is mandatory. It is regulated as a toxic heavy metal, and improper disposal can lead to significant penalties and environmental harm.[3]
-
Waste Identification and Collection:
-
Collect all this compound waste, including contaminated materials like gloves, wipes, and empty containers, in a designated and clearly labeled hazardous waste container.
-
Do not mix cobalt waste with other types of waste, especially cyanides or other heavy metals, to avoid dangerous chemical reactions.[3]
-
-
Labeling:
-
The hazardous waste container must be labeled with "Hazardous Waste" and the specific contents (e.g., "this compound Waste").
-
Include appropriate GHS hazard pictograms.[3]
-
-
Storage:
-
Store the sealed and labeled waste container in a designated hazardous waste accumulation area within the laboratory.
-
Ensure the storage area is secure and away from general laboratory traffic.
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service to arrange for pickup and disposal.[3]
-
Follow all institutional and regulatory procedures for waste manifest documentation.
-
Quantitative Data
| Parameter | Value | Source(s) |
| ACGIH Threshold Limit Value (TLV) as Co (TWA) | 0.02 mg/m³ | [5] |
| pH of Cobalt Acetate Solution | 6.8 | [5] |
| Melting Point | 140°C (284°F) - Loses water | [5] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Cobaltic acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling cobaltic acetate (B1210297), also known as cobalt (II) acetate. Adherence to these procedures is critical to ensure personal safety and proper disposal.
Cobaltic acetate is a hazardous chemical that poses significant health risks, including potential carcinogenicity, reproductive toxicity, and allergic reactions.[1][2][3] Strict adherence to safety protocols is mandatory.
I. Personal Protective Equipment (PPE)
The following PPE is required when handling this compound to minimize exposure and ensure safety.
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety glasses or goggles and a face shield must be worn.[4] |
| Skin Protection | Nitrile or rubber gloves are required.[4] A complete chemical-resistant suit is also necessary to protect against skin contact.[4] |
| Respiratory Protection | Use an approved respirator.[4] In cases of inadequate ventilation, a full-face particle respirator or a full-face supplied-air respirator should be used.[1] |
II. Health Hazard Summary
This compound is classified with multiple health hazards. Understanding these risks is the first step in safe handling.
| Hazard Class | Description |
| Carcinogenicity | May cause cancer.[1][4] |
| Reproductive Toxicity | May damage fertility or the unborn child.[1][4] |
| Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1] It may also cause an allergic skin reaction.[1] |
| Irritation | Causes irritation to the skin, eyes, and respiratory tract.[5] Symptoms of inhalation may include coughing and shortness of breath.[5] Skin contact can lead to redness, itching, and pain.[5] |
| Chronic Exposure | Prolonged or repeated exposure may cause damage to the thyroid, lungs, heart, and kidneys.[5] |
III. Exposure Limits
Occupational exposure limits have been established to protect laboratory personnel.
| Organization | Exposure Limit (as Co) | Time-Weighted Average (TWA) |
| ACGIH | 0.02 mg/m³ | 8 hours |
| OSHA | 0.1 mg/m³ | 8 hours |
IV. Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial. The following workflow outlines the necessary steps from preparation to disposal.
Caption: A logical workflow for the safe handling of this compound.
V. Emergency Procedures
In the event of accidental exposure, immediate action is required.
| Exposure Type | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing has stopped, begin artificial respiration.[7] Seek immediate medical attention.[5] |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[5] Get medical attention.[5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the lower and upper eyelids occasionally.[5] Get medical attention immediately.[5] |
| Ingestion | Induce vomiting immediately as directed by medical personnel.[5] Never give anything by mouth to an unconscious person.[5] Get medical attention.[5] |
VI. Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization : All waste containing this compound must be treated as hazardous waste.
-
Containerization : Use designated, sealed, and properly labeled containers for all this compound waste.
-
Disposal Method : Do not dispose of this compound down the drain or in general waste.[1] All waste must be disposed of through a licensed and approved waste disposal company.[1]
-
Regulatory Compliance : Disposal must be in accordance with all federal, state, and local regulations.[5] Contact your institution's environmental health and safety department for specific guidance.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
